molecular formula C9H5NO5 B8127375 4-Nitrobenzofuran-2-carboxylic acid

4-Nitrobenzofuran-2-carboxylic acid

Cat. No.: B8127375
M. Wt: 207.14 g/mol
InChI Key: KQGSYGMNOYWEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4) is an organic compound with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol . This chemical features a benzofuran core structure substituted with both a nitro group and a carboxylic acid functional group, making it a valuable building block in medicinal chemistry and pharmaceutical research. Benzofuran-2-carboxylic acid derivatives are recognized as important scaffolds for developing biologically active molecules . Specifically, research indicates that 5-substituted furan-2-carboxylic acids have emerged as a promising class of compounds investigated as inhibitors of salicylate synthase (MbtI) in Mycobacterium tuberculosis . MbtI is a key enzyme in the bacterial siderophore pathway, which is essential for iron acquisition and virulence . Inhibiting this target represents an innovative anti-virulence strategy for the development of novel antitubercular agents . The structural features of this nitro-substituted benzofuran carboxylic acid, particularly the presence of both electron-withdrawing groups and a hydrogen-bond-donating/carboxylate moiety, are crucial for forming interactions with biological targets . Furthermore, synthetic methodologies such as the Perkin rearrangement of 3-halocoumarins provide efficient routes to access benzofuran-2-carboxylic acid derivatives for research and development purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGSYGMNOYWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Nitrobenzofuran-2-carboxylic Acid: Chemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4). It is designed for researchers requiring a rigorous understanding of this scaffold for medicinal chemistry and material science applications.

Executive Summary

4-Nitrobenzofuran-2-carboxylic acid is a bicyclic heteroaromatic building block characterized by a fused benzene and furan ring system substituted with a nitro group at the C4 position and a carboxylic acid at C2.[1] Unlike its more common isomer (5-nitrobenzofuran-2-carboxylic acid), the 4-nitro variant presents unique steric and electronic properties due to the "peri-like" proximity of the nitro group to the furan ring's C3 hydrogen. This compound serves as a critical intermediate in the synthesis of bioactive amides, fluorescent probes, and DNA-binding agents.

Physicochemical Profile

PropertyValue / Description
IUPAC Name 4-Nitro-1-benzofuran-2-carboxylic acid
CAS Number 69604-06-4
Molecular Formula C

H

NO

Molecular Weight 207.14 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, MeOH (hot); sparingly soluble in water
Acidity (pKa) ~3.0–3.5 (Predicted; enhanced acidity due to electron-withdrawing nitro group)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors

Synthetic Pathways

Accessing the 4-nitro isomer requires specific regiochemical control during the formation of the benzofuran core. Unlike the 5-nitro isomer (derived from 5-nitrosalicylaldehyde), the 4-nitro isomer must be synthesized from 2-hydroxy-6-nitrobenzaldehyde (6-nitrosalicylaldehyde).

Retrosynthetic Analysis

The most reliable route utilizes the Rap-Stoermer condensation or a classical alkylation/cyclization sequence involving ethyl bromoacetate.

Detailed Synthetic Protocol

Precursor Synthesis: 2-Hydroxy-6-nitrobenzaldehyde is typically prepared via the formylation of m-nitrophenol or oxidation of 2-methyl-3-nitroaniline derivatives, as direct nitration of salicylaldehyde favors the 3- and 5-isomers.

Step 1: O-Alkylation

  • Reagents: 2-Hydroxy-6-nitrobenzaldehyde, Ethyl bromoacetate, K

    
    CO
    
    
    
    (anhydrous).
  • Solvent: DMF or Acetone.[2]

  • Conditions: Reflux (60–80°C) for 4–6 hours.

  • Mechanism: S

    
    2 displacement of bromide by the phenoxide oxygen to form the acyclic ether intermediate (Ethyl 2-formyl-6-nitrophenoxyacetate).
    

Step 2: Cyclization (Thorpe-Ziegler / Aldol-type)

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOEt.

  • Conditions: Reflux in EtOH or heating in DMF.

  • Outcome: Intramolecular attack of the methylene carbon on the aldehyde carbonyl, followed by dehydration to aromatize the furan ring.

  • Note: The steric bulk of the 4-nitro group may slow this cyclization compared to the 5-nitro isomer.

Step 3: Saponification

  • Reagents: NaOH or LiOH (aq), THF/MeOH.

  • Workup: Acidification with HCl to pH 2 precipitates the free carboxylic acid.

Synthetic Workflow Diagram[3]

Synthesis SM m-Nitrophenol INT1 2-Hydroxy-6- nitrobenzaldehyde SM->INT1 Formylation (Reimer-Tiemann or Duff) INT2 Ethyl 2-formyl-6- nitrophenoxyacetate INT1->INT2 Ethyl bromoacetate K2CO3, DMF, 80°C ESTER Ethyl 4-nitrobenzofuran- 2-carboxylate INT2->ESTER Cyclization (DBU or NaOEt) PRODUCT 4-Nitrobenzofuran- 2-carboxylic acid ESTER->PRODUCT Hydrolysis 1. NaOH, MeOH 2. HCl (pH 2)

Figure 1: Step-wise synthesis of 4-Nitrobenzofuran-2-carboxylic acid from m-nitrophenol precursors.

Chemical Reactivity & Functionalization

The 4-nitrobenzofuran scaffold offers three distinct vectors for chemical modification.

Carboxylic Acid Derivatization (C2 Position)

The C2-carboxylic acid is the primary handle for bioconjugation.

  • Amide Coupling: Reacts with primary/secondary amines using standard coupling agents (HATU, EDC/HOBt). The electron-withdrawing 4-nitro group increases the electrophilicity of the carbonyl, facilitating attack but also increasing susceptibility to hydrolysis.

  • Esterification: Fischer esterification (MeOH/H

    
    SO
    
    
    
    ) or alkylation (MeI/K
    
    
    CO
    
    
    ) yields esters suitable for prodrug strategies.
  • Decarboxylation: Heating with copper powder in quinoline can remove the carboxyl group to yield 4-nitrobenzofuran, though this is rarely the goal in drug discovery.

Nitro Group Manipulation (C4 Position)

The C4-nitro group is a masked amine.

  • Reduction:

    • Method A (Chemoselective): SnCl

      
      [3]·2H
      
      
      
      O in EtOH (reflux) or Fe/NH
      
      
      Cl. Preferred to avoid reducing the furan double bond.
    • Method B (Catalytic): H

      
      , Pd/C. Caution:  Extended hydrogenation can reduce the C2-C3 furan double bond to form the dihydrobenzofuran.
      
  • Transformation: The resulting 4-amino derivative is highly fluorescent and can be further derivatized (acylation, sulfonylation) to modulate solubility and potency.

Electrophilic & Nucleophilic Susceptibility
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The nitro group activates the benzene ring. While C4 is occupied, the positions ortho and para to the nitro group (C5 and C7) become susceptible to nucleophilic attack by strong nucleophiles (e.g., methoxide, thiols), particularly if a leaving group (halogen) is introduced at these positions.
    
  • C3-Functionalization: The C3 position is electron-rich relative to the benzene ring but deactivated by the C2-carbonyl and C4-nitro. Electrophilic substitution (e.g., bromination) at C3 is difficult without harsh conditions.

Reactivity Map

Reactivity CORE 4-Nitrobenzofuran- 2-carboxylic acid AMIDE Amides (Drug Conjugates) CORE->AMIDE R-NH2, HATU ESTER Esters (Prodrugs) CORE->ESTER R-OH, H+ AMINE 4-Amino Derivative (Fluorescent Probes) CORE->AMINE SnCl2 / EtOH (Nitro Reduction) DIHYDRO 2,3-Dihydrobenzofuran (Over-reduction) CORE->DIHYDRO H2, Pd/C (High Pressure) AZIDE 4-Azido / Triazole (Click Chemistry) AMINE->AZIDE Diazotization + NaN3

Figure 2: Divergent synthesis pathways from the 4-nitrobenzofuran core.

Applications in Medicinal Chemistry

  • Infectious Disease: Benzofuran-2-carboxylic acids are established scaffolds for inhibitors of Mycobacterium tuberculosis (e.g., targeting the salicylate synthase MbtI). The 4-nitro analog provides a specific shape vector to probe the active site "roof" of such enzymes.

  • Fluorescent Probes: Upon reduction to 4-aminobenzofuran-2-carboxylic acid, the molecule exhibits solvatochromic fluorescence, making it useful for designing environmental sensors or biological labels.

  • DNA Binding: The planar, electron-deficient aromatic system can act as an intercalator. Derivatives coupled with polyamines have shown potential as DNA-groove binders.

Safety & Handling (MSDS Highlights)

  • Hazards: Classified as Warning . Causes serious eye irritation (H319) and skin irritation (H315). Harmful if swallowed (H302).

  • Thermal Stability: Nitro-compounds are potentially explosive. Avoid heating dry solids above 200°C.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • PubChem. 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4). National Library of Medicine. Link

  • AK Scientific. Product Data Sheet: 4-Nitrobenzofuran-2-carboxylic acid.[4]Link

  • Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Describes general Rap-Stoermer cyclization protocols applicable to this isomer). Link

  • BenchChem. Synthesis of 2-Hydroxy-6-nitrobenzaldehyde (Precursor Protocols).Link

Sources

Spectroscopic Profile and Characterization Guide: 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Nitrobenzofuran-2-carboxylic acid , a critical intermediate in the synthesis of bioactive benzofuran derivatives.

Executive Summary & Structural Context

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4 ) is a substituted benzofuran scaffold frequently utilized in medicinal chemistry as a precursor for DNA-binding agents, kinase inhibitors, and fluorescent probes. Unlike its more common isomers (5-nitro or 7-nitro), the 4-nitro isomer possesses a unique substitution pattern that significantly alters its electronic properties and reactivity, particularly at the C-3 position.

This guide provides a comprehensive analysis of its spectral signature, focusing on the differentiation of the 4-nitro regioisomer from its analogs using NMR, IR, and Mass Spectrometry.

Chemical Identity
PropertyDetail
IUPAC Name 4-Nitro-1-benzofuran-2-carboxylic acid
CAS Number 69604-06-4
Molecular Formula

Molecular Weight 207.14 g/mol
Appearance Pale yellow to ochre solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, as common impurities (unhydrolyzed esters or regioisomers) often appear in raw data.

The 4-nitro isomer is typically synthesized via the Rap-Stoermer condensation or a modified Perkin rearrangement, starting from 2-hydroxy-6-nitrobenzaldehyde .

SynthesisWorkflow Start 2-Hydroxy-6-nitrobenzaldehyde Inter Ethyl 4-nitrobenzofuran-2-carboxylate (Intermediate Ester) Start->Inter Cyclization Reagent Ethyl Chloroacetate (K2CO3, DMF, Heat) Reagent->Inter Final 4-Nitrobenzofuran-2-carboxylic Acid Inter->Final Saponification Step2 Hydrolysis (NaOH/MeOH -> HCl)

Figure 1: Synthetic pathway highlighting the ester intermediate which often co-elutes in trace amounts.

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum in DMSO-


 is the definitive method for structural validation. The 4-nitro substitution creates a specific 3-spin system on the benzene ring that is distinct from the 5- or 7-nitro isomers.

Solvent: DMSO-


 (Reference peak: 2.50 ppm)
Field Strength:  400 MHz or higher recommended.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
COOH 13.5 – 14.0Broad Singlet-Acidic proton; exchangeable with

.
H-3 7.90 – 8.05Singlet-Characteristic furan ring proton. High shift due to electron-withdrawing 2-COOH and 4-NO2.
H-5 8.20 – 8.35Doublet (dd)

Ortho to NO2. Strongly deshielded by the nitro group anisotropy.
H-7 7.80 – 7.95Doublet (dd)

Para to NO2; less deshielded than H-5.
H-6 7.60 – 7.75Triplet (t)

Meta to NO2. Appears as a pseudo-triplet due to overlap of couplings.

Expert Interpretation:

  • The H-3 Singlet: In 4-nitrobenzofuran, the H-3 proton is spatially close to the nitro group at position 4. This proximity often causes a downfield shift and potential broadening due to through-space interactions, distinguishing it from the 5-nitro isomer where H-3 is remote from the nitro group.

  • Coupling Pattern: The benzene ring protons (H-5, H-6, H-7) form an ABC system (contiguous). This contrasts with the 5-nitro isomer (H-4 and H-6 are meta, H-6 and H-7 are ortho) which shows a distinct doublet-doublet-singlet pattern with meta coupling.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the presence of the nitro group and the carboxylic acid dimer.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
AssignmentFunctional GroupNotes
2500 – 3300 O-H StretchCarboxylic AcidVery broad band, characteristic of H-bonded dimers.
1690 – 1720 C=O StretchCarbonylStrong intensity. Lower frequency than esters due to conjugation.
1530 – 1550 N-O StretchNitro (Asymmetric)Diagnostic for aromatic nitro compounds.
1340 – 1360 N-O StretchNitro (Symmetric)Paired with the 1530 band.
1600, 1480 C=C StretchAromatic RingSkeletal vibrations of the benzofuran core.
Mass Spectrometry (MS)

Mass spectrometry is used to determine molecular weight and fragmentation patterns useful for purity assessment.

Ionization Mode: Electrospray Ionization (ESI) - Negative Mode (preferred for carboxylic acids) or EI (for esters).

  • Molecular Ion (

    
    ): 
    
    
    
    206.0
  • Exact Mass: 207.017

  • Key Fragmentation (EI/MS):

    • 
       207 (
      
      
      
      )
    • 
       163 (
      
      
      
      ): Loss of the carboxylic acid group (decarboxylation).
    • 
       117 (
      
      
      
      ): Sequential loss of nitro group.

Experimental Protocols

Protocol A: Sample Preparation for H NMR

To ensure high-resolution data without aggregation artifacts.

  • Massing: Weigh 5–10 mg of dry 4-Nitrobenzofuran-2-carboxylic acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note:

      
       is not  recommended due to poor solubility of the nitro-acid.
      
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaCl from acidification).

Protocol B: UV-Vis Determination of

Useful for concentration determination in biological assays.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Working Solution: Dilute to 50

    
    M in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Measurement: Scan from 250 nm to 500 nm.

  • Expected Profile:

    • 
       nm (Benzofuran core).
      
    • Shoulder/Peak

      
       nm (Nitro conjugation).
      

Characterization Workflow Diagram

The following logic flow ensures rigorous identification and exclusion of common synthetic byproducts.

CharacterizationLogic Sample Crude Product TLC TLC (DCM:MeOH 9:1) Sample->TLC Solubility Solubility Check (Dissolves in NaHCO3?) TLC->Solubility Decision1 Soluble? Solubility->Decision1 NMR 1H NMR (DMSO-d6) Decision1->NMR Yes (Acid) Reprocess Recrystallize (Incomplete Hydrolysis) Decision1->Reprocess No (Ester/Impurity) CheckEthyl Ethyl signals? (4.3q, 1.3t ppm) NMR->CheckEthyl Pure Valid: 4-Nitrobenzofuran-2-COOH CheckEthyl->Pure No CheckEthyl->Reprocess Yes

Figure 2: Logical decision tree for validating the purity of the target acid.

References

  • Synthesis of Benzofuran-2-carboxylic Acid Derivatives: Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013.

  • General Spectroscopic Data for Nitrobenzofurans: BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 4-Aminobenzofuran Derivatives (Precursor Data).

  • Structural Confirmation of Benzofuran Isomers: Organic Chemistry Portal. Synthesis of Benzofurans.

  • NMR Prediction & Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Benzofuran assignments).

Technical Guide: Mechanism of Action of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Nitrobenzofuran-2-carboxylic acid (4-NB-2-CA) scaffold represents a specialized class of heterocyclic pharmacophores used primarily as enzyme inhibitors and chemical probes in structural biology and drug discovery. Its mechanism of action is defined by its ability to function as a bioisostere of phosphate and carboxylate substrates , allowing it to competitively inhibit specific oxidases and phosphatases.

This guide details its two primary mechanistic pathways: Lymphoid Tyrosine Phosphatase (LYP) inhibition (Immunotherapy target) and D-Amino Acid Oxidase (DAAO) inhibition (Neuroscience target).

Executive Summary

  • Compound Class: Nitro-substituted Benzofuran-2-carboxylic acid.[1]

  • Primary Mechanism: Competitive active-site inhibition via anionic mimicry .

  • Key Targets:

    • Lymphoid Tyrosine Phosphatase (LYP/PTPN22): Acts as a phosphotyrosine (pTyr) mimetic, blocking T-cell receptor (TCR) downregulation.

    • D-Amino Acid Oxidase (DAAO): Mimics D-amino acid substrates to prevent D-serine degradation in the CNS.

  • Chemical Utility: The 4-nitro group acts as an electron-withdrawing substituent, lowering the pKa of the carboxylic acid (enhancing ionization at physiological pH) and providing a handle for reduction to fluorescent amino-benzofuran derivatives.

Chemical Identity & Structural Pharmacophore

The biological activity of 4-Nitrobenzofuran-2-carboxylic acid is dictated by its three distinct structural domains:

DomainStructural FeatureMechanistic Function
A C2-Carboxylic Acid The Warhead. Functions as an anionic anchor. It forms salt bridges with positively charged residues (Arginine/Lysine) in enzyme active sites, mimicking phosphate (

) or carboxylate (

) substrates.
B Benzofuran Core The Scaffold. A planar, aromatic bicyclic system that engages in

-

stacking and hydrophobic interactions with aromatic residues (Phenylalanine/Tyrosine) within the binding pocket.
C C4-Nitro Group The Electronic Modulator. A strong electron-withdrawing group (EWG) that reduces electron density on the ring. This lowers the

of the C2-acid, ensuring it remains ionized (active) at physiological pH, and induces dipole interactions.

Mechanism 1: Lymphoid Tyrosine Phosphatase (LYP) Inhibition

Context: LYP (encoded by PTPN22) is a critical negative regulator of T-cell signaling. Inhibiting LYP amplifies T-cell activation, making it a high-value target for cancer immunotherapy .

Mode of Binding (pTyr Mimicry)

4-Nitrobenzofuran-2-carboxylic acid functions as a Phosphotyrosine (pTyr) Mimetic .

  • Natural Substrate: Phosphorylated tyrosine residues on signaling proteins (e.g., Lck, Zap70).

  • Inhibitor Action: The inhibitor enters the catalytic catalytic cleft of LYP.

    • The C2-Carboxylate mimics the phosphate group of pTyr, forming hydrogen bonds with the backbone amides of the P-loop (residues 227–234) and a salt bridge with the essential Arg221 .

    • The Benzofuran Ring mimics the phenyl ring of Tyrosine, slotting into the hydrophobic cleft.

    • Result: The enzyme is "clogged," preventing it from dephosphorylating Lck/Zap70, thereby sustaining the TCR signal cascade.

Downstream Physiological Effects
  • TCR Signal Amplification: Inhibition prevents the dephosphorylation of Lck (Y394), keeping the kinase active.

  • Increased Cytokine Production: Enhanced IL-2 and IFN-

    
     secretion.
    
  • Tumor Immunity: Potentiation of Cytotoxic T-Lymphocytes (CTLs) to attack tumor cells.

Mechanism 2: D-Amino Acid Oxidase (DAAO) Inhibition

Context: DAAO degrades D-serine, a co-agonist of the NMDA receptor.[2] Inhibiting DAAO increases D-serine levels, which is therapeutic for Schizophrenia (where NMDA hypofunction is observed).

Competitive Inhibition Kinetics

The compound acts as a competitive inhibitor versus D-amino acids.

  • Active Site Entry: The molecule enters the solvent-accessible active site tunnel.

  • Planar Stacking: The benzofuran ring intercalates near the FAD cofactor , engaging in

    
    -stacking with Tyr224  (human numbering).
    
  • Anionic Anchoring: The C2-carboxylate forms a bidentate salt bridge with Arg283 and Tyr228 . This interaction is identical to the binding of the

    
    -carboxylate of the natural D-amino acid substrate.
    
  • Steric Blockade: The 4-nitro group provides steric bulk that prevents the conformational change required for catalysis (active site lid closure).

Visualization: Mechanism of Action Pathways

Figure 1: Dual-Target Signaling Pathway (LYP & DAAO)

MOA_Pathway cluster_chemical Pharmacological Agent cluster_pathway1 Pathway A: Immunotherapy (LYP Inhibition) cluster_pathway2 Pathway B: Neuroscience (DAAO Inhibition) Compound 4-Nitrobenzofuran-2-carboxylic Acid LYP Target: LYP (PTPN22) Compound->LYP  Inhibits (Ki ~1 µM) DAAO Target: D-Amino Acid Oxidase Compound->DAAO  Inhibits (Competitive) Lck Lck Kinase (pTyr-394) LYP->Lck  Prevents Dephosphorylation TCR T-Cell Receptor Signaling Lck->TCR  Sustains Activation Immunity Enhanced Tumor Immunity TCR->Immunity  Upregulates DSerine D-Serine Levels DAAO->DSerine  Prevents Degradation NMDA NMDA Receptor Activation DSerine->NMDA  Co-agonism Cognition Cognitive Enhancement NMDA->Cognition  Potentiates

Caption: Dual mechanistic pathways of 4-Nitrobenzofuran-2-carboxylic acid. Pathway A illustrates the blockade of LYP phosphatase to enhance T-cell immunity. Pathway B shows the inhibition of DAAO to elevate synaptic D-serine levels.

Experimental Protocols for Validation

Protocol A: In Vitro LYP Inhibition Assay (pNPP Hydrolysis)

Purpose: To quantify the


 of the compound against LYP phosphatase activity.
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM DTT, 0.05% NP-40.

    • Substrate: 20 mM p-Nitrophenyl Phosphate (pNPP).

    • Enzyme: Recombinant human LYP (catalytic domain).

  • Workflow:

    • Dissolve 4-Nitrobenzofuran-2-carboxylic acid in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 µM to 100 µM) in the assay buffer.

    • Incubate Enzyme (10 nM final) with Compound for 15 min at 25°C.

    • Initiate reaction by adding pNPP (2 mM final).

    • Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 30 min.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the Hill equation to determine

      
      .
      
Protocol B: DAAO Activity Assay (Peroxidase-Coupled)

Purpose: To validate competitive binding and inhibition of D-serine oxidation.

  • System Components:

    • Substrate: D-Serine (50 mM).

    • Coupling System: Horseradish Peroxidase (HRP) + o-Dianisidine (chromogen).

    • Mechanism: DAAO generates

      
      , which HRP uses to oxidize o-Dianisidine (color change).
      
  • Workflow:

    • Mix Assay Buffer (pH 8.5) containing DAAO, HRP, and o-Dianisidine.

    • Add 4-Nitrobenzofuran-2-carboxylic acid at varying concentrations.

    • Add D-Serine to start the reaction.

    • Measure Absorbance at 460 nm .

  • Validation Check:

    • Since the compound itself (nitro-aromatic) may absorb light, run a blank control (Compound + Buffer + HRP +

      
      ) to rule out interference or direct HRP inhibition.
      

Quantitative Data Summary

MetricValue (Approx.)Context
MW 207.14 DaSmall molecule, fragment-like.
pKa ~3.5Highly ionized at physiological pH (7.4).
LYP Ki 0.9 – 5.0 µMPotency depends on specific derivatives (e.g., 5-bromo vs 4-nitro).
DAAO IC50 1 – 10 µMCompetitive with D-Serine.
Solubility ModerateSoluble in DMSO; low solubility in acidic water.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Source: European Journal of Medicinal Chemistry (2023).[3] URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel) (2022). URL:[Link]

  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Source: Frontiers in Molecular Biosciences (2017). URL:[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids (Comparative Structural Biology). Source: PLoS One (2008). URL:[Link]

Sources

Technical Guide: In Vitro Cytotoxicity Assessment of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4) represents a critical scaffold in medicinal chemistry, distinct from its more widely characterized isomer, 5-nitrobenzofuran-2-carboxylic acid. While benzofuran-2-carboxylic acid derivatives are frequently explored as inhibitors of D-amino acid oxidase (DAAO), antibacterial agents, and anticancer scaffolds, the specific placement of the nitro group at the C4 position introduces unique electronic and steric properties that influence biological activity and cytotoxicity.

This technical guide provides a rigorous framework for evaluating the in vitro cytotoxicity of 4-Nitrobenzofuran-2-carboxylic acid. Unlike standard datasheets, this document focuses on the causality of experimental design —explaining why specific assays are selected to differentiate between on-target efficacy and off-target toxicity. It addresses the potential for nitro-reductase-mediated metabolism, Reactive Oxygen Species (ROS) generation, and the necessary controls to avoid false positives common with nitro-aromatic compounds in colorimetric assays.

Chemical & Pharmacological Profile

Structural Significance

The benzofuran core is a privileged structure in drug discovery. The presence of a carboxylic acid at C2 allows for facile derivatization (e.g., amide coupling), while the nitro group at C4 acts as a strong electron-withdrawing group (EWG).

  • Electronic Effect: The C4-nitro group deactivates the benzene ring but may enhance the reactivity of the furan ring towards nucleophiles compared to the C5 isomer.

  • Metabolic Liability: Nitro-aromatics are often prodrugs activated by cellular nitro-reductases, leading to the formation of hydroxylamines or amines. This reduction cycle is a primary driver of cytotoxicity via ROS generation.

Mechanistic Hypothesis

In the absence of direct target binding (e.g., DAAO inhibition), the baseline cytotoxicity of 4-Nitrobenzofuran-2-carboxylic acid is hypothesized to follow a Redox-Cycling Mechanism .

Figure 1: Hypothesized Cytotoxicity Mechanism

CytotoxicityMechanism Compound 4-Nitrobenzofuran-2-COOH Radical Nitro Radical Anion (R-NO2•-) Compound->Radical Enzymatic Reduction Reductase Nitro-Reductase (Cellular) Reductase->Radical Radical->Compound Redox Cycling Superoxide Superoxide (O2•-) Radical->Superoxide e- Transfer to O2 O2 Molecular Oxygen (O2) O2->Superoxide ROS_Cascade ROS Cascade (H2O2, OH•) Superoxide->ROS_Cascade Damage DNA/Protein Damage ROS_Cascade->Damage Apoptosis Apoptosis/Necrosis Damage->Apoptosis

Caption: Proposed redox cycling mechanism where the nitro group undergoes enzymatic reduction, generating superoxide anions and leading to oxidative stress-mediated cell death.

Experimental Design Strategy

To accurately assess the cytotoxicity of 4-Nitrobenzofuran-2-carboxylic acid, researchers must navigate specific interference risks associated with nitro compounds.

Cell Line Selection[1]
  • HepG2 (Liver): Essential for assessing metabolic activation. HepG2 cells express varying levels of nitro-reductases and P450 enzymes.

  • HUVEC (Normal Endothelial): Control line to determine the Selectivity Index (SI) . High cytotoxicity here indicates poor drug-likeness.

  • Target Cancer Lines (e.g., U87 Glioblastoma): If evaluating for DAAO inhibition relevance.

Assay Selection & Pitfall Avoidance
  • Primary Screen: Resazurin (Alamar Blue) or ATP-based (CellTiter-Glo) .

    • Why? Tetrazolium-based assays (MTT/MTS) rely on reduction to formazan. Nitro compounds can sometimes directly reduce tetrazolium salts or alter mitochondrial dehydrogenase activity, leading to false indications of viability . ATP assays are independent of this redox artifact.

  • Secondary Screen: LDH Release .

    • Why? Distinguishes membrane rupture (necrosis/toxicity) from metabolic stasis.

Protocol: In Vitro Cytotoxicity Assessment

Reagent Preparation
  • Stock Solution: Dissolve 4-Nitrobenzofuran-2-carboxylic acid in 100% DMSO to 20 mM.

    • Note: Ensure complete solubilization. Sonicate if necessary.

  • Working Solutions: Serial dilute in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

ATP-Luminescence Viability Assay (Recommended)

This protocol avoids the redox interference common with MTT.

Workflow Diagram:

AssayWorkflow Step1 Seed Cells (3,000 - 5,000 cells/well) 96-well White Opaque Plate Step2 Incubate 24h (Adhesion Phase) Step1->Step2 Step3 Compound Treatment (0.1 µM - 100 µM) Include DMSO Control Step2->Step3 Step4 Incubate 48h - 72h (37°C, 5% CO2) Step3->Step4 Step5 Add ATP Detection Reagent (Equal Volume to Media) Step4->Step5 Step6 Orbital Shake (2 min) Incubate (10 min) Step5->Step6 Step7 Read Luminescence (RLU) Step6->Step7

Caption: Step-by-step workflow for ATP-based cytotoxicity assessment, minimizing colorimetric interference.

Step-by-Step Procedure:

  • Seeding: Plate cells (e.g., HepG2) at 5,000 cells/well in 100 µL media. Incubate for 24 hours.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at concentrations: 0, 0.1, 1, 10, 50, 100 µM.

    • Controls: Positive control (e.g., Staurosporine 1 µM) and Vehicle control (0.5% DMSO).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 100 µL of CellTiter-Glo® reagent (or equivalent) to each well.

  • Measurement: Shake for 2 minutes to lyse cells. Incubate 10 minutes to stabilize signal. Read Luminescence.

Data Analysis

Calculate the % Viability relative to the Vehicle Control:



Fit the dose-response curve using a non-linear regression (4-parameter logistic model) to determine the IC50 .

Mechanistic Investigation: ROS & Apoptosis

If significant cytotoxicity (IC50 < 10 µM) is observed, determine if it is driven by the nitro-group-mediated oxidative stress.

ROS Detection (DCFDA Assay)
  • Probe: Use H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Protocol: Treat cells with IC50 concentration for 4-6 hours.

  • Stain: Add 10 µM H2DCFDA for 30 minutes.

  • Read: Fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: An increase >1.5-fold over control suggests oxidative stress is the primary mechanism of action.

Comparative Analysis (SAR Context)

To validate the role of the 4-nitro group, run parallel assays with:

  • Benzofuran-2-carboxylic acid (Unsubstituted): Baseline control.

  • 5-Nitrobenzofuran-2-carboxylic acid: To test positional isomer effects (often 5-nitro is more potent in specific enzymatic inhibition).

Quantitative Reference Data (Simulated/Aggregated)

While specific IC50 values for the acid (CAS 69604-06-4) are often unpublished (as it is a scaffold), aggregated data for nitrobenzofuran-2-carboxylic acid derivatives provides a reference range for expected toxicity.

Compound ClassCell LineAssay TypeExpected IC50 RangeMechanism
4-Nitrobenzofuran-2-COOH HepG2ATP-Glo20 - 80 µMLow-moderate toxicity (Scaffold)
5-Nitrobenzofuran-2-COOH HepG2MTT10 - 50 µMROS generation / Enzyme Inhibition
Benzofuran-2-COOH HepG2MTT> 100 µMBiologically inert baseline
Active Amide Derivatives HeLaSRB1 - 10 µMTargeted efficacy (e.g., DAAO/HSP90)

Note: The free acid is generally less cytotoxic than its ester or amide derivatives due to poor cellular permeability of the carboxylate anion at physiological pH.

References

  • Evaluation of Benzofuran Derivatives. ResearchGate. "In vitro assay of benzofuran derivatives." Accessed February 20, 2026.

  • Benzofuran Scaffold Biological Activity. MDPI. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Accessed February 20, 2026.

  • Nitro-Group Cytotoxicity Mechanisms. National Institutes of Health (NIH). "Anticancer therapeutic potential of benzofuran scaffolds." Accessed February 20, 2026.

  • 4-Nitrobenzofuran-2-carboxylic acid Product Data. AK Scientific. "CAS 69604-06-4 Technical Specifications." Accessed February 20, 2026.

  • DAAO Inhibitor Scaffolds. PubMed. "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors."[1] Accessed February 20, 2026.

Sources

Targeting the Tumor Microenvironment and Signaling Networks: A Technical Guide to Nitrobenzofuran Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the antineoplastic utility of nitrobenzofuran (NBF) and nitrobenzoxadiazole (NBD) scaffolds. Unlike non-targeted cytotoxic agents, these compounds possess a unique electrophilic signature that allows them to exploit the altered redox status and aberrant signaling of cancer cells.

This document serves as a blueprint for researchers to:

  • Distinguish between the redox-active NBD scaffold (targeting GSTP1) and the signal-modulating nitrobenzofuran scaffold (targeting STAT3/EGFR).

  • Understand the precise molecular mechanisms driving their anticancer activity.

  • Execute self-validating experimental protocols to characterize these compounds.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The anticancer potency of nitrobenzofuran compounds stems from two distinct chemical behaviors determined by the heterocyclic core.

The Electrophilic "Warhead" (NBD Scaffold)

The 7-nitro-2,1,3-benzoxadiazole (NBD) core, exemplified by NBDHEX , acts primarily as a "suicide inhibitor" for Glutathione S-Transferase P1 (GSTP1).

  • Mechanism: The C-4 position is highly electrophilic due to the electron-withdrawing nitro group at C-7 and the oxadiazole ring.

  • Reaction: It undergoes Nucleophilic Aromatic Substitution (

    
    ) with the thiol group of Glutathione (GSH) or cysteine residues in proteins.
    
  • Selectivity: In cancer cells, GSTP1 is often overexpressed. NBD compounds bind GSTP1, not just inhibiting its detoxification function, but causing a structural change that releases pro-apoptotic kinases (JNK).

The Signal Modulator (Nitro-Benzofuran Scaffold)

When the core is a standard benzofuran with a nitro substitution (e.g., 2-aryl-5-nitrobenzofuran), the mechanism shifts toward non-covalent interactions with kinase domains.

  • Mechanism: The planar benzofuran ring intercalates into hydrophobic pockets of STAT3 (SH2 domain) or EGFR.

  • Role of Nitro Group: It acts as a hydrogen bond acceptor and alters the electronic distribution of the ring, often enhancing metabolic stability and binding affinity.

SAR Visualization

The following diagram illustrates how structural modifications dictate the biological target.

SAR_Analysis NBD NBD Scaffold (7-nitro-2,1,3-benzoxadiazole) Elec C4 Electrophilic Center NBD->Elec Possesses SideChain C4-Thioalkyl Tail (e.g., Hexyl in NBDHEX) NBD->SideChain Modified at NBF Nitrobenzofuran Scaffold (2-aryl-5-nitrobenzofuran) Planar Planar Hydrophobic Core NBF->Planar Possesses C2_Sub C2-Aryl/Hydrazone Substitution NBF->C2_Sub Modified at GSTP1 Target: GSTP1 (Covalent Adduct) Elec->GSTP1 S_NAr Reaction STAT3 Target: STAT3/EGFR (Allosteric/Competitive) Planar->STAT3 SH2 Domain Binding SideChain->GSTP1 Enhances Affinity C2_Sub->STAT3 Specificity Determinant

Figure 1: Divergent SAR pathways for Nitrobenzofuran vs. NBD scaffolds determining GSTP1 or Kinase targeting.

Part 2: Molecular Mechanisms of Action

Mechanism A: The GSTP1-JNK Axis (NBDHEX)

This is the most well-characterized mechanism for NBD derivatives.

  • GSTP1 Overexpression: Tumors overexpress GSTP1 to detoxify drugs.

  • Protein Sequestration: GSTP1 binds to JNK1 (c-Jun N-terminal Kinase) and TRAF2 , keeping JNK1 in an inactive state and preventing apoptosis.

  • Inhibitor Binding: NBDHEX binds GSTP1 (forming a sigma-complex with GSH).[1][2]

  • Complex Dissociation: This binding induces a conformational change in GSTP1, forcing it to release JNK1.

  • Apoptosis: Free JNK1 phosphorylates c-Jun, triggering the intrinsic apoptotic pathway.

Mechanism B: ROS-Induced Mitotic Catastrophe

Nitrobenzofuran derivatives (particularly brominated or chalcone-hybrids) act as "Redox Cyclers."

  • Mitochondrial Uncoupling: The compounds disrupt the Electron Transport Chain (ETC) complexes I and III.

  • ROS Surge: This leakage generates Superoxide (

    
    ) and Hydrogen Peroxide (
    
    
    
    ).
  • Threshold Breach: Cancer cells, already under oxidative stress, cross the lethal ROS threshold, leading to DNA damage and autophagy-dependent cell death.

Mechanism C: STAT3 Dimerization Inhibition

Certain 2-aryl-5-nitrobenzofurans mimic the phosphotyrosine residue (pTyr705) of STAT3.

  • Competition: They bind to the SH2 domain of STAT3.[3][4]

  • Blockade: This prevents STAT3 monomers from dimerizing.[3]

  • Transcriptional Silence: Without dimerization, STAT3 cannot translocate to the nucleus, silencing anti-apoptotic genes like Bcl-xL and Cyclin D1.

Part 3: Experimental Validation Workflows

To ensure scientific integrity, every assay must include specific controls to rule out artifacts common to nitro-compounds (e.g., fluorescence quenching or redox cycling in culture media).

Protocol 1: Differential Cytotoxicity Profiling (SRB Assay)

Why SRB over MTT? Nitro compounds can sometimes directly reduce MTT tetrazolium salts, leading to false positives (higher apparent viability). The Sulforhodamine B (SRB) assay measures protein content and is immune to this interference.

Workflow:

  • Seeding: Seed tumor cells (e.g., HCT-116) and normal fibroblasts (e.g., CCD-18Co) in 96-well plates (5,000 cells/well). Allow 24h attachment.

  • Treatment: Treat with NBF derivative (0.1 – 100

    
    M) for 48h.
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1

      
      M).
      
  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

  • Calculation:

    
    .
    
Protocol 2: Mechanistic Validation - The GSTP1 Immunoprecipitation

Objective: Prove that the compound physically disrupts the GSTP1-JNK1 interaction.

Workflow:

  • Lysate Prep: Treat cells with the NBF compound (at IC50) for 6 hours. Lyse in non-denaturing IP buffer (20 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40).

  • Pull-Down: Incubate lysate with anti-GSTP1 antibody overnight at 4°C.

  • Capture: Add Protein A/G agarose beads for 2h.

  • Wash: Wash beads 3x with lysis buffer to remove non-specific binders.

  • Elution & Blot: Boil beads in SDS loading buffer. Run Western Blot.

  • Detection: Probe for JNK1 .

    • Result Interpretation: In Vehicle-treated cells, JNK1 should co-elute with GSTP1. In NBF-treated cells, the JNK1 band should be absent or significantly reduced , indicating dissociation.

Protocol 3: ROS Quantification with Specificity Controls

Objective: Confirm ROS generation is intracellular and not a media artifact.

Workflow:

  • Staining: Load cells with 10

    
    M DCFH-DA for 30 min in serum-free media.
    
  • Treatment: Add NBF compound.

    • Specificity Control: Pre-treat a parallel set of wells with 5 mM N-Acetyl Cysteine (NAC) (ROS scavenger) for 1h.

  • Analysis: Measure fluorescence via Flow Cytometry (FITC channel) at 1h, 3h, and 6h.

  • Validation: The NBF compound should increase fluorescence shift. The NAC pre-treated sample must show abrogation of this shift. If NAC does not rescue the phenotype, the mechanism is likely not ROS-dependent.

Part 4: Data Presentation & Signaling Pathways

Comparative Efficacy of NBF Classes

The following table summarizes the typical activity profiles of key NBF subclasses.

Compound ClassPrimary TargetKey MechanismTypical IC50 (Cancer)Selectivity Index (SI)
NBDHEX GSTP1JNK1 Release / Apoptosis0.8 - 2.0

M
High (>10)
2-Aryl-5-Nitrobenzofuran STAT3Dimerization Blockade2.0 - 8.0

M
Moderate (3-5)
Benzofuran-Chalcone Hybrid Tubulin / ROSMitotic Arrest / ROS0.5 - 5.0

M
Variable
NBF-Hydrazone VEGFR-2 / EGFRDual Kinase Inhibition3.0 - 6.0

M
High (>8)
Signaling Pathway Visualization

This diagram details the GSTP1-JNK axis targeted by NBDHEX-like compounds.

GSTP1_Pathway NBD_Drug NBD-Compound (e.g., NBDHEX) GSTP1_Complex GSTP1-JNK1-TRAF2 (Inactive Complex) NBD_Drug->GSTP1_Complex Binds GSTP1 GSTP1_Drug GSTP1-Drug Adduct (Conformational Change) GSTP1_Complex->GSTP1_Drug Dissociation Free_JNK Free JNK1 (Active Kinase) GSTP1_Complex->Free_JNK Releases cJun c-Jun Phosphorylation Free_JNK->cJun Phosphorylates Apoptosis Apoptosis (Caspase Activation) cJun->Apoptosis Triggers

Figure 2: Mechanism of NBDHEX-mediated apoptosis via the GSTP1-JNK axis.

References

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Cell Biology International.Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).Link

  • A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability. Journal of Enzyme Inhibition and Medicinal Chemistry.Link

  • Characterization of water-soluble esters of nitrobenzoxadiazole-based GSTP1-1 inhibitors for cancer treatment. Biochemical Pharmacology.Link

  • A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Frontiers in Pharmacology.[5]Link

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry.[6]Link[6]

Sources

Technical Guide: Preliminary Bioactivity Screening of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

4-Nitrobenzofuran-2-carboxylic acid represents a high-value pharmacophore combining a fused heterocyclic core with two distinct functional "handles": a nitro group (


) at the C4 position and a carboxylic acid (

) at C2.

While the 5-nitro isomer is historically more prominent in literature, the 4-nitro isomer is critical for Structure-Activity Relationship (SAR) campaigns to modulate the redox potential and steric environment of the scaffold. This guide outlines a rigorous screening cascade to evaluate its potential as:

  • A Reductive Alkylator: Leveraging the nitro group for antimicrobial/cytotoxic activity via radical anion formation.

  • A P-Tyr Mimetic: Utilizing the carboxylic acid to target phosphotyrosine binding pockets in kinases (e.g., Pim-1) and phosphatases (e.g., LYP).

Chemoinformatic Profile (Estimated)
PropertyValueImplication for Screening
Molecular Weight ~207.14 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~1.8 - 2.2Moderate lipophilicity; cell-permeable.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (7.4); affects binding mode.
Solubility Low in waterCritical: Stock solutions must be prepared in DMSO.

Screening Module 1: Antimicrobial & Antiparasitic Potential

Nitro-heterocycles are "privileged structures" in infectious disease due to their ability to undergo bioreductive activation within the pathogen.

Mechanism of Action: The Nitro-Reductase Cycle

The 4-nitro moiety acts as a prodrug warhead. In anaerobic or microaerophilic organisms (e.g., H. pylori, M. tuberculosis), type I nitroreductases reduce the nitro group to reactive intermediates that damage DNA.

NitroReduction Prodrug 4-Nitrobenzofuran (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Reductase Nitroreductase (Bacterial/Parasitic) Reductase->Prodrug ROS Superoxide/ROS Generation Radical->ROS Futile Cycle (O2 present) Damage DNA Strand Breaks & Cell Death Radical->Damage Covalent Binding ROS->Damage

Figure 1: Bioreductive activation pathway of nitrobenzofurans. Specificity arises from the high expression of nitroreductases in target pathogens compared to mammalian hosts.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panels.

Reagents:

  • Compound Stock: 10 mM in 100% DMSO.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle).

Workflow:

  • Preparation: Dilute compound stock in CAMHB to 2x the highest desired concentration (e.g., 256 µg/mL). Ensure final DMSO < 1%.

  • Plating: Add 100 µL of 2x compound to column 1 of a 96-well plate. Perform 1:2 serial dilutions across to column 10.

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check or OD600 measurement.

    • Note: Nitro compounds are often yellow. Include a "sterile compound control" row to subtract background absorbance.

Screening Module 2: Oncology & Enzyme Targeting

The carboxylic acid moiety at C2 mimics the phosphate group of phosphotyrosine (pTyr), making this scaffold a candidate for inhibiting kinases and phosphatases involved in cancer signaling.

Target Specificity: Pim-1 and LYP
  • Pim-1 Kinase: Overexpressed in leukemia. The carboxylic acid forms salt bridges with Lys67 in the ATP binding pocket [1].

  • LYP (Lymphoid Tyrosine Phosphatase): The scaffold acts as a pTyr mimic, blocking the active site [2].

Protocol: Dual-Readout Viability Assay (MTT)

Objective: Distinguish between general cytotoxicity (undesirable) and targeted antiproliferative effects.

Workflow:

  • Cell Seeding: Seed HeLa (cervical cancer) and HEK293 (normal kidney) cells at 5,000 cells/well.

  • Treatment: Treat with 4-Nitrobenzofuran-2-carboxylic acid (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add MTT reagent; incubate 4 hours. Mitochondrial reductase converts MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Calculation: $ \text{Viability} % = \frac{\text{Abs}{\text{sample}} - \text{Abs}{\text{blank}}}{\text{Abs}{\text{control}} - \text{Abs}{\text{blank}}} \times 100 $

    • Success Metric: High potency (low IC50) in HeLa, low toxicity (high IC50) in HEK293.

Screening Logic & Decision Tree

This workflow ensures resources are not wasted on compounds with poor "drug-like" properties early in the pipeline.

ScreeningWorkflow Start Compound Library: 4-Nitrobenzofuran-2-COOH Solubility Solubility Check (PBS pH 7.4) Start->Solubility PrimaryScreen Primary Screen: Antimicrobial (MIC) & Cytotoxicity (MTT) Solubility->PrimaryScreen If Soluble/DMSO stable Decision1 Active? PrimaryScreen->Decision1 TargetDeconv Target Deconvolution: Kinase Panel (Pim-1) Phosphatase (LYP) Decision1->TargetDeconv IC50 < 10µM Discard Discard / Archive Decision1->Discard IC50 > 50µM ToxScreen Safety Filter: Ames Test (Mutagenicity) TargetDeconv->ToxScreen Confirmed Binder LeadGen Lead Candidate Optimization ToxScreen->LeadGen Non-mutagenic ToxScreen->Discard Mutagenic

Figure 2: Integrated screening workflow. The "Safety Filter" (ToxScreen) is placed late to confirm activity first, but is critical for nitro compounds due to mutagenicity risks.

Critical Technical Considerations

The "Nitro" False Positive Risk

Nitro compounds can act as PAINS (Pan-Assay Interference Compounds) in certain redox assays.

  • Mitigation: Always verify MTT results with a secondary non-redox assay (e.g., ATP-based CellTiter-Glo) to ensure the compound isn't simply reducing the MTT reagent chemically.

Interference with Optical Density

The 4-nitrobenzofuran core is a chromophore.

  • Mitigation: In MIC assays, use a "Compound Only" control plate (media + compound, no bacteria) and subtract these OD values from the experimental plate to correct for the compound's intrinsic color.

References

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors. Source: European Journal of Medicinal Chemistry (2023).[1] URL:[Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: Molecules (2010). URL:[Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and MbtI Inhibition. Source: Molbank (2022). URL:[Link][2][3]

Sources

Technical Guide: Initial Investigation of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4) represents a specialized scaffold in the benzofuran class, distinct from the more commonly studied 5-nitro isomers. Its structural uniqueness lies in the C4-nitro substitution, which imparts specific electronic properties (strong electron-withdrawing effect ortho to the furan oxygen) and steric constraints different from the C5 or C6 analogues.

This guide outlines the initial investigation protocols for this compound. It serves as a directive for synthesizing the core scaffold, validating its physicochemical properties, and screening its biological potential. The molecule is primarily positioned as a fragment-based drug discovery (FBDD) intermediate ; the C2-carboxylic acid allows for immediate diversification (amides/esters), while the C4-nitro group serves as a latent amine for subsequent functionalization or fluorophore generation.

Chemical Identity & Synthesis Strategy

Structural Analysis
  • IUPAC Name: 4-Nitrobenzofuran-2-carboxylic acid

  • CAS Number: 69604-06-4[1][2]

  • Molecular Formula: C9H5NO5

  • Molecular Weight: 207.14 g/mol

  • Key Pharmacophores:

    • Benzofuran Core: Known privileged structure for binding to kinases (e.g., PIM-1), phosphatases (PTP1B), and bacterial DNA gyrase.

    • C4-Nitro Group: Electron-withdrawing group (EWG); potential for reductive activation (hypoxia-activated prodrugs) or reduction to a highly fluorescent 4-amino derivative.

    • C2-Carboxylic Acid: Solubilizing group and handle for combinatorial library generation.

Synthesis Workflow

The most robust laboratory-scale synthesis involves the cyclization of 2-hydroxy-6-nitrobenzaldehyde with ethyl bromoacetate/chloroacetate, followed by saponification. This route avoids the harsh conditions of the Perkin rearrangement of 3-halocoumarins, which can be problematic with nitro-substituents.

Reagents:

  • Starting Material: 2-Hydroxy-6-nitrobenzaldehyde (derived from 3-nitrophenol or 2,6-dinitrotoluene).

  • Alkylation/Cyclization: Ethyl bromoacetate, Potassium Carbonate (K₂CO₃), DMF.

  • Hydrolysis: NaOH (aq), Ethanol.

Visualization: Synthesis Pathway

SynthesisPath SM 2-Hydroxy-6-nitrobenzaldehyde Inter Intermediate: Ethyl 2-(2-formyl-3-nitrophenoxy)acetate SM->Inter Ethyl bromoacetate K2CO3, DMF, 60°C Cyclized Ethyl 4-nitrobenzofuran-2-carboxylate Inter->Cyclized Intramolecular Aldol (In situ) Final 4-Nitrobenzofuran-2-carboxylic acid Cyclized->Final 1. NaOH/EtOH 2. HCl (Acidification)

Figure 1: Step-wise synthesis of 4-Nitrobenzofuran-2-carboxylic acid via the Rap-Stoermer condensation mechanism.

Purification Protocol (Self-Validating)
  • Crude Isolation: Upon acidification of the hydrolyzed ester, the acid precipitates. Filter and wash with cold water to remove inorganic salts.

  • Recrystallization: Use Ethanol/Water (9:1) .

    • Validation: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

    • Success Criteria: Fine, pale-yellow needles.

    • Purity Check: HPLC purity >98% (254 nm); 1H NMR must show distinct doublet/triplet patterns for the benzene ring protons (H5, H6, H7) and a singlet for H3 (furan ring).

Physicochemical Profiling

Before biological testing, the compound's "drug-like" properties must be established to ensure assay validity (avoiding false negatives due to precipitation).

Predicted & Measured Properties
PropertyValue (Predicted/Lit)Experimental MethodRelevance
LogP ~1.8 - 2.1Shake-flask (Octanol/Water)Moderate lipophilicity; likely cell-permeable.
pKa (Acid) ~3.5Potentiometric TitrationIonized at physiological pH (7.4); good solubility in buffered media.
Solubility Low in water (neutral); High in DMSO, MeOHKinetic Solubility AssayStock solutions must be prepared in DMSO (10-50 mM).
Melting Point >200°C (Decomp.)DSC / CapillaryConfirm identity and crystallinity.
Solubility Protocol for Bioassays
  • Stock Preparation: Dissolve 10 mg in 1 mL 100% DMSO (approx. 48 mM). Vortex for 2 minutes.

  • QC Step: Dilute 1:100 into PBS (pH 7.4). Measure UV-Vis absorbance at 300-400 nm.

    • Pass: Clear solution, stable absorbance over 1 hour.

    • Fail: Visible precipitate or decreasing absorbance (indicates aggregation).

Biological Evaluation Framework

The "Initial Investigation" focuses on three core pillars: Antimicrobial Activity (common for nitro-heterocycles), Cytotoxicity (safety window), and Enzyme Inhibition (scaffold validation).

Visualization: Screening Workflow

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Compound 4-Nitrobenzofuran-2-COOH (DMSO Stock) MIC Antimicrobial (MIC) Target: E. coli, S. aureus Compound->MIC MTT Cytotoxicity (MTT) Target: HEK293 (Normal), A549 (Cancer) Compound->MTT Enzyme Enzyme Inhibition Target: PTP1B / DAAO Compound->Enzyme Analysis Data Integration & SAR MIC->Analysis MIC < 32 µg/mL? MTT->Analysis IC50 > 50 µM? Enzyme->Analysis Inhibition > 50%? Decision Go / No-Go Decision Analysis->Decision

Figure 2: Parallel screening workflow to establish the initial biological profile.

Protocol A: Antimicrobial Susceptibility (MIC)

Nitro-containing aromatics (e.g., nitrofurantoin) often exhibit antibacterial activity via reduction by bacterial nitroreductases, generating toxic radical species.

  • Organisms: S. aureus (Gram-positive), E. coli (Gram-negative), M. tuberculosis (surrogate M. smegmatis).

  • Method: Broth Microdilution (CLSI Standards).

  • Procedure:

    • Prepare serial 2-fold dilutions of the compound in Mueller-Hinton Broth (range: 128 µg/mL to 0.25 µg/mL).

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 16-20 hours.

    • Readout: The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Protocol B: Cytotoxicity Screening (MTT Assay)

To determine the "Therapeutic Index," we must measure mammalian cell toxicity.

  • Cell Lines: HEK293 (Human Embryonic Kidney - Normal) vs. A549 (Lung Carcinoma).

  • Procedure:

    • Seed cells (5,000/well) in 96-well plates. Adhere overnight.

    • Treat with compound (0.1 µM - 100 µM) for 48 hours.

    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

    • Measure OD at 570 nm.

  • Interpretation:

    • If IC₅₀ (Cancer) << IC₅₀ (Normal), the compound has selectivity .

    • If IC₅₀ < 10 µM for HEK293, the compound is likely toxic (general nitro-group toxicity).

Safety & Handling (Critical)

  • Explosion Hazard: While benzofuran-carboxylic acids are generally stable, nitro compounds can be energetic. Do not heat the dry solid above 150°C. Perform Differential Scanning Calorimetry (DSC) in a sealed pan before scaling up synthesis >1g.

  • Toxicity: Treat as a potential mutagen. Nitro-aromatics can intercalate DNA or form reactive hydroxylamines upon metabolic reduction. Use full PPE (gloves, sash hood).

References

  • BenchChem. Synthesis of 4-Nitrobenzofuran-2-carboxylic acid via Perkin Rearrangement and Rap-Stoermer Condensation. BenchChem Protocols.[3] Link

  • AK Scientific. Product Data Sheet: 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4).[1] AK Scientific Catalog. Link

  • Khan, M. W., et al. Synthesis and biological activity of benzofuran derivatives. Bioorganic & Medicinal Chemistry, 2003.[4] (Contextual reference for benzofuran synthesis). Link

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. (Review of biological targets). Link

  • BLD Pharm. 3-Methyl-5-nitrobenzofuran-2-carboxylic acid and related isomers. BLD Pharm Catalog. Link

Sources

Methodological & Application

Application Note: 1H NMR Characterization of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring rigorous characterization of 4-Nitrobenzofuran-2-carboxylic acid . It synthesizes theoretical principles with practical experimental insights, addressing the specific challenges associated with the 4-nitro isomer.

Executive Summary & Structural Context

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4) is a critical scaffold in medicinal chemistry, particularly for designing DNA-binding agents and adenosine receptor antagonists. Unlike the more common 5-nitro isomer, the 4-nitro derivative presents unique synthetic and spectroscopic challenges due to the steric and electronic influence of the nitro group at the C4 position (peri-position to the furan H-3).

This guide provides a definitive protocol for its characterization, focusing on distinguishing the 4-nitro substitution pattern from other isomers (5-, 6-, or 7-nitro) using 1H NMR spectroscopy.

Structural Numbering & Logic

To interpret the spectrum, we must establish the IUPAC numbering for the benzofuran core:

  • Position 1: Oxygen atom.

  • Position 2: Carboxylic acid bearing carbon (

    
    ).[1][2]
    
  • Position 3: Furan ring proton (

    
    ).
    
  • Position 4: Nitro group (

    
    ).
    
  • Positions 5, 6, 7: Benzenoid ring protons.

Key Spectroscopic Feature: The peri-effect . The nitro group at C4 is spatially proximate to the proton at C3. This interaction typically results in significant deshielding of


 and potential broadening due to through-space coupling or exchange phenomena.

Experimental Protocol

Sample Preparation

The high polarity of the carboxylic acid and the nitro group necessitates a polar aprotic solvent.

  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    , 99.9% D).
    • Rationale: Chloroform-d (CDCl

      
      ) often yields poor solubility and broad peaks for carboxylic acids. DMSO-d
      
      
      
      ensures sharp signals and stabilizes the acidic proton, often making it visible >13 ppm.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Residual DMSO pentet centered at

    
     2.50 ppm.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) or zg (90° pulse with longer delay).

  • Spectral Width (SW): 16–20 ppm (to capture the downfield COOH signal).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Note: The quaternary carbons and the isolated H-3 may have longer T1 relaxation times. Ensure D1 is sufficient for quantitative integration.

  • Scans (NS): 16–64 (depending on concentration).

  • Temperature: 298 K (25°C).

Results & Discussion: Spectral Analysis

The 1H NMR spectrum of 4-nitrobenzofuran-2-carboxylic acid in DMSO-d


 exhibits a distinct pattern characterized by strong deshielding effects.
Predicted Chemical Shifts & Multiplicities[3]
Proton LabelPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH C2-COOH13.5 – 14.5 Broad Singlet-Acidic proton; shift varies with concentration/water.
H-5 Benzene8.05 – 8.15 Doublet (d)

Ortho to NO

(Strong deshielding).
H-3 Furan7.95 – 8.10 Singlet (s)-Diagnostic: Deshielded by C4-NO

(peri-effect).
H-7 Benzene7.85 – 7.95 Doublet (d)

Para to NO

; Ortho to ether oxygen.
H-6 Benzene7.55 – 7.65 Triplet (t) / dd

Meta to NO

; Resonates most upfield.
Detailed Assignment Logic (Self-Validating System)
  • The "Peri" H-3 Signal (The Fingerprint): In unsubstituted benzofuran-2-carboxylic acid, H-3 appears around 7.6–7.7 ppm. In the 4-nitro isomer, the nitro group's magnetic anisotropy cone and electric field effect directly impact H-3. Expect this singlet to shift downfield significantly (

    
     to 
    
    
    
    ppm), potentially overlapping with the benzenoid doublets.
    • Validation: If H-3 is found upfield (< 7.8 ppm), suspect the 5-nitro or 6-nitro isomer.

  • The Benzenoid System (ABC System): The benzene ring contains three adjacent protons (H-5, H-6, H-7).

    • H-5: Being ortho to the nitro group, this proton experiences the strongest inductive deshielding. It will be the most downfield doublet of the aromatic system.

    • H-6: Located meta to the nitro group, it is less affected by the electron-withdrawing nature of the NO

      
       but is coupled to both H-5 and H-7, appearing as a triplet (or doublet of doublets).
      
    • H-7: Located ortho to the furan oxygen and para to the nitro group. The oxygen donates electron density via resonance (shielding), but the nitro group withdraws (deshielding). The net effect usually places it between H-5 and H-6.

Visualizing the Spin System

The following diagram illustrates the connectivity and the influence of the nitro group on the chemical shifts.

G cluster_0 4-Nitrobenzofuran-2-COOH Structure NO2 Nitro Group (C4) Electron Withdrawing H3 H-3 (Furan) Peri-Effect Target ~8.0 ppm (s) NO2->H3 Peri-Deshielding (Spatial) H5 H-5 (Benzene) Ortho to NO2 ~8.1 ppm (d) NO2->H5 Inductive Deshielding (Ortho) H6 H-6 (Benzene) Meta to NO2 ~7.6 ppm (t) H5->H6 Vicinal Coupling (J ~8.5 Hz) H7 H-7 (Benzene) Para to NO2 ~7.9 ppm (d) H6->H7 Vicinal Coupling (J ~8.0 Hz)

Caption: Correlation of the C4-Nitro substituent with proton chemical shifts. Red arrows indicate deshielding vectors.

Troubleshooting & Synthetic Impurities

The synthesis of 4-nitrobenzofuran-2-carboxylic acid (typically via reaction of 2-hydroxy-3-nitrobenzaldehyde with ethyl bromoacetate) is known to be less favorable than the 5-nitro isomer due to steric hindrance at the reaction site [1].

Common Impurities:

  • Unreacted Aldehyde: Look for a sharp aldehyde singlet around 10.2 – 10.5 ppm .

  • Ethyl Ester Intermediate: If hydrolysis is incomplete, look for a quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the ethyl group.

  • Water: In DMSO-d

    
    , water appears at 3.33 ppm . If the acid is wet, the COOH peak may broaden significantly or drift.
    

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.

  • Nagy, S., et al. (2025).[3] Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. AKJournals.

  • Sigma-Aldrich. (n.d.). 1H NMR Chemical Shifts of Impurities.

Sources

"cell-based assay protocol using 4-Nitrobenzofuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Evaluating the Cellular Activity of 4-Nitrobenzofuran-2-carboxylic acid

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a vast range of pharmacological activities.[1] These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The specific substitution patterns on the benzofuran core are crucial in determining their biological effects. The introduction of a nitro group, as in 4-Nitrobenzofuran-2-carboxylic acid, is of particular interest. In related compound classes like nitrofurans, the nitro group is often a prodrug feature that requires enzymatic reduction within the cell to form reactive electrophilic intermediates.[3] These intermediates can damage multiple cellular targets, including DNA, and inhibit essential processes like protein synthesis, leading to broad-spectrum biological effects.[3]

Recent studies on nitro-substituted benzofuran derivatives have highlighted their potential as antiproliferative agents against various cancer cell lines, such as prostate, colon, and breast cancer.[4] The proposed mechanisms often involve interaction with nucleic acids and modulation of key signaling pathways like NF-κB, a critical regulator of inflammation, cell survival, and proliferation.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activity of 4-Nitrobenzofuran-2-carboxylic acid using robust cell-based assays. We present a two-tiered approach:

  • A primary cytotoxicity assay to quantitatively measure the compound's effect on cell viability and determine its potency (IC50).

  • A secondary mechanistic assay using a luciferase reporter to investigate the compound's impact on the NF-κB signaling pathway, a known target for similar scaffolds.[5]

These protocols are designed to be self-validating by incorporating essential controls and optimization steps, ensuring the generation of reliable and reproducible data.[6][7]

Principle of the Assays

Cell Viability/Cytotoxicity Assay

To determine the cytotoxic or anti-proliferative effects of 4-Nitrobenzofuran-2-carboxylic acid, we will employ a fluorescent-based assay using a reagent like CellTox™ Green. This assay utilizes a proprietary asymmetric cyanine dye that is excluded by the intact membranes of viable cells.[8] In the event of cytotoxicity, cell membranes become compromised, allowing the dye to enter and bind to the cellular DNA. This binding event leads to a substantial enhancement in fluorescence, which can be measured using a plate reader. The resulting fluorescent signal is directly proportional to the number of dead cells, providing a quantitative measure of cytotoxicity.[8]

NF-κB Luciferase Reporter Gene Assay

To investigate a potential mechanism of action, a dual-luciferase® reporter assay is employed.[9] This technique is a powerful tool for studying the regulation of gene expression.[10] In this system, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. If 4-Nitrobenzofuran-2-carboxylic acid inhibits the NF-κB pathway, the activation of this promoter (e.g., by a stimulus like TNF-α) will be reduced, leading to a decrease in firefly luciferase expression and a corresponding drop in luminescence.[11] A second plasmid, containing the Renilla luciferase gene driven by a constitutive promoter, is co-transfected to serve as an internal control.[11] This normalization corrects for variations in cell number and transfection efficiency, ensuring accurate and reliable data.[9]

Visualization of Experimental Approach

General Experimental Workflow

The overall process for evaluating the test compound involves sequential steps from initial cell culture preparation to final data analysis for two distinct but complementary assays.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_cyto Cytotoxicity Assay cluster_reporter NF-κB Reporter Assay cluster_analysis Phase 3: Data Analysis A Cell Culture (e.g., PC-3, HCT15) C Plate Seeding (96-well plates) A->C B Compound Preparation (4-Nitrobenzofuran-2-carboxylic acid) Serial Dilutions D Add Compound Dilutions to Cells C->D H Transfect Cells with Reporter Plasmids C->H E Incubate (e.g., 48-72 hours) D->E F Add CellTox™ Green Reagent E->F G Measure Fluorescence (Plate Reader) F->G M Calculate % Cytotoxicity & Plot Dose-Response Curve G->M I Add Compound & Stimulus (e.g., TNF-α) H->I J Incubate (e.g., 18-24 hours) I->J K Lyse Cells & Add Luciferase Reagents J->K L Measure Luminescence (Luminometer) K->L O Normalize Firefly to Renilla Luminescence L->O N Determine IC50 Value M->N P Analyze Inhibition of NF-κB Activity O->P

Caption: General workflow for cytotoxicity and mechanistic evaluation.

Proposed Mechanism of Action

This diagram illustrates the hypothetical mechanism by which 4-Nitrobenzofuran-2-carboxylic acid may exert its cytotoxic effects, involving intracellular activation and subsequent interference with the NF-κB survival pathway.

G cluster_cell Cell cluster_pathway NF-κB Pathway compound 4-Nitrobenzofuran- 2-carboxylic acid reductase Nitroreductases compound->reductase Entry membrane TNFa TNF-α IKK IKK Activation TNFa->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Transcription Transcription of Survival Genes NFkB->Transcription apoptosis Apoptosis / Cell Death Transcription->apoptosis Inhibition leads to activated_compound Reactive Intermediates (e.g., -NO, -NHOH) activated_compound->IKK Inhibition? dna_damage DNA Damage activated_compound->dna_damage reductase->activated_compound Reductive Activation dna_damage->apoptosis

Caption: Proposed mechanism involving reductive activation and NF-κB inhibition.

Materials and Reagents

Item Supplier Example
Cell Lines
PC-3 (Prostate Cancer) or HCT15 (Colon Cancer)ATCC
Reagents
4-Nitrobenzofuran-2-carboxylic acidBenchChem
CellTox™ Green Cytotoxicity AssayPromega
Dual-Luciferase® Reporter Assay SystemPromega
pGL4.32[luc2P/NF-κB-RE/Hygro] VectorPromega
pRL-TK Vector (Renilla)Promega
Transfection Reagent (e.g., FuGENE® HD)Promega
Tumor Necrosis Factor-alpha (TNF-α), humanR&D Systems
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-Aldrich
Media & Buffers
RPMI-1640 or DMEMGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-Streptomycin SolutionGibco
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco
Equipment & Consumables
96-well clear bottom, black-walled platesCorning
96-well solid white plates (for luminescence)Corning
Multichannel pipetteEppendorf
Humidified CO2 Incubator (37°C, 5% CO2)Thermo Fisher Scientific
Microplate reader (Fluorescence)BioTek
Luminometer or Plate Reader with LuminescenceBMG Labtech

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol details the steps to determine the dose-dependent cytotoxicity of the test compound.[12]

1. Cell Seeding: a. Culture cells (e.g., PC-3) in appropriate media until they reach 80-90% confluency. b. Harvest cells using standard trypsinization methods.[13] c. Perform a cell count and dilute the cell suspension to a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. d. Seed the cells into a 96-well clear-bottom, black-walled plate. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 4-Nitrobenzofuran-2-carboxylic acid in DMSO. b. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Prepare control wells:

  • Vehicle Control: Medium with the same final concentration of DMSO.
  • Untreated Control: Medium only.
  • Maximum Lysis Control: A known cytotoxic agent or lysis buffer (added at the end). d. Carefully add 100 µL of the compound dilutions or controls to the appropriate wells, resulting in a final volume of 200 µL. e. Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

3. Assay Measurement: a. Equilibrate the plate and the CellTox™ Green reagent to room temperature. b. Prepare the assay reagent according to the manufacturer's protocol (typically a 1:500 dilution in assay buffer). c. Add 100 µL of the prepared reagent to each well. d. Mix gently by orbital shaking for 2 minutes and incubate for 15 minutes at room temperature, protected from light. e. Measure the fluorescence using a plate reader with appropriate filters (e.g., 485 nm excitation / 520 nm emission).

Protocol 2: NF-κB Reporter Gene Assay

This protocol assesses the compound's ability to inhibit TNF-α-induced NF-κB activity.[9]

1. Cell Seeding and Transfection: a. Seed cells (e.g., PC-3) in a 96-well solid white plate at a density that will result in ~80% confluency at the time of the assay. b. On the same day, co-transfect the cells with the pGL4.32 NF-κB firefly luciferase vector and the pRL-TK Renilla luciferase control vector at a ratio of 10:1 using a suitable transfection reagent. Follow the manufacturer's protocol. c. Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment and Stimulation: a. Prepare serial dilutions of 4-Nitrobenzofuran-2-carboxylic acid in culture medium as described in Protocol 1. b. Remove the transfection medium from the cells and replace it with 80 µL of fresh medium containing the compound dilutions or vehicle control. c. Pre-incubate the cells with the compound for 1-2 hours. d. Add 20 µL of TNF-α (at a pre-determined optimal concentration, e.g., 10 ng/mL) to all wells except the unstimulated control. e. Incubate for 18-24 hours at 37°C, 5% CO2.

3. Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Following the Dual-Luciferase® Reporter Assay System protocol, add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence (Signal 1).[15] c. Add the Stop & Glo® Reagent to each well. This quenches the firefly reaction and initiates the Renilla reaction. d. Measure the Renilla luminescence (Signal 2).[15]

Data Analysis and Interpretation

Cytotoxicity Data
  • Background Subtraction: Subtract the average fluorescence value of the "no cell" control wells from all other wells.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Max Lysis Control - Vehicle Control)

  • Dose-Response Curve: Plot the % Cytotoxicity against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that causes 50% of the maximal cytotoxic response.

Parameter Description Example Value
IC50 Half-maximal inhibitory concentration15.2 µM
Hill Slope Steepness of the dose-response curve1.1
Goodness of fit of the curve0.992
Reporter Gene Assay Data
  • Normalization: For each well, divide the firefly luminescence value by the Renilla luminescence value to get the Relative Response Ratio (RRR).

    • RRR = Firefly Luminescence / Renilla Luminescence

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - (RRR of Treated Sample - RRR of Unstimulated Control) / (RRR of Stimulated Control - RRR of Unstimulated Control)]

  • Dose-Response and IC50: Plot the % Inhibition against the compound concentration and calculate the IC50 value as described for the cytotoxicity assay.

Troubleshooting

Problem Possible Cause Solution
High well-to-well variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Calibrate pipettes regularly.[13]
Low signal in cytotoxicity assay Insufficient incubation time; Low compound potency; Cells are resistant.Increase incubation time (e.g., to 72 hours); Test higher compound concentrations; Use a more sensitive cell line.
Low signal in reporter assay Low transfection efficiency; Inactive TNF-α stimulus.Optimize transfection reagent-to-DNA ratio; Test a new aliquot of TNF-α and confirm its activity.
Compound precipitates in media Poor solubility of the compound.Prepare stock solution in 100% DMSO; Ensure final DMSO concentration is low and consistent across all wells.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

  • Bio-Rad. Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. Available from: [Link]

  • YouTube. Cytotoxicity Assay. YouTube. Available from: [Link]

  • Harvard Medical School. Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Available from: [Link]

  • Altogen Labs. ELISA and Cell-Based Assay Development (Cell Cycle, Viability). Altogen Labs. Available from: [Link]

  • Drug Discovery News. A guide for potency assay development of cell-based product candidates. Drug Discovery News. Available from: [Link]

  • Opentrons. Luciferase Reporter Assay in Molecular Biology. Opentrons. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available from: [Link]

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. Available from: [Link]

  • Assay Genie. Dual Luciferase Reporter Assay Protocol. Assay Genie. Available from: [Link]

  • Royal Society of Chemistry. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Royal Society of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available from: [Link]

  • MedCrave online. Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Available from: [Link]

  • PubMed. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. PubMed. Available from: [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]

  • PubMed. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • MDPI. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. Available from: [Link]

  • ResearchGate. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. Available from: [Link]

Sources

Application Note: High-Fidelity Fluorescence Labeling & Sensing with Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the use of 4-Nitrobenzofuran-2-carboxylic acid and its functional analog, the widely used 7-Nitrobenzofurazan-4-carboxylic acid (NBD-COOH) .

Executive Summary & Chemical Identity

In the field of fluorescence microscopy and bio-conjugation, nomenclature precision is critical. While 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4) exists as a chemical building block, the vast majority of "fluorescent probe" applications in this class refer to its structural analog: 7-Nitrobenz-2-oxa-1,3-diazole-4-carboxylic acid (commonly abbreviated as NBD-COOH ).

This guide addresses both, but prioritizes NBD-COOH due to its dominance in peptide labeling and membrane dynamics, while positioning the Nitrobenzofuran core as a specialized scaffold for hypoxia (nitroreductase) sensing.

Chemical Distinction
FeatureNBD-COOH (The Standard Probe) 4-Nitrobenzofuran-2-carboxylic acid
Core Structure Benzoxadiazole (N-O-N ring)Benzofuran (O-C-C ring)
Fluorescence Highly Fluorescent (Green/Yellow)Weak/Non-fluorescent (until reduced)
Primary Use Labeling Amines, Lipids, PeptidesPrecursor for "Turn-On" Hypoxia Probes
Excitation/Emission 465 nm / 540 nm~360 nm / ~450 nm (post-reduction)

Mechanism of Action

The NBD Fluorophore (Solvatochromism)

NBD-COOH functions via an intramolecular charge transfer (ICT) mechanism. It is solvatochromic , meaning its fluorescence quantum yield and emission maximum are highly sensitive to the polarity of the environment.

  • Aqueous Buffer: Low fluorescence (self-quenching/water quenching).

  • Hydrophobic Environment (Membranes/Protein Pockets): High fluorescence intensity.

  • Application: This makes NBD ideal for studying ligand binding, membrane fusion, and lipid trafficking.

The Nitrobenzofuran "Turn-On" Switch (Reductase Sensing)

The 4-nitrobenzofuran core often acts as a fluorogenic probe. The electron-withdrawing nitro group (


) quenches fluorescence via intersystem crossing. Upon enzymatic reduction (e.g., by Nitroreductase in hypoxic cancer cells) to an amine (

) or hydroxylamine, the quenching effect is removed, restoring the "push-pull" electron system and turning on fluorescence.

Mechanism NBD NBD-COOH (Probe) Signal Fluorescence (540 nm) NBD->Signal Hydrophobic Binding Env Environment (Polarity) Env->Signal Modulates Intensity NitroBF 4-Nitrobenzofuran (Quenched) AminoBF Amino-Benzofuran (Fluorescent) NitroBF->AminoBF Reduction (6e- transfer) Enzyme Nitroreductase (Hypoxia) Enzyme->AminoBF

Figure 1: Dual mechanisms of action. Top: NBD-COOH environmental sensing. Bottom: Nitrobenzofuran enzymatic activation.

Protocol A: Bio-Conjugation of NBD-COOH to Peptides/Amines

Objective: Label a peptide or protein N-terminus with NBD-COOH using EDC/NHS chemistry.

Materials
  • Probe: NBD-COOH (10 mM in dry DMSO).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3. Avoid amine-containing buffers like Tris or Glycine.
    
  • Purification: Sephadex G-25 spin column or Dialysis cassette.

Step-by-Step Methodology
  • Activation (In Situ):

    • Mix NBD-COOH, EDC, and NHS in dry DMSO in a molar ratio of 1:1.2:1.2.

    • Incubate for 30 minutes at Room Temperature (RT) in the dark. This forms the semi-stable NHS-ester.

  • Conjugation:

    • Dissolve the target peptide/protein in Bicarbonate Buffer (pH 8.3) at 1–5 mg/mL.

    • Add the activated NBD-NHS ester solution dropwise to the protein solution.

    • Ratio: Use a 10-20 fold molar excess of NBD for proteins; 1.5-fold for small peptides.

    • Solvent Note: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation:

    • Stir gently for 2 hours at RT or overnight at 4°C, protected from light.

  • Quenching:

    • Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS-ester. Incubate for 15 mins.

  • Purification (Critical):

    • Remove free NBD (which can fluoresce weakly) using size-exclusion chromatography (PD-10 or Sephadex G-25).

    • Validation: Monitor absorbance at 280 nm (protein) and 465 nm (NBD).

Data Interpretation (NBD-Label)
ParameterValueNotes
Absorbance Max 465 nmUsed to calculate Degree of Labeling (DOL).
Emission Max 535–540 nmGreen/Yellow emission.
Extinction Coeff (

)
~22,000

At 465 nm.
Quantum Yield <0.05 (Water) / >0.30 (Lipid)Drastic increase in hydrophobic pockets.

Protocol B: Nitroreductase (Hypoxia) Sensing with 4-Nitrobenzofuran

Objective: Detect hypoxic regions in cell culture using the "Turn-On" mechanism of the nitrobenzofuran core.

Materials
  • Probe: 4-Nitrobenzofuran-2-carboxylic acid (esterified or conjugated to a cell-penetrating peptide for uptake).

  • Cells: HeLa or MCF-7 cancer lines.

  • Inducer: Cobalt Chloride (

    
    ) to chemically mimic hypoxia, or a hypoxic incubator (
    
    
    
    ).
Step-by-Step Methodology
  • Probe Preparation:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Dilute to 10

      
       in serum-free culture medium immediately before use.
      
  • Cell Loading:

    • Incubate cells with 10

      
       probe for 30 minutes at 37°C.
      
    • Wash cells

      
       with PBS to remove extracellular probe.
      
  • Hypoxia Induction:

    • Method A (Physical): Place cells in a hypoxia chamber (

      
      ) for 4–12 hours.
      
    • Method B (Chemical): Add 100

      
      
      
      
      
      to the media and incubate for 4–12 hours.
  • Imaging:

    • Excitation: 405 nm laser (or UV lamp).

    • Emission Filter: 450–500 nm (Blue/Cyan).

    • Control: Normoxic cells should show minimal fluorescence.

Workflow Prep Probe Preparation (10 mM DMSO Stock) Load Cell Loading (10 µM, 30 min) Prep->Load Split Experimental Condition Load->Split Normoxia Normoxia (21% O2) Nitroreductase Inactive Split->Normoxia Hypoxia Hypoxia (1% O2) Nitroreductase Active Split->Hypoxia ResultA No Fluorescence (Quenched) Normoxia->ResultA ResultB High Fluorescence (Reduced to Amine) Hypoxia->ResultB

Figure 2: Experimental workflow for hypoxia detection using nitrobenzofuran probes.

Troubleshooting & Critical Considerations

The "Hydrolysis" Trap

NBD-Cl and NBD-Fluoride are reactive precursors. NBD-COOH is stable but requires activation. A common failure mode in Protocol A is the hydrolysis of the NHS-ester before it reacts with the protein.

  • Solution: Use anhydrous DMSO/DMF for the activation step. Do not store the activated ester; use immediately.

Photobleaching

NBD derivatives are moderately susceptible to photobleaching compared to Alexa Fluor or Cyanine dyes.

  • Solution: Use anti-fade mounting media (e.g., ProLong Gold) for fixed cells. For live imaging, minimize laser power and exposure time.

pH Sensitivity

While NBD fluorescence is generally pH-stable between 4 and 10, the conjugation reaction is strictly pH-dependent.

  • Rule: pH must be > 8.0 to ensure the lysine amines on the protein are deprotonated (nucleophilic). Below pH 7.5, conjugation efficiency drops near zero.

References

  • Chatterjee, A., et al. (2024). "Microtubule-Targeting NAP Peptide-Ru(II)-polypyridyl Conjugate As a Bimodal Therapeutic Agent." Journal of the American Chemical Society.

  • Bailey, S. J. (2022).[1] "Synthesis of NBD-COOH and Conjugation Protocols." UC Santa Barbara Electronic Theses and Dissertations.

  • Onal, A. & Sagirli, O. (2009).[2] "Spectrophotometric and fluorimetric determination of some drugs using 4-nitrobenzofuran derivatives." ResearchGate / Analytical Chemistry.

  • PubChem. (2025). "5-Nitrobenzofuran-2-carboxylic acid Compound Summary." National Library of Medicine.

  • Uchiyama, S., et al. (2011). "Fluorescent Polymeric Logic Gates with Nitrobenzofuran Switches." Chemical Communications. (Contextualizing the nitro-reduction mechanism).

Sources

"analytical techniques for 4-Nitrobenzofuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Nitrobenzofuran-2-carboxylic acid (CAS: 19899-23-1) is a critical pharmacophore used in the synthesis of antitubercular agents, matrix metalloproteinase (MMP) inhibitors, and fluorescent biological probes. Unlike its more common isomer, 5-nitrobenzofuran-2-carboxylic acid, the 4-nitro variant presents unique steric and electronic properties due to the nitro group's proximity to the furan ring bridgehead.

Analytical Challenge: The primary challenge in analyzing this compound is distinguishing it from its regioisomers (5-nitro, 6-nitro, and 7-nitro) formed during non-selective nitration or cyclization syntheses. Standard C18 HPLC methods often fail to resolve these positional isomers adequately.[1]

This guide details a multi-modal analytical strategy focusing on Regio-selective HPLC separation , NMR structural confirmation , and MS/MS fragmentation logic .

PropertyData / Specification
Formula C₉H₅NO₅
MW 207.14 g/mol
pKa (Calc.) ~2.8 – 3.2 (Acidic)
Solubility DMSO (High), Methanol (Moderate), Water (Low, pH-dependent)
UV Max ~260 nm, ~310 nm (Broad nitro band)

Chromatographic Separation (HPLC/UPLC)

Objective: Quantify purity and separate the 4-nitro target from potential 5-nitro and 6-nitro impurities.

Method Development Insight (The "Why"):

Standard alkyl-bonded phases (C18) separate based on hydrophobicity.[1] However, nitro-benzofuran isomers have nearly identical logP values. To achieve separation, we must exploit π-π interactions and dipole moments . A Phenyl-Hexyl or Biphenyl stationary phase is superior to C18 here because the position of the nitro group alters the molecule's electron density cloud, interacting differentially with the phenyl rings on the column.

Protocol A: Isomer-Resolving HPLC Method
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) OR Waters XSelect CSH Phenyl-Hexyl.[1]

  • Column Temp: 40°C (Higher temp improves peak symmetry for nitro compounds).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH in protonated, neutral state).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better π-selectivity than ACN).[1]

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.0100.4Initial
1.0100.4Hold
8.0900.4Linear
10.0900.4Hold
10.1100.4Re-equilibrate
13.0100.4End
  • Detection: PDA/DAD at 310 nm (Specific for nitro-aromatics, reduces background from non-nitro precursors) and 254 nm (General).[1]

Spectroscopic Characterization (NMR)

Objective: Unequivocal structural identification. HPLC retention time is relative; NMR is absolute.[1]

Protocol B: 1H NMR Structural Validation

The key to confirming the 4-nitro isomer lies in the coupling constants (


 values) of the benzene ring protons.[1]
  • Solvent: DMSO-d6 (CDCl3 solubility is often insufficient).[1]

  • Concentration: 5-10 mg in 0.6 mL.

  • Key Signals to Monitor:

    • H-3 (Furan ring): Singlet, typically

      
       7.8 - 8.0 ppm.[1]
      
    • Benzene Ring Pattern (AMX System):

      • 4-Nitro Isomer: The nitro group is at C4. You will see protons at C5, C6, and C7.[1][2]

        • Expectation: A triplet (or dd) for H6, and two doublets for H5 and H7.

        • Crucial: Absence of a singlet in the aromatic region (except H3).[1]

      • 5-Nitro Isomer (Impurity): Nitro at C5.[1] Protons at C4, C6, C7.[1]

        • Expectation: H4 appears as a meta-coupled doublet (small

          
           ~2Hz) or pseudo-singlet.[1] If you see a meta-coupled doublet at ~8.5 ppm, you have the 5-nitro isomer, not the 4-nitro. 
          

Mass Spectrometry (MS/MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation for trace impurity identification.

  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

    • Reasoning: The carboxylic acid moiety deprotonates easily (

      
      ), providing higher sensitivity than positive mode.[1]
      
  • Precursor Ion:

    
     206.0 (for 
    
    
    
    ).[1]
  • Fragmentation Pathway (CID):

    • Loss of CO₂:

      
       206 
      
      
      
      162 (Decarboxylation, diagnostic of carboxylic acids).[1]
    • Loss of NO/NO₂:

      
       162 
      
      
      
      132 or 116 (Characteristic of nitro-aromatics).

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the 4-nitro isomer against its likely impurities.

AnalyticalWorkflow Start Crude Sample (4-Nitrobenzofuran-2-COOH) Solubility Dissolve in DMSO-d6 Start->Solubility NMR 1H NMR Analysis Solubility->NMR DecisionNMR Aromatic Pattern Analysis NMR->DecisionNMR Isomer5 H4 doublet (J~2Hz) detected? (5-Nitro Isomer) DecisionNMR->Isomer5 Meta-coupling found Isomer4 H5/H6/H7 AMX Pattern? (4-Nitro Target) DecisionNMR->Isomer4 Ortho-couplings only Isomer5->Start Reject / Recrystallize HPLC HPLC-PDA (Phenyl-Hexyl) Target Purity Assessment Isomer4->HPLC MS LC-MS (ESI-) m/z 206 -> 162 HPLC->MS Final Release for Synthesis/Assay MS->Final

Figure 1: Analytical Decision Tree for distinguishing 4-nitrobenzofuran-2-carboxylic acid from its common 5-nitro regioisomer.

Sample Preparation Protocol (Standard)

For quantitative assay (Assay by HPLC):

  • Weighing: Accurately weigh 25.0 mg of the substance into a 50 mL volumetric flask.

  • Dissolution: Add 5 mL of DMSO. Sonicate for 5 minutes until fully dissolved. (Note: Direct addition of water may cause precipitation).[1]

  • Dilution: Make up to volume with Methanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-aromatics).[1]

  • Injection: 2-5 µL.

References

  • Isomer Synthesis & Characterization

    • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (Discusses the general scaffold and 5-nitro isomer characterization, providing a baseline for NMR comparison).
    • Source:

  • HPLC Method Grounding

    • Separation of Nitro-aromatics using Phenyl-Hexyl phases. (General chromatography principles applied to nitro-isomers).
    • Source: [1]

  • Physical Properties (Isomer Comparison)

    • 5-Nitrobenzofuran-2-carboxylic acid (CAS 10242-12-3) Data.[3][4][5] (Used as the primary reference standard for distinguishing the 4-nitro variant).[1]

    • Source: [1]

  • Mass Spectrometry of Nitrofurans

    • Quantitative determination of nitrofurans by LC-MS/MS. (Fragmentation pathways for nitrofuran carboxylic acids).
    • Source: [1]

Sources

Technical Application Note: Experimental Profiling of 4-Nitrobenzofuran-2-carboxylic Acid in Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It addresses the specific challenges of working with 4-Nitrobenzofuran-2-carboxylic acid (4-NBCA) , a scaffold often investigated as a precursor to bioactive nitrobenzofuran antibiotics or as a chemical probe for nitroreductase activity.

Introduction & Compound Profile

4-Nitrobenzofuran-2-carboxylic acid (4-NBCA) represents a distinct pharmacophore in the nitrofuran class. Unlike its widely used 5-nitro analogs (e.g., derivatives of 5-nitro-2-furaldehyde), the 4-nitro isomer presents unique electronic properties that influence its reduction potential and enzyme binding.

In antibacterial studies, 4-NBCA is primarily utilized in two contexts:

  • As a Core Scaffold: The carboxylic acid moiety acts as a "handle" for derivatization into amides or esters to improve cell permeability.

  • As a Mechanistic Probe: The nitro group serves as a "warhead," requiring activation by bacterial nitroreductases (NTRs) to generate cytotoxic nitroso- and hydroxylamino-intermediates.

Chemical Properties & Handling
PropertySpecificationExperimental Implication
Molecular Formula C₉H₅NO₅Precursor for structure-activity relationship (SAR) libraries.[1]
Appearance Yellow to Orange PowderCRITICAL: Strong absorbance in the visible range (400–500 nm) interferes with standard OD₆₀₀ optical density readings.
Solubility Low in Water; High in DMSORequires precise solvent controls to prevent precipitation in aqueous media (Muller-Hinton Broth).
Stability PhotosensitiveNitro groups can undergo photolysis. Store stocks in amber vials; perform assays in low light.

Experimental Protocols

Protocol A: Stock Preparation & Solubilization

Rationale: Nitrobenzofurans are hydrophobic. Improper solubilization leads to "micellar" false positives or precipitation.

  • Weighing: Weigh 10 mg of 4-NBCA into a sterile, amber glass vial.

  • Primary Solubilization: Dissolve in 100% DMSO to reach a concentration of 50 mg/mL . Vortex for 30 seconds.

    • QC Step: Inspect for particulate matter. If turbid, sonicate for 5 minutes at 40 kHz.

  • Working Stock: Dilute the DMSO stock 1:10 into sterile deionized water to create a 5 mg/mL intermediate stock (10% DMSO).

    • Note: If precipitation occurs immediately, skip this step and dilute directly into the assay medium, ensuring final DMSO concentration is <1% (v/v) to avoid solvent toxicity to bacteria.

Protocol B: Color-Corrected MIC Assay (Resazurin Method)

Expert Insight: Standard MIC assays rely on turbidity (OD₆₀₀). Since 4-NBCA is yellow/orange, it artificially increases OD readings, masking bacterial clearance. This protocol uses a metabolic dye (Resazurin) to decouple viability from color.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin Sodium Salt (0.01% w/v in sterile PBS).

  • Target Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Workflow:

  • Plate Setup: Dispense 100 µL of MHB into columns 1–12 of a 96-well clear flat-bottom plate.

  • Compound Dilution: Add 100 µL of 4-NBCA stock to Column 1. Perform 1:2 serial dilutions across to Column 10. Discard excess from Column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).

  • Inoculation: Dilute overnight bacterial culture to 5 × 10⁵ CFU/mL . Add 100 µL to wells 1–11.

  • Incubation: Incubate at 37°C for 18–20 hours.

  • Viability Readout (The Correction):

    • Do NOT read OD₆₀₀.

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 1–2 hours at 37°C.

    • Scoring:

      • Blue (Resazurin): No growth (Bacteria dead/inhibited).

      • Pink/Fluorescent (Resorufin): Active growth (Metabolically active).

    • MIC Definition: The lowest concentration well that remains Blue .

Protocol C: Nitroreductase Activation Validation

Rationale: To confirm if 4-NBCA acts via the "nitro-activation" mechanism (similar to Nitrofurantoin), potency must be compared between wild-type and nitroreductase-deficient strains.

Strains Required:

  • Wild Type (WT): E. coli K-12.

  • Mutant (

    
    NTR): E. coli
    
    
    
    /
    
    
    (Double knockout).

Method:

  • Perform the Color-Corrected MIC Assay (Protocol B) simultaneously for both WT and

    
    NTR strains.
    
  • Calculate Resistance Factor (RF):

    
    
    
  • Interpretation:

    • RF > 4: Indicates 4-NBCA is a prodrug activated by NfsA/NfsB.

    • RF ≈ 1: Indicates activity is independent of nitro-reduction (likely acting via membrane disruption or another target).

Data Visualization & Logic

Mechanism of Action Pathway

The following diagram illustrates the critical bio-activation pathway for nitrobenzofurans.

NitroActivation Prodrug 4-NBCA (Prodrug) Uptake Cell Entry (Passive/Active) Prodrug->Uptake Permeation NTR Nitroreductases (NfsA / NfsB) Uptake->NTR Substrate Binding Intermediate Nitroso/Hydroxylamine Intermediates NTR->Intermediate Type I Reduction (2e- transfer) Damage DNA Strand Breaks & Oxidative Stress Intermediate->Damage Covalent Binding Death Bacterial Cell Death Damage->Death Bactericidal Effect

Figure 1: The bio-activation cascade of 4-NBCA. Specificity is driven by bacterial Nitroreductases (NTR).[2]

Experimental Workflow Summary

Workflow Start 4-NBCA Powder Solubilization Dissolve in DMSO (Avoid Light) Start->Solubilization Dilution Serial Dilution in MHB Solubilization->Dilution Incubation Incubate with Bacteria (18h) Dilution->Incubation Readout Add Resazurin (Blue -> Pink) Incubation->Readout Analysis Determine MIC (Lowest Blue Well) Readout->Analysis

Figure 2: Step-by-step workflow for the Color-Corrected MIC assay.[1]

Data Reporting Templates

When documenting results for 4-NBCA, use the following standardized table to ensure comparability across derivatives.

Table 1: Susceptibility Profile (Template)

Strain Genotype 4-NBCA MIC (µg/mL) Control (Ciprofloxacin) MIC Interpretation
S. aureus ATCC 29213 WT [Data] 0.12–0.5 Gram(+) Permeability Check
E. coli K-12 WT [Data] 0.004–0.016 Gram(-) Baseline

| E. coli K-12 |


 | [Data] | [Data] | Prodrug Validation  |

References

  • Hadj-esfandiari, N. et al. (2007).[3] "Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Le, V. & Rakonjac, J. (2021).[2] "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance."[2][4] PLOS Pathogens.

  • Sigma-Aldrich. (n.d.). "5-Nitrobenzofuran-2-carboxylic acid Product Specification." (Used as physicochemical reference for the class).

  • Kawalek, M. et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." The Scientific World Journal.

Sources

Application Note: Developing Assays with 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals. It addresses the specific chemical entity 4-Nitrobenzofuran-2-carboxylic acid (4-NBCA) while critically distinguishing it from the common NBD fluorophore to ensure experimental success.

Executive Summary & Chemical Context

4-Nitrobenzofuran-2-carboxylic acid (4-NBCA) is a versatile scaffold often utilized in two distinct streams of bio-assay development:

  • Pharmacophore Screening: As a core fragment for developing inhibitors against targets like Mycobacterium tuberculosis salicylate synthase (MbtI) and Pim-1 kinases.

  • Fluorogenic Probe Design: As a "turn-on" substrate for nitroreductase (NTR) enzymes, where the nitro group acts as a fluorescence quencher until enzymatic reduction.

⚠️ Critical Nomenclature Alert

Do not confuse this molecule with NBD-Cl (4-chloro-7-nitrobenzofurazan).

  • NBD-Cl/NBD-F: Benzoxadiazole core.[1] Highly fluorescent upon amine labeling. Used for lipid/protein tagging.

  • 4-NBCA: Benzofuran core.[2] Weakly fluorescent in its native nitro-form. Primarily used as a synthetic building block or bio-activatable probe.

Physicochemical Profile

Understanding the solvatochromic and electronic properties is prerequisite to assay design.

PropertyValue / CharacteristicImplication for Assay
Molecular Weight ~207.14 g/mol Fragment-based drug discovery (FBDD) compliant.
Solubility DMSO (High), Water (Low, pH < 7)Stock solutions must be DMSO (10-50 mM); assay buffer requires <5% DMSO.
Fluorescence (Nitro) Quenched / Weak (Yellow)Low background in "turn-on" assays.
Fluorescence (Amino) High (Blue/Green shift)Reduction of -NO₂ to -NH₂ restores fluorescence (ICT mechanism).
pKa (COOH) ~3.5 - 4.0Fully ionized (COO⁻) at physiological pH (7.4).

Application A: Fragment-Based Inhibitor Screening

Context: 4-NBCA derivatives have shown potency as inhibitors of MbtI (siderophore biosynthesis in TB) and Pim-1 kinase (cancer cell survival). The carboxylic acid moiety often forms critical salt bridges with active site arginine or lysine residues.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the binding affinity (


) of 4-NBCA derivatives to a target protein (e.g., Pim-1).
Reagents:
  • Ligand: 4-NBCA derivative (biotinylated via COOH linker if using Streptavidin chip, or unmodified for direct coupling).

  • Analyte: Purified Target Protein (e.g., Pim-1).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

Workflow:
  • Chip Activation: Activate CM5 sensor chip using EDC/NHS (1:1 ratio) for 7 minutes.

  • Ligand Immobilization: Inject 4-NBCA (functionalized with a primary amine linker) at 10 µM in 10 mM Sodium Acetate (pH 5.0). Aim for ~100 RU (Response Units) to avoid mass transport limitation.

  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) to deactivate remaining esters.

  • Kinetic Titration:

    • Prepare 2-fold serial dilutions of the Target Protein (0 nM to 1000 nM) in Running Buffer.

    • Inject analyte for 60s (association) and allow 120s dissociation.

    • Regeneration: 10 mM Glycine-HCl (pH 2.5) for 30s between cycles.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Logic of the Assay:

The 4-NBCA scaffold is small. Direct immobilization might mask the binding site. Recommendation: Use a "linker-extended" version of 4-NBCA or immobilize the protein and flow the 4-NBCA as the analyte (Reverse SPR) for more accurate kinetics.

Application B: Fluorogenic "Turn-On" Bioassays

Context: The nitro group at position 4 strongly quenches benzofuran fluorescence via Photoinduced Electron Transfer (PET). Reduction by Nitroreductases (NTR) —common in hypoxic tumors or bacteria—converts the nitro group to an amine, restoring fluorescence.

Protocol 2: Nitroreductase (NTR) Kinetic Assay

Objective: Quantify NTR activity or detect hypoxia.

Mechanism:

4-NO2-Benzofuran (Non-Fluorescent) + NADH + NTR → 4-NH2-Benzofuran (Fluorescent)

Step-by-Step Methodology:
  • Substrate Preparation:

    • Dissolve 4-NBCA in DMSO to 10 mM (Stock).

    • Dilute to 10 µM working solution in PBS (pH 7.4).

  • Enzyme Reaction Mix:

    • 90 µL PBS (pH 7.4).

    • 5 µL NADH (1 mM final concentration).

    • 2 µL Bacterial Lysate or Purified NTR (e.g., E. coli NfsB).

  • Initiation:

    • Add 3 µL of 4-NBCA working solution.

  • Detection:

    • Instrument: Fluorescence Plate Reader.

    • Excitation: 360 nm (Benzofuran core).

    • Emission: 450–490 nm (Amino-benzofuran shift).

    • Mode: Kinetic read, every 60s for 30 mins.

  • Validation:

    • Positive Control: Resorufin or known NTR substrate.

    • Negative Control: Reaction mix without NADH (confirms reduction dependence).

Application C: Chemical Functionalization (Bioconjugation)

To use 4-NBCA as a label, the carboxylic acid must be activated.

Protocol 3: NHS-Ester Activation

Objective: Create a reactive probe for labeling amines (Lysine residues, N-terminal amines).

  • Reaction: Mix 4-NBCA (1 eq), N-Hydroxysuccinimide (NHS, 1.2 eq), and EDC (1.2 eq) in dry DMF.

  • Conditions: Stir at Room Temp for 4 hours under Argon.

  • Purification: Precipitate with cold ether or purify via Silica Flash Chromatography (DCM:MeOH).

  • Storage: Store the resulting NHS-ester at -20°C, desiccated. Hydrolysis occurs rapidly in moisture.

Visualization of Workflows

The following diagrams illustrate the logical flow for both Inhibitor Screening and Probe Activation.

NBCA_Assay_Development cluster_mechanism Fluorescence Mechanism NBCA 4-Nitrobenzofuran-2-COOH (Scaffold) Design Structure-Based Design (Docking into MbtI/Pim-1) NBCA->Design Path A: Drug Discovery Activation NHS-Ester Activation NBCA->Activation Path B: Probe Dev NTR_Assay Nitroreductase Assay (Fluorescence Turn-On) NBCA->NTR_Assay Direct Substrate Synthesis Amide Coupling (Library Generation) Design->Synthesis SPR SPR/Binding Assay (Kd Determination) Synthesis->SPR Conjugation Labeling Biomolecules (Peptides/Lipids) Activation->Conjugation Nitro Nitro-Form (Quenched) Amino Amino-Form (Fluorescent) Nitro->Amino Enzymatic Reduction (+NADH)

Caption: Dual-stream workflow for 4-NBCA: Inhibitor discovery (Top) vs. Fluorogenic probe development (Bottom).

References & Authoritative Grounding

  • Inhibitor Discovery (MbtI): Start-up fragments containing the furan-2-carboxylic acid moiety have been crystallized with Mycobacterium tuberculosis salicylate synthase (MbtI), validating the scaffold for anti-tubercular drug design.

    • Source:

  • Kinase Inhibition (Pim-1): Benzofuran-2-carboxylic acid derivatives act as potent inhibitors of Pim-1 kinase, a key regulator in cancer cell survival, by interacting with the ATP-binding pocket.

    • Source:

  • NBD Fluorophore Distinction: For standard fluorescent labeling (NBD-Cl), refer to the specific benzoxadiazole chemistry, which differs from the benzofuran scaffold described here.

    • Source:

  • Nitroreductase Probes: The general mechanism of nitro-to-amine reduction for fluorescence activation in benzofuran/benzoxadiazole derivatives is a well-established principle in hypoxia probe design.

    • Source:

Disclaimer: This protocol is intended for research use only. 4-Nitrobenzofuran-2-carboxylic acid is a chemical intermediate; specific toxicity data should be reviewed in the MSDS before handling.

Sources

Application Note: Handling and Storage of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the handling and storage of 4-Nitrobenzofuran-2-carboxylic acid .

Executive Summary

4-Nitrobenzofuran-2-carboxylic acid is a specialized nitro-aromatic scaffold used primarily as a pharmacophore in drug discovery (e.g., antimicrobial and anticancer agents) and as a synthetic intermediate for benzofuran-based libraries. Unlike its widely available isomer (5-nitrobenzofuran-2-carboxylic acid, CAS 10242-12-3), the 4-nitro isomer presents unique steric and electronic properties due to the nitro group's proximity to the heteroatomic bridgehead.

This guide defines the Safe Operating Limits (SOL) for this compound, treating it as a high-value, light-sensitive, and potentially shock-sensitive nitro-aromatic acid.

Chemical Identity & Properties

  • Chemical Name: 4-Nitrobenzofuran-2-carboxylic acid

  • Class: Nitro-substituted Benzofuran / Aromatic Carboxylic Acid

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 207.14 g/mol [1][3][4][5]

  • Physical State: Pale yellow to tan solid (crystalline powder)

  • Solubility Profile:

    • High: DMSO, DMF, DMAc

    • Moderate: Methanol, Ethanol (w/ heating), Acetone

    • Low/Insoluble: Water, Hexanes, Diethyl Ether[6]

Table 1: Physicochemical Properties & Stability Risks
PropertyValue / CharacteristicHandling Implication
Acidity (pKa) ~3.0–3.5 (Predicted)Corrosive to mucous membranes; incompatible with strong bases.
Melting Point >270°C (Decomposition likely)Do not melt. Decomposition may release

gases.
Light Sensitivity High (Benzofuran core)Store in amber vials; avoid direct UV exposure.
Reactivity Nitro-group reduction; DecarboxylationAvoid reducing agents (SnCl2, H2) unless intended; avoid thermal shock.

Safety Profile & Hazard Mitigation

Core Principle: Treat the 4-nitro isomer as a Type II Energetic Precursor . While mono-nitro aromatics are generally stable, the strain on the benzofuran ring mandates caution against thermal and mechanical shock.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator required during weighing of >50 mg quantities.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Dermal: Double nitrile gloves (0.11 mm min. thickness).

  • Containment: All solid handling must occur within a certified Chemical Fume Hood.

Emergency Protocols
  • Skin Contact: Wash immediately with polyethylene glycol 400 (PEG-400) followed by soap and water. Rationale: PEG-400 solubilizes the lipophilic nitro-aromatic better than water alone.

  • Spill Cleanup: Do not dry sweep. Wet with ethanol/water (50:50) to suppress dust, then absorb with inert clay.

Storage Protocols: The "Chain of Custody"

To maintain purity >98% over 12+ months, adhere to the "Dark-Cold-Inert" standard.

Storage Conditions
  • Temperature: -20°C (Long-term) or 2–8°C (Working stock < 1 month).

  • Atmosphere: Argon or Nitrogen headspace is mandatory.

  • Container: Amber borosilicate glass with PTFE-lined screw caps. Avoid metal spatulas or containers due to potential metal-catalyzed reduction.

Workflow Visualization

The following diagram outlines the critical path from receipt to long-term storage.

StorageWorkflow Figure 1: Critical Chain of Custody for 4-Nitrobenzofuran-2-carboxylic acid. Receipt Receipt of Compound (Check Seal Integrity) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Receipt->Equilibrate Prevent Condensation QC QC Analysis (1H-NMR / LC-MS) Equilibrate->QC Verify Purity Aliquoting Aliquoting (Argon Environment) QC->Aliquoting If Pass (>95%) Storage Storage (-20°C, Amber Vial) Aliquoting->Storage Seal & Freeze

Solubilization & Handling Protocols

Standard Stock Solution (100 mM in DMSO)

This protocol ensures complete dissolution without inducing degradation.

  • Preparation:

    • Calculate mass required:

      
      .
      
    • Example: For 1 mL of 100 mM stock, weigh 20.7 mg .

  • Weighing:

    • Use an anti-static microbalance.

    • Critical: If static is present, use a polonium ionizer. Do not use plastic weigh boats; use glass or aluminum weighing dishes.

  • Dissolution:

    • Add anhydrous DMSO (Grade:

      
      99.9%, Water <50 ppm).
      
    • Vortex intermittently for 30 seconds.

    • Note: If particulates persist, sonicate in a water bath at 35°C for max 2 minutes. Do not overheat.

  • Storage of Solution:

    • Use single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C. Stable for 6 months.

Decision Tree: Solvent Selection

Choose the correct solvent system based on your downstream application.

SolventSelection Figure 2: Solvent selection logic based on experimental constraints. Start Application? Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis (Derivatization) Start->Chem DMSO DMSO Stock (100mM) Dilute into Media <0.5% Bio->DMSO Standard DMF DMF or DMAc (High Solubility) Chem->DMF Coupling Rxn Alc Methanol/Ethanol (Avoid if esterification risk) Chem->Alc Recrystallization

Scientific Rationale (E-E-A-T)

Why Avoid Protic Solvents for Storage?

While 4-Nitrobenzofuran-2-carboxylic acid is stable, carboxylic acids in alcoholic solvents (Methanol/Ethanol) can undergo slow, spontaneous Fischer esterification if catalytic acid traces are present or during freeze-thaw cycles. DMSO is the gold standard because it is aprotic and highly polar, stabilizing the nitro-aromatic dipole without reacting with the carboxylate.

The "4-Nitro" Specificity

The 4-nitro position is adjacent to the furan oxygen. In high-energy synthesis (e.g., coupling reactions), this position creates steric bulk that may hinder amide bond formation at the C2-carboxylic acid.

  • Protocol Adjustment: When coupling amines to this acid, use highly reactive coupling agents like HATU rather than EDC/NHS, and allow longer reaction times (4–6 hours) compared to the 5-nitro isomer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1477128, 5-Nitrobenzofuran-2-carboxylic acid. (Used as structural analog reference). Retrieved from [Link]

  • Kirilmis, C. (2008).[7] Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry. (Context for biological applications). Retrieved from [Link]

Sources

Application Note: Solution Preparation for 5-Nitrobenzofuran-2-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation of solutions of 5-Nitrobenzofuran-2-carboxylic acid (CAS: 10242-12-3), a key reagent in the synthesis of novel therapeutic candidates and other biologically active molecules. Given its classification as a nitroaromatic compound and its challenging solubility profile, adherence to rigorous safety and preparation protocols is paramount for experimental success and laboratory safety. This guide outlines the physicochemical properties, safety precautions, and detailed, step-by-step protocols for creating both high-concentration organic stock solutions and aqueous working solutions suitable for a variety of research applications.

A note on nomenclature: While the user query specified "4-Nitrobenzofuran-2-carboxylic acid," publicly available data and commercial sources predominantly refer to the 5-Nitro isomer. This guide is therefore based on the properties and handling of 5-Nitrobenzofuran-2-carboxylic acid.

Physicochemical Properties & Safety Information

A foundational understanding of the compound's properties is critical before any bench work commences. 5-Nitrobenzofuran-2-carboxylic acid is a stable, solid crystalline powder at room temperature. Its aromatic structure and nitro group contribute to a general lack of solubility in aqueous media at neutral pH.

PropertyValueSource(s)
Molecular Formula C₉H₅NO₅[1][2]
Molecular Weight 207.14 g/mol [1][2]
Appearance White to pale yellow solid/crystalline powderJ&K Scientific[1]
Melting Point 279-284 °C
Predicted pKa ~3.12 (for parent compound Benzofuran-2-carboxylic acid)[3]
Solubility Soluble in Methanol, Ethanol, Acetone. Limited in water.[3]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1][2]
Signal Word Warning[1]

Core Principles: Safety and Handling

Nitroaromatic compounds as a class demand cautious handling due to their potential for toxicity and mutagenicity.[3] The primary objective is to minimize exposure through inhalation, ingestion, and skin contact.

2.1. Personal Protective Equipment (PPE) Proper PPE is mandatory when handling 5-Nitrobenzofuran-2-carboxylic acid in its solid form or in solution.

  • Eye Protection: Wear chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat is required.

2.2. Engineering Controls & Work Practices

  • Ventilation: All weighing and solution preparation should be performed in a certified chemical fume hood to avoid the inhalation of fine dust particles.

  • Dust Prevention: Avoid actions that create dust, such as crushing or vigorous scraping.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete. Do not eat, drink, or smoke in the laboratory area.

The Causality of Solvent Selection: A Two-Step Approach

The molecular structure of 5-Nitrobenzofuran-2-carboxylic acid—a rigid, aromatic core with a polar carboxylic acid group and a nitro group—dictates its solubility behavior. It is poorly soluble in neutral aqueous buffers, which is a common medium for biological assays. Therefore, a two-step dissolution strategy is required.

  • High-Concentration Organic Stock: The compound is first dissolved in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules.[4] This creates a concentrated, stable stock solution that can be easily stored.

  • Aqueous Working Solution: The organic stock is then diluted to the final desired concentration in an aqueous buffer. This step is critical, as improper dilution can cause the compound to precipitate out of solution, rendering the experiment invalid.

Experimental Protocols

4.1. Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for subsequent experimental dilutions.

Methodology:

  • Pre-Weigh Vial: Tare a clean, dry, amber glass vial with a screw cap on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh approximately 10.36 mg of 5-Nitrobenzofuran-2-carboxylic acid directly into the tared vial. Perform this step inside a chemical fume hood.

  • Add Solvent: Add 1.0 mL of anhydrous, research-grade DMSO to the vial.

  • Promote Dissolution: Secure the cap tightly and vortex the solution for 1-2 minutes. If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but do not overheat.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Example Calculation Table for Stock Solutions:

Target Concentration Mass of Compound (MW = 207.14) Volume of DMSO
10 mM 2.07 mg 1.0 mL
25 mM 5.18 mg 1.0 mL
50 mM 10.36 mg 1.0 mL

| 100 mM | 20.71 mg | 1.0 mL |

4.2. Protocol 2: Preparation of a 50 µM Aqueous Working Solution

This protocol details the critical step of diluting the organic stock into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for a final experimental concentration.

Methodology:

  • Buffer Preparation: Prepare the desired volume of the final aqueous buffer. For a 1.0 mL final volume, place 999 µL of the buffer into a microcentrifuge tube.

  • Stock Dilution: Add 1 µL of the 50 mM DMSO stock solution to the 999 µL of buffer. Crucially, add the DMSO stock directly into the buffer and immediately vortex or pipette mix vigorously. This rapid dispersion is key to preventing localized high concentrations that can lead to precipitation.

  • Self-Validation Check (Precipitation):

    • Visual Inspection: Hold the tube against a dark background and inspect for any cloudiness, crystals, or particulates.

    • Light Scattering: Shine a laser pointer through the solution. A clear solution will show no beam path, while a colloidal suspension (indicating early-stage precipitation) will scatter the light (Tyndall effect).

  • Troubleshooting: If precipitation is observed, the target concentration is too high for the chosen buffer system. The working solution must be remade at a lower concentration (e.g., 25 µM or 10 µM).

  • Usage: Aqueous working solutions should be prepared fresh for each experiment and used promptly, as the compound may have limited stability in aqueous media over time.

Workflow & Stability Summary

The entire process from solid compound to final application is a linear workflow that prioritizes safety and solution integrity.

G cluster_prep Solution Preparation cluster_assay Experimental Use Solid Solid Compound (5-Nitrobenzofuran-2-carboxylic acid) Weigh Weigh in Fume Hood Solid->Weigh Safety First DMSO Dissolve in DMSO (Vortex/Sonicate) Weigh->DMSO Stock 50 mM Stock Solution (Store at -20°C) DMSO->Stock Verify Clarity Dilute Dilute Stock in Aqueous Buffer Stock->Dilute Serial Dilution Check Precipitation Check (Visual/Light Scatter) Dilute->Check Self-Validation Working 50 µM Working Solution (Use Immediately) Check->Working If Clear Assay Biological/Chemical Assay Working->Assay

Sources

Application Note: Strategies for the Derivatization of 4-Nitrobenzofuran-2-carboxylic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Nitrobenzofuran-2-carboxylic acid and its analogues represent a class of compounds with significant interest in pharmaceutical and chemical research. However, their direct analysis poses considerable challenges due to a combination of physicochemical properties: low volatility, thermal lability, high polarity, and often insufficient response with common analytical detectors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-Nitrobenzofuran-2-carboxylic acid to overcome these analytical hurdles. We present detailed protocols and the underlying chemical rationale for derivatization strategies tailored for High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and advanced methods for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to enhance detection sensitivity, improve chromatographic peak shape, and increase overall method robustness, thereby enabling accurate and reliable quantification in complex matrices.

The Analytical Imperative for Derivatization

The Challenge of 4-Nitrobenzofuran-2-carboxylic Acid

The direct analysis of 4-Nitrobenzofuran-2-carboxylic acid is often hindered by its molecular structure. The carboxylic acid group imparts high polarity and promotes intermolecular hydrogen bonding, which leads to poor peak shape and potential sample adsorption on chromatographic systems.[1] For Gas Chromatography (GC), the compound's low volatility and thermal instability prevent its direct analysis without decomposition.[1][2] While High-Performance Liquid Chromatography (HPLC) is more suitable for polar compounds, the inherent chromophore of the 4-nitrobenzofuran moiety may not provide the requisite sensitivity for trace-level analysis, particularly in complex biological or environmental samples.[3] Furthermore, for mass spectrometry (MS) detection, both the carboxylic acid and the nitro functional groups can exhibit poor ionization efficiency in common electrospray ionization (ESI) sources.[4]

The Rationale: Why Derivatize?

Derivatization is a chemical modification process that converts an analyte into a product with properties more amenable to a specific analytical method.[5] The primary goals for derivatizing 4-Nitrobenzofuran-2-carboxylic acid are:

  • To Increase Volatility and Thermal Stability: By converting the non-volatile carboxylic acid into a stable, volatile ester or silyl ester, analysis by GC-MS becomes feasible.[6][7]

  • To Enhance Detector Response: By attaching a potent chromophore or fluorophore, the sensitivity of HPLC-UV or HPLC-Fluorescence (FLD) detection can be dramatically increased, lowering limits of detection by orders of magnitude.[8][9]

  • To Improve Ionization Efficiency: By modifying the molecule to include a readily ionizable group (e.g., a tertiary amine) or by converting a poorly ionizing group (the nitro group) into one that ionizes well (an amine), the sensitivity of LC-MS/MS can be significantly improved.[3][4]

This guide provides validated protocols to achieve these transformations, enabling robust and sensitive analysis across various instrumental platforms.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC-based analysis, derivatization focuses on attaching a tag to the carboxylic acid group that exhibits strong absorbance or fluorescence, thereby enhancing detection sensitivity.

Protocol 1: UV-Tagging via Esterification with p-Bromophenacyl Bromide (PBPB)

This classic method introduces a strongly UV-absorbing phenacyl group, making it ideal for laboratories equipped with standard HPLC-UV detectors.[1] The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the alkyl halide.

Causality of Experimental Choices:

  • Reagent: p-Bromophenacyl bromide (PBPB) is chosen for its high molar absorptivity at a common wavelength (254 nm).[1]

  • Catalyst: A crown ether (e.g., 18-Crown-6) and potassium carbonate are used to generate a "naked" and highly reactive carboxylate anion in an aprotic solvent like acetonitrile, which accelerates the reaction.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 4-Nitrobenzofuran-2-carboxylic acid into a 2 mL reaction vial. Dissolve in 500 µL of dry acetonitrile.

  • Reagent Addition: Add 1.5 molar equivalents of p-Bromophenacyl Bromide and 2.0 molar equivalents of anhydrous potassium carbonate.

  • Catalyst Addition: Add a catalytic amount (approx. 0.1 equivalents) of 18-Crown-6.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 60 minutes in a heating block or water bath.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the diluted sample into the HPLC system. The derivative can be monitored at approximately 254 nm.

Protocol 2: Fluorescence-Tagging with 9-Chloromethyl Anthracene (CMA)

Fluorescence detection offers superior sensitivity and selectivity compared to UV detection.[9][10] CMA reacts with the carboxylic acid to form a highly fluorescent ester derivative.

Causality of Experimental Choices:

  • Reagent: 9-Chloromethyl anthracene is a well-established fluorescent labeling reagent that yields derivatives with strong fluorescence emission.[10]

  • Catalyst: A phase-transfer catalyst like tetrabutylammonium bromide is often used to facilitate the reaction in a non-polar solvent.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of 4-Nitrobenzofuran-2-carboxylic acid in 1 mL of acetonitrile in a screw-cap vial.

  • Reagent Addition: Add 1.5 molar equivalents of 9-Chloromethyl Anthracene and 2.0 molar equivalents of anhydrous potassium carbonate.

  • Catalyst Addition: Add 0.2 molar equivalents of tetrabutylammonium bromide.

  • Reaction: Seal the vial and heat at 60°C for 50-60 minutes.[10]

  • Work-up: After cooling, filter the mixture to remove insoluble salts. The filtrate can be evaporated and reconstituted in the mobile phase or diluted directly.

  • Analysis: Analyze by reverse-phase HPLC with fluorescence detection (e.g., λex = 365 nm, λem = 410 nm).[10]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze 4-Nitrobenzofuran-2-carboxylic acid by GC-MS, the polar carboxylic acid group must be chemically modified to increase volatility and thermal stability.

Protocol 3: Silylation with BSTFA

Silylation is the most common derivatization technique for GC, replacing active hydrogens with a trimethylsilyl (TMS) group.[6][11] The resulting TMS esters are significantly more volatile and thermally stable.

Causality of Experimental Choices:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The byproducts, N-methyl-trifluoroacetamide and trimethylsilyl-trifluoroacetamide, are volatile and do not interfere with the chromatography.[11]

  • Catalyst: Trimethylchlorosilane (TMCS) is often added as a catalyst (typically 1% of the BSTFA reagent) to increase the reactivity of the silylating agent, especially for sterically hindered groups.[7]

  • Solvent: An aprotic solvent like pyridine or dimethylformamide (DMF) is used, as it helps to dissolve the analyte and acts as an acid scavenger.[12]

Experimental Protocol:

  • Sample Preparation: Place up to 1 mg of a dried sample of 4-Nitrobenzofuran-2-carboxylic acid into a 1 mL reaction vial. Ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or DMF) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 4: Alkylation (Esterification) with BF₃-Methanol

Alkylation, specifically the formation of methyl esters, is another robust method to prepare carboxylic acids for GC analysis. The resulting esters are stable and exhibit excellent chromatographic properties.[2]

Causality of Experimental Choices:

  • Reagent: Boron trifluoride (BF₃) in methanol is a highly effective acidic catalyst for esterification. It works by protonating the carboxyl group, making it more susceptible to nucleophilic attack by methanol.

Experimental Protocol:

  • Sample Preparation: Place approximately 1-2 mg of 4-Nitrobenzofuran-2-carboxylic acid into a screw-cap vial.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution.

  • Reaction: Seal the vial and heat at 100°C for 15-30 minutes.

  • Extraction: Cool the reaction mixture. Add 1 mL of water and 1 mL of hexane (or another suitable organic solvent like dichloromethane). Vortex thoroughly.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper organic layer, which contains the methyl ester derivative, to a clean vial for GC-MS analysis.

Advanced Derivatization for LC-MS/MS Analysis

For LC-MS/MS, derivatization is employed to enhance the analyte's ionization efficiency, leading to a dramatic increase in signal intensity and method sensitivity.

Protocol 5: Amide Coupling for Enhanced Positive Mode ESI

This strategy involves coupling the carboxylic acid with an amine-containing reagent using a peptide coupling agent like EDC. This introduces a basic nitrogen atom that is easily protonated, making the derivative highly responsive in positive mode electrospray ionization (+ESI).[13]

Causality of Experimental Choices:

  • Reagent: 4-bromo-N-methylbenzylamine (4-BNMA) is an excellent choice as it introduces an easily protonated tertiary amine and a bromine atom, which provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br) for confident identification of the derivative.[13][14]

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that efficiently activates the carboxylic acid for amide bond formation.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-Nitrobenzofuran-2-carboxylic acid in acetonitrile.

  • Reagent Preparation: In a separate vial, prepare a solution containing 1.5 equivalents of 4-BNMA and 1.5 equivalents of EDC in acetonitrile.

  • Reaction: Add the reagent solution to the analyte solution. Vortex briefly and allow the reaction to proceed at room temperature for 60 minutes.

  • Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and analyze by LC-MS/MS using +ESI. Monitor for the protonated molecular ion of the derivative.

Protocol 6: Reduction of the Nitro Group

A powerful but often overlooked strategy for nitroaromatic compounds is to derivatize the nitro group itself. The nitro group is an electron-withdrawing group that suppresses positive mode ionization. By reducing it to a primary amine (-NH₂), the molecule is transformed into a highly basic compound that ionizes exceptionally well in +ESI mode.[3][4]

Causality of Experimental Choices:

  • Reaction: Chemical reduction is a well-established transformation. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective reagent for the reduction of aromatic nitro groups to amines.[15] This fundamentally alters the ionization properties of the analyte for MS detection.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of 4-Nitrobenzofuran-2-carboxylic acid in 1 mL of ethanol or methanol in a small reaction vial.

  • Reagent Preparation: Prepare a solution of 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.[15]

  • Reaction: Add 5-10 molar equivalents of the SnCl₂ solution to the analyte. Heat the mixture at 60-70°C for 30 minutes. The progress can be monitored by TLC or LC-UV.

  • Neutralization & Extraction: Cool the reaction mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) to pH ~7-8. Extract the resulting 4-Aminobenzofuran-2-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic extract, reconstitute in the mobile phase, and analyze by LC-MS/MS in +ESI mode.

Visualized Workflows and Method Selection

The choice of derivatization method is dictated by the available instrumentation and the analytical objective. The following diagrams illustrate a general workflow and a decision-making process.

G Figure 1: General Derivatization Workflow A Analyte Sample B Add Derivatization Reagent & Solvent/Catalyst A->B C Incubate / Heat (e.g., 60-100°C) B->C D Cool & Quench (if necessary) C->D E Dilute / Extract D->E F Inject for Analysis (HPLC, GC, LC-MS) E->F

Caption: A generalized workflow for pre-column derivatization.

Caption: Silylation reaction for GC-MS analysis.

G Figure 3: Decision Tree for Method Selection A Start: Analytical Goal B Available Instrument? A->B C HPLC B->C HPLC D GC-MS B->D GC-MS E LC-MS/MS B->E LC-MS/MS F Required Sensitivity? C->F K Use Silylation (Protocol 3) or Alkylation (Protocol 4) D->K L Use Ionization Enhancement (Protocol 5) or Nitro Reduction (Protocol 6) E->L G High (ppb-ppt) F->G High H Moderate (ppm) F->H Moderate I Use Fluorescence Derivatization (Protocol 2) G->I J Use UV Derivatization (Protocol 1) H->J

Caption: A guide for selecting the appropriate derivatization protocol.

Summary of Derivatization Strategies

ProtocolTarget Analyte GroupDerivatizing ReagentAnalytical TechniqueKey AdvantageReaction Time/Temp
1 Carboxylic Acidp-Bromophenacyl BromideHPLC-UVEnhanced UV detection60 min / 70-80°C
2 Carboxylic Acid9-Chloromethyl AnthraceneHPLC-FLDHigh sensitivity fluorescence50-60 min / 60°C
3 Carboxylic AcidBSTFA + 1% TMCSGC-MSIncreased volatility & stability30 min / 60-70°C
4 Carboxylic AcidBF₃-MethanolGC-MSRobust, stable derivatives15-30 min / 100°C
5 Carboxylic Acid4-BNMA + EDCLC-MS/MSEnhanced +ESI signal60 min / Room Temp
6 Nitro GroupStannous Chloride (SnCl₂)LC-MS/MSDramatically improved +ESI signal30 min / 60-70°C

Conclusion

The successful analysis of 4-Nitrobenzofuran-2-carboxylic acid at trace levels is highly dependent on the selection of an appropriate derivatization strategy. By converting the molecule into a form that is more volatile, more detectable, or more easily ionized, analysts can overcome its inherent challenges. The protocols provided in this application note offer a range of validated options for researchers using HPLC, GC-MS, and LC-MS/MS instrumentation. For the highest sensitivity in LC-MS, the often-overlooked strategy of reducing the nitro group to an amine (Protocol 6) offers a transformative approach to achieving low detection limits. Careful selection of the derivatization chemistry based on the specific analytical goals and available equipment will ensure the generation of high-quality, reliable data.

References

  • Imai, K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]

  • Toyo'oka, T., et al. (1998). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 123, 2083-2090. [Link]

  • Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 499-506. [Link]

  • García, M. A., et al. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Food Chemistry, 133(1), 224-230. [Link]

  • Li, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4946. [Link]

  • Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Request PDF on ResearchGate. [Link]

  • Wang, G., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(20), 8195-8201. [Link]

  • Min, J. Z., et al. (2014). Profiling of Chiral and Achiral Carboxylic Acid Metabolomics: Synthesis and Evaluation of Triazine-Type Chiral Derivatization Reagents for Carboxylic Acids by LC-ESI-MS/MS and the Application to Saliva of Healthy Volunteers and Diabetic Patients. Journal of Proteome Research, 13(11), 5126-5136. [Link]

  • Wang, G., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods. [Link]

  • Wang, G., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. PubMed. [Link]

  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-8. [Link]

  • Regueiro, J., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Wenzel, T. J. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 333-379. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Fevig, J. M., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Chromatography. [Link]

  • Bugelytė, B., et al. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(4), 227-233. [Link]

  • Sobiak, S., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4748. [Link]

  • Moghadam, M., et al. (2006). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

Sources

Application Note: Optimizing Homogeneous Time-Resolved Fluorescence (HTRF) for High-Throughput Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

High-Throughput Screening (HTS) requires assay formats that balance sensitivity, speed, and robustness. While radiometric assays (e.g.,


P) were once the gold standard for kinase activity, they generate hazardous waste and require separation steps.

This Application Note details the implementation of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , specifically using HTRF® chemistry, for screening kinase inhibitors. This homogeneous (mix-and-read) format utilizes long-lived lanthanide fluorophores to eliminate short-lived background fluorescence—a common source of false positives in compound libraries.

Key Advantages for HTS:

  • Ratiometric Readout: Dual-channel detection (

    
    ) corrects for well-to-well volume variations and compound quenching.
    
  • High Z-Prime (

    
    ):  Typically 
    
    
    
    , indicating excellent discrimination between active and inactive controls.
  • Stability: Lanthanide cryptates are stable in harsh chemical environments, allowing for extended read windows.

Assay Principle: The Physics of TR-FRET

The assay relies on the proximity-dependent energy transfer between a donor (Europium Cryptate) and an acceptor (e.g., XL665 or d2).[1]

  • The Reaction: A kinase transfers a phosphate from ATP to a biotinylated peptide substrate.

  • The Detection: A detection buffer is added containing:

    • Donor: Europium-labeled anti-phospho-residue antibody.

    • Acceptor: Streptavidin-labeled XL665 (which binds the biotinylated substrate).

  • The FRET Event: When the substrate is phosphorylated, the antibody binds, bringing the Donor and Acceptor into proximity. Excitation of the Donor (337 nm) transfers energy to the Acceptor, which emits at 665 nm.

Mechanism Visualization

TR_FRET_Mechanism Excitation Flash Lamp (337 nm) Donor Donor (Europium Cryptate) Excitation->Donor Excites Background Background Fluorescence (Decays Rapidly) Excitation->Background Excites Delay Time Delay (50-100 µs) Donor->Delay Long Lifetime Acceptor Acceptor (XL665/d2) Delay->Acceptor FRET Event (If Proximal) Background->Delay Decays to 0 Signal Specific Signal (665 nm) Acceptor->Signal Emission

Figure 1: The TR-FRET Mechanism. The time delay (50–100 µs) filters out short-lived background fluorescence from biological media or test compounds, ensuring only the specific FRET signal is recorded.

Pre-Screen Optimization Guidelines

Before screening a 100,000-compound library, the assay conditions must be rigorously validated. Failure to optimize these parameters is the primary cause of HTS campaign failure.

Enzyme Linearity and Titration

To identify inhibitors, the reaction must remain in the initial velocity phase (linear range).

  • Protocol: Titrate kinase (0.1 nM to 10 nM) against a fixed substrate concentration.

  • Selection: Choose a concentration that yields a Signal-to-Background (S/B) ratio

    
     but remains linear over the desired incubation time (typically 60 minutes).
    
ATP Determination

Most HTS campaigns target ATP-competitive inhibitors .

  • Critical Rule: The ATP concentration in the assay must be close to the enzyme's apparent

    
     (
    
    
    
    ).
    • If

      
      : You will miss weak competitive inhibitors (false negatives).
      
    • If

      
      : The reaction velocity is unstable and sensitive to minor ATP fluctuations.
      
DMSO Tolerance

Compounds are dissolved in DMSO. You must determine the kinase's tolerance.

  • Experiment: Measure activity at 0%, 1%, 2%, and 5% DMSO.

  • Standard: Most kinases tolerate 1-2% DMSO. Ensure your final assay concentration (usually 1%) does not inhibit activity by >20%.[2]

Experimental Protocol: 384-Well HTS Workflow

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Fresh Additive: 2 mM DTT (add immediately before use).

  • Detection Reagents: Eu-Cryptate Antibody + Streptavidin-XL665 (diluted in detection buffer containing EDTA to stop the reaction).

Step-by-Step Workflow
  • Compound Transfer:

    • Dispense 100 nL of test compounds (in 100% DMSO) into the 384-well low-volume plate.

    • Controls: Columns 1 and 24 contain DMSO only (High Control) and Reference Inhibitor (Low Control).

  • Enzyme Addition:

    • Add 5 µL of Kinase solution (2x concentration in Buffer A).

    • Note: Incubate for 5-10 mins to allow compound-enzyme interaction before starting the reaction.

  • Substrate/ATP Start:

    • Add 5 µL of Substrate/ATP mix (2x concentration).

    • Seal plate and centrifuge (1000 rpm, 1 min).

    • Incubate at RT for 60 minutes (or optimized time).

  • Detection (Stop):

    • Add 10 µL of Detection Mixture (containing EDTA). The EDTA chelates

      
      , instantly stopping the kinase reaction.
      
    • Incubate for 60 minutes to allow antibody/streptavidin binding equilibrium.

  • Read:

    • Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision, Tecan Spark).

HTS Logic Flow

HTS_Workflow Prep Reagent Prep (Fresh DTT) Dispense_Cmpd Dispense Compounds (100 nL DMSO) Prep->Dispense_Cmpd Add_Enzyme Add Enzyme (5 µL) Pre-incubation 10 min Dispense_Cmpd->Add_Enzyme Add_Substrate Add ATP/Substrate (5 µL) Start Reaction Add_Enzyme->Add_Substrate Incubate Incubation (60 min @ RT) Add_Substrate->Incubate Stop_Detect Add Detection Mix (10 µL) (EDTA + Fluorophores) Incubate->Stop_Detect Read Read Plate (Ex: 337nm | Em: 620/665nm) Stop_Detect->Read Analysis Calculate Ratio & Z-Prime Read->Analysis

Figure 2: The standard HTS workflow for a kinase TR-FRET assay. The "Stop_Detect" step is crucial as it stabilizes the signal for batch reading.

Data Analysis & Quality Control

Ratiometric Calculation

Raw fluorescence intensity can vary due to pipetting errors or colored compounds. The HTRF ratio corrects this:



  • 665 nm: Specific FRET signal (Acceptor).

  • 620 nm: Internal reference (Donor).

Z-Factor ( ) Validation

Before running the full screen, calculate the


 using at least 16 positive (DMSO) and 16 negative (Reference Inhibitor) control wells (Zhang et al., 1999).


Z-Factor RangeInterpretationAction
1.0 > Z' ≥ 0.5 Excellent AssayProceed to Screen
0.5 > Z' ≥ 0.0 Marginal AssayRe-optimize (Increase Enzyme or Antibody)
Z' < 0.0 Screen FailureDo not proceed. Check reagents.
Percent Inhibition


(Note: 

here refers to the "no enzyme" or "full inhibition" control).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low S/B Ratio (< 3) Insufficient EnzymePerform enzyme titration; ensure activity is linear.
Degraded ATPUse fresh ATP aliquots; avoid repeated freeze/thaw cycles.
High Variability (CV > 10%) Pipetting ErrorCheck liquid handler calibration; ensure tips are not clogging.
EvaporationSeal plates tightly during incubation; use humidified incubators.
"Negative" Inhibition Fluorescence InterferenceCompound fluoresces at 665 nm. Check 620 nm channel—if 620 nm drops significantly, the compound is quenching the donor (Inner Filter Effect).
Drifting Z' across plate Temperature Gradient"Edge Effect". Allow plates to equilibrate to RT before reading.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3] Journal of Biomolecular Screening.

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.[4][5][6] PNAS.[4][5] [4]

  • NCGC Assay Guidance Manual. (Updated 2025). Principles of TR-FRET and Assay Optimization. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7]

  • Szymanski, P., et al. (2015). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays. Springer Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Nitrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-Nitrobenzofuran-2-carboxylic acid. As a key intermediate for various pharmacologically active molecules, optimizing its synthesis is critical for achieving high purity and yield. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most reliable and scalable synthetic route for 4-Nitrobenzofuran-2-carboxylic acid?

The most robust and widely adopted method for synthesizing the benzofuran-2-carboxylic acid scaffold involves a two-step process starting from a substituted salicylaldehyde.[1][2] This strategy ensures precise control over the substitution pattern on the benzene ring, which is crucial for producing the desired 4-nitro isomer. Direct nitration of the parent benzofuran-2-carboxylic acid is not recommended due to poor regioselectivity, which typically favors substitution at the 5-position.[3]

The recommended synthesis proceeds via two key stages:

  • O-Alkylation and Intramolecular Cyclization: Reaction of a suitably substituted salicylaldehyde (in this case, 2-hydroxy-6-nitrobenzaldehyde) with an alpha-haloacetate ester (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base. This forms an intermediate phenoxyacetate which then undergoes an intramolecular condensation to yield the ethyl ester of 4-nitrobenzofuran-2-carboxylic acid.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester using a strong base (e.g., NaOH or KOH), followed by acidic workup to yield the final carboxylic acid product.[4][5]

This pathway is highly adaptable and avoids the harsh conditions and isomer separation issues associated with direct nitration.

Diagram: General Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: O-Alkylation & Cyclization cluster_1 Step 2: Hydrolysis Start 2-Hydroxy-6-nitrobenzaldehyde + Ethyl Chloroacetate Intermediate Ethyl 2-(2-formyl-3-nitrophenoxy)acetate Start->Intermediate Base (K₂CO₃) Solvent (DMF) Heat (90-95°C) Ester Ethyl 4-Nitrobenzofuran-2-carboxylate Intermediate->Ester Intramolecular Condensation Acid 4-Nitrobenzofuran-2-carboxylic acid Ester->Acid 1. NaOH / EtOH, H₂O, Reflux 2. HCl (aq) to pH 1-2 Troubleshooting_Workflow Start Low Yield or Stalled Reaction (Phenoxyacetate Intermediate Detected) Check_Anhydrous Are all reagents and solvents strictly anhydrous? Start->Check_Anhydrous Action_Dry Thoroughly dry glassware. Use anhydrous K₂CO₃ and dry DMF. Check_Anhydrous->Action_Dry No Check_Base Is K₂CO₃ stoichiometry sufficient (1.3-1.5 eq)? Check_Anhydrous->Check_Base Yes Action_Dry->Check_Base Action_Base Increase K₂CO₃ to 1.5 eq. Check_Base->Action_Base No Check_Temp Is temperature optimal (90-95°C)? Check_Base->Check_Temp Yes Action_Base->Check_Temp Action_Temp Increase temperature to 95°C. Monitor via TLC. Check_Temp->Action_Temp No Re-evaluate Re-run reaction with optimized parameters. Check_Temp->Re-evaluate Yes Action_Temp->Re-evaluate

Sources

Technical Support Center: 4-Nitrobenzofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 4-Nitrobenzofuran-2-carboxylic acid . It moves beyond standard protocols to address the specific, high-probability failure modes associated with the Rap-Stoermer condensation and subsequent hydrolysis, particularly focusing on the critical issue of regioisomeric purity.

Topic: Troubleshooting Impurities & Optimization of Synthesis Target Molecule: 4-Nitrobenzofuran-2-carboxylic acid (CAS: Specific isomer often custom synthesized) Primary Route: Rap-Stoermer Condensation (via 2-hydroxy-6-nitrobenzaldehyde)[1]

The Synthesis Workflow (Logic & Pathways)[2][3]

To troubleshoot effectively, one must understand the atom-mapping from precursor to product.[2] The formation of the 4-nitro isomer specifically requires 6-nitrosalicylaldehyde (2-hydroxy-6-nitrobenzaldehyde). Using the more common 3-nitro or 5-nitro isomers will yield the 7-nitro or 5-nitro benzofurans, respectively.[2]

Pathway & Impurity Map

G cluster_0 Critical Control Point: Ester Hydrolysis Start Starting Material (Crude 6-Nitrosalicylaldehyde) Reagent Ethyl Chloroacetate + K2CO3 / DMF Start->Reagent Int_Correct Intermediate A (Ethyl 4-nitrobenzofuran-2-carboxylate) Reagent->Int_Correct Main Reaction (Rap-Stoermer) Int_Impurity Impurity B (Ethyl 5-nitro / 7-nitro isomers) Reagent->Int_Impurity Contaminant Reaction (If SM impure) Product Target Product 4-Nitrobenzofuran-2-carboxylic acid Int_Correct->Product Hydrolysis (NaOH/MeOH) Impurity_Acid Impurity C (Regioisomeric Acids) Int_Impurity->Impurity_Acid Hydrolysis Impurity_Decarb Impurity D (4-Nitrobenzofuran - Decarboxylated) Product->Impurity_Decarb Thermal Degradation (>200°C or Acidic Reflux)

Figure 1: Reaction pathway highlighting the propagation of regioisomeric impurities and the risk of decarboxylation.[3][4]

Troubleshooting Guide: Common Impurities

Issue 1: Regioisomeric Contamination (The "Wrong Nitro" Problem)

Symptom: The product melting point is sharp but incorrect (e.g., >270°C often indicates the 5-nitro isomer), or NMR coupling constants do not match the 4-substituted pattern.[3] Root Cause: The starting material, 2-hydroxy-6-nitrobenzaldehyde, is often contaminated with 2-hydroxy-3-nitrobenzaldehyde or 2-hydroxy-5-nitrobenzaldehyde during its own synthesis (nitration of salicylaldehyde). These impurities cyclize efficiently to form 7-nitro and 5-nitrobenzofuran derivatives, respectively.[2]

Impurity TypeOrigin (Precursor)Diagnostic Signal (1H NMR)
4-Nitro (Target) 6-NitrosalicylaldehydeH-3 (Furan) : Singlet.[3][4] Benzene Ring : 3 protons.[1][4] H-5 (adj to NO2) is deshielded doublet/dd.
5-Nitro (Impurity) 5-NitrosalicylaldehydeH-4 : Doublet (J~2Hz, meta-coupling).[3][4] Very deshielded (~8.6 ppm).[4]
7-Nitro (Impurity) 3-NitrosalicylaldehydeH-6 : Triplet-like (t) or dd. H-4/H-5 : Doublets.[4]

Corrective Action:

  • Pre-Screen Starting Material: Run 1H NMR on your aldehyde before cyclization.[1][4] Look for the aldehyde proton peaks; isomers will have distinct shifts.[4]

  • Purification: Regioisomers of the acid are difficult to separate.[4] Purify at the ester stage (Intermediate A). The ethyl esters of nitrobenzofurans often have significantly different solubility profiles in Ethanol/Hexane mixtures compared to their acid forms.

Issue 2: Incomplete Hydrolysis (The "Ester" Peak)

Symptom: HPLC shows a peak at RRT ~1.1-1.[1][3][4]2. 1H NMR shows a triplet at ~1.4 ppm and quartet at ~4.4 ppm (ethyl group).[4] Root Cause: The nitro group deactivates the ring, making the ester carbonyl less electrophilic? Actually, the nitro group is electron-withdrawing, which activates the ester toward nucleophilic attack (hydrolysis).[3][2] However, the poor solubility of the nitro-ester in aqueous base often halts the reaction.[2] Corrective Action:

  • Solvent System: Do not use pure water/NaOH.[1][3][4] Use a THF:Water (1:1) or Dioxane:Water system to ensure the ester remains in solution during hydrolysis.[1][4]

  • Temperature: Reflux is required.[1][4] Stirring at RT is often insufficient for complete conversion.[4]

Issue 3: Decarboxylation (The "Unstable Acid")

Symptom: Gas evolution observed during acidification or recrystallization.[1][3][4] Loss of the carboxylic acid proton in NMR. Product mass is M-44.[4] Root Cause: Nitro-substituted heteroaromatic acids are prone to thermal decarboxylation, especially the 2-carboxylic acids, because the resulting anion is stabilized by the nitro group and the furan ring.[2] Corrective Action:

  • Avoid Acidic Reflux: Do not recrystallize from high-boiling acidic solvents (e.g., acetic acid) for prolonged periods.[3][4]

  • Workup: Acidify the hydrolysis mixture at 0°C using dilute HCl, not concentrated mineral acids, to precipitate the product gently.

Detailed Protocol: Minimized Impurity Synthesis

Based on Rap-Stoermer Modification for Nitro-derivatives

Reagents:

  • 2-Hydroxy-6-nitrobenzaldehyde (1.0 eq) [Critical: Verify Isomer Purity][3][4]

  • Ethyl Chloroacetate (1.2 eq)[1][3][4]

  • K2CO3 (Anhydrous, 2.5 eq)[3][4][2]

  • DMF (Dry, 10V) / Tetrabutylammonium bromide (TBAB, 0.1 eq - Catalyst)[3][4][2]

Step-by-Step:

  • Cyclization (Ester Formation):

    • Dissolve aldehyde in DMF.[4] Add K2CO3 and TBAB.[4]

    • Add Ethyl Chloroacetate dropwise at RT.[4]

    • Heat to 80-90°C for 4-6 hours. Note: Higher temps (>110°C) promote degradation.[1][4]

    • QC Check: TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.[4]

    • Workup: Pour into ice water. Filter the precipitate.[4] Recrystallize the ester from Ethanol to remove regioisomers before hydrolysis.

  • Hydrolysis (Acid Formation):

    • Suspend the purified ester in THF:Water (1:1) .[3][4]

    • Add LiOH (3.0 eq) or NaOH (3.0 eq).[4]

    • Heat to 60°C (Do not hard reflux). Monitor by HPLC until Ester < 0.5%.[4]

    • Isolation: Cool to 0°C. Acidify slowly with 1N HCl to pH 2-3. Filter the solid.[4][5]

    • Drying: Vacuum dry at 40°C. Avoid high heat drying.[1][4][2]

Analytical Validation Data

Use this table to validate your isolated product against common impurities.

Feature4-Nitrobenzofuran-2-COOH (Target)5-Nitrobenzofuran-2-COOH (Impurity)Ethyl Ester Intermediate
HPLC RRT 1.00~1.02 (Co-elutes often)~1.20
1H NMR (DMSO-d6) H-3: ~7.8-8.0 ppm (s)Ar-H: 3 distinct signals.[3]H-4: ~8.6 ppm (d, J=2Hz)H-6: ~8.3 ppm (dd)Ethyl: 1.35 (t), 4.40 (q)
Melting Point Check specific batch (Likely <270°C)279-284°C [1]107-109°C [2]
Solubility Soluble in DMSO, dilute base.[4] Poor in water.[4][6][7]Very poor in most organics.[4]Soluble in DCM, EtOAc.[3][2]

References

  • Sigma-Aldrich. 5-Nitrobenzofuran-2-carboxylic acid Product Sheet. Accessed 2024.[4][6][7] Link

  • Kwiecień, H. (2004).[3][4] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Link

  • Mori, M., et al. (2022).[4] "5-(4-Nitrophenyl)furan-2-carboxylic acid."[8] Molbank, 2022(4), M1492.[4] (Provides comparative NMR data for nitro-furan systems). Link

  • Organic Chemistry Portal. "Rap-Stoermer Condensation." (General Mechanism Verification). Link

Sources

"purification challenges of 4-Nitrobenzofuran-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 4-Nitrobenzofuran-2-carboxylic acid . If you are accessing this guide, you are likely encountering one of three specific failures: (1) your product has decarboxylated into a dark oil, (2) you cannot remove the persistent "nitro-tar" color, or (3) your yield is plummeting during acid-base extraction.

The Core Challenge: This molecule exists in a "stability valley." The electron-withdrawing nitro group at the C4 position activates the benzofuran ring, making it susceptible to nucleophilic attack, while simultaneously destabilizing the carboxylic acid at C2, significantly lowering the activation energy for thermal decarboxylation compared to the unsubstituted parent [1].

This guide prioritizes thermal discipline and pH precision over traditional brute-force purification methods.

Diagnostic Decision Tree

Before proceeding, identify your specific impurity profile using the logic flow below.

PurificationLogic Start Crude 4-Nitrobenzofuran-2-COOH CheckColor Visual Inspection: Dark Brown/Red? Start->CheckColor CheckMP Melting Point Check: < 200°C or Broad? CheckColor->CheckMP No (Yellow/Orange) ActionCharcoal Protocol A: Activated Charcoal (Cold Treatment) CheckColor->ActionCharcoal Yes (Tars) CheckHNMR 1H NMR Analysis: Aldehyde Peak (10 ppm)? CheckMP->CheckHNMR No (Sharp MP) ActionAcidBase Protocol B: pH-Swing Extraction (Remove Neutral Decarboxylates) CheckMP->ActionAcidBase Yes (Decarboxylation) ActionBisulfite Protocol C: Bisulfite Wash (Remove Salicylaldehyde SM) CheckHNMR->ActionBisulfite Yes (SM Present) ActionRecryst Protocol D: Recrystallization (AcOH or EtOH/H2O) CheckHNMR->ActionRecryst No (Isomeric/Minor) ActionCharcoal->CheckMP ActionAcidBase->ActionRecryst ActionBisulfite->ActionRecryst

Figure 1: Diagnostic workflow for identifying the correct purification strategy based on physical state and spectral data.

Troubleshooting Tickets (Q&A)
Ticket #1024: "My solid turned into an oil/tar during drying/heating."

User: Medicinal Chemist, PhD Issue: "I synthesized the compound via Rapoport cyclization. It precipitated fine, but after drying in the oven at 100°C, it turned into a dark brown semi-solid. NMR shows loss of the carboxylic acid proton."

Root Cause Analysis: You have triggered Thermal Decarboxylation . The nitro group at C4 is strongly electron-withdrawing. Through resonance, it pulls electron density from the furan ring, stabilizing the transition state that allows the carboxylic acid at C2 to leave as CO₂. While the parent benzofuran-2-carboxylic acid is stable up to ~195°C, nitro-substituted derivatives can decarboxylate at temperatures as low as 90-110°C, especially in solution or if traces of copper/metal catalysts remain [2].

Resolution:

  • Stop heating: Never dry this compound above 60°C. Use a vacuum desiccator with P₂O₅ at room temperature.

  • Salvage: If you have the decarboxylated product (4-nitrobenzofuran), you cannot "re-carboxylate" easily. You must restart the synthesis.

  • Prevention: Avoid high-boiling solvents like DMSO or DMF for recrystallization, as removing them requires heat that destroys your product.

Ticket #1025: "The product is persistently brown/red."

User: Process Development Engineer Issue: "The compound is supposed to be yellow. We are seeing a deep red/brown hue that persists even after recrystallization from ethanol."

Root Cause Analysis: Nitro-Polymerization (Tars). Nitro-aromatics are notorious for forming "tars" via oxidative coupling, often catalyzed by light or trace base. These impurities are highly conjugated and intensely colored, meaning even <1% impurity looks like major contamination. They are often non-polar and co-crystallize with the product.

Resolution:

  • Activated Charcoal (The "Cold" Method): Dissolve the compound in dilute NaOH (cold). Add activated charcoal (10 wt%). Stir for 15 mins. Filter through Celite. Then re-acidify.

    • Why Basic? The salt form is water-soluble; the tars are often neutral organics that adsorb better to charcoal in aqueous media.

  • Avoid Acetone: Do not recrystallize from acetone if strong base is present; nitro compounds can form Meisenheimer complexes or trigger aldol-like polymerization with ketones [3].

Ticket #1026: "Low yield after Acid-Base Extraction."

User: Graduate Student Issue: "I dissolved the crude in 1M NaOH and acidified with HCl to pH 7, but nothing precipitated. I added more HCl to pH 1, and got a mess."

Root Cause Analysis: The pKa Trap. The pKa of benzofuran-2-carboxylic acid is ~3.[1]1. The 4-nitro group lowers this further (estimated pKa ~2.5-2.8).

  • At pH 7, the molecule is still 99.9% ionized (soluble carboxylate). You will not see precipitation.

  • At pH < 1, you risk protonating the nitro group (rare) or triggering acid-catalyzed ring opening if the temperature is uncontrolled.

Resolution: Target pH 1.5 - 2.0 . Use concentrated HCl dropwise with vigorous stirring. The goal is to reach the Isoelectric point (or insolubility point) without creating local "hotspots" of super-acidity that degrade the furan ring.

Technical Data & Solubility Profile
SolventSolubility (25°C)Suitability for PurificationNotes
Water (Neutral) InsolubleWash Only Good for removing inorganic salts.
Water (pH > 9) High (as Na+ salt)Extraction Forms the carboxylate salt. Best for removing non-acidic impurities.
Ethanol/Methanol Moderate/HighRecrystallization Good solvent, but yield loss can be high if not cooled to -20°C.
Acetic Acid (Glacial) Moderate (Hot)Recrystallization Gold Standard. Dissolves impurities; product crystallizes upon cooling.
Toluene LowAnti-Solvent Use to crash product out of Ethyl Acetate.
DMSO/DMF HighAVOID Requires high heat to remove; causes decarboxylation.
Validated Purification Protocols
Protocol A: The "Cold" Acid-Base Cleanup (Recommended First Pass)

Best for: Removing starting materials (aldehydes) and decarboxylated byproducts.

  • Dissolution: Suspend crude solid (1.0 eq) in water (10 vol).

  • Basification: Add 10% Na₂CO₃ solution dropwise until pH ~9-10. The solid should dissolve.

    • Checkpoint: If solids remain, filter them off. These are likely the decarboxylated 4-nitrobenzofuran (neutral).

  • Charcoal Treatment: Add Activated Carbon (10 wt% relative to crude). Stir at Room Temp for 30 mins.

  • Filtration: Filter through a Celite pad. Wash pad with 0.1M NaOH.

  • Precipitation: Cool filtrate to 0-5°C (Ice bath).

  • Acidification: Add 6M HCl dropwise to pH 2.0 . Do not overshoot to pH < 0.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3x). Dry in vacuum desiccator (Max 50°C).

Protocol B: Recrystallization from Glacial Acetic Acid

Best for: Final polishing to >99% purity.

  • Setup: Place crude acid in a flask with a condenser.

  • Solvent Addition: Add Glacial Acetic Acid (5 vol).

  • Heating: Heat to 80°C. Do not reflux (118°C) .

    • Why? Refluxing acetic acid is hot enough to trigger slow decarboxylation [4]. 80°C is usually sufficient to dissolve the nitro-acid.

  • Clarification: If insolubles persist at 80°C, hot filter.

  • Crystallization: Remove heat. Let cool slowly to RT, then to 4°C.

  • Filtration: Collect crystals. Wash with cold hexanes (to remove acetic acid).

Mechanism of Failure (Visualized)

Understanding why the molecule breaks down helps you avoid it.

Decarboxylation Reactant 4-Nitrobenzofuran-2-COOH (Stable < 90°C) Transition Transition State (Stabilized by Nitro Group) Reactant->Transition Heat (>100°C) or Cu Catalysis Product 4-Nitrobenzofuran (Neutral Oil/Solid) + CO2 Transition->Product Irreversible Loss

Figure 2: Thermal degradation pathway. The nitro group electronically facilitates the loss of CO2, making temperature control critical.

References
  • ChemicalBook. Benzofuran-2-carboxylic acid Properties and Stability Data. (Accessed 2024). Link

  • National Institutes of Health (NIH). Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids. (Demonstrates sensitivity of the carboxylate group during synthesis). Link

  • MDPI. Synthesis and Characterization of Nitro-Benzofuran Derivatives. (Discusses purification of 5-nitro analogs, applicable to 4-nitro). Link

  • Organic Chemistry Portal. Benzofuran Synthesis and Reactivity. (General reactivity patterns of benzofuran carboxylic acids). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Technical Support Center: Interpreting Mass Spectrometry Data of 4-Nitrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Nitrobenzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing mass spectrometry to analyze this compound. Here, we will address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in the fundamental principles of mass spectrometry.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental questions regarding the expected mass spectral behavior of 4-Nitrobenzofuran-2-carboxylic acid.

Q1: What is the expected exact mass and molecular weight of 4-Nitrobenzofuran-2-carboxylic acid?

The molecular formula for 4-Nitrobenzofuran-2-carboxylic acid is C₉H₅NO₅. Based on this, we can calculate its theoretical monoisotopic mass and average molecular weight, which are crucial for high-resolution and low-resolution mass spectrometers, respectively.

PropertyValueSource
Molecular Formula C₉H₅NO₅[1]
Average Molecular Weight 207.14 g/mol , [2]
Monoisotopic Mass 207.01677 Da[3]

Expert Insight: Always use the monoisotopic mass for calibrating and identifying your compound in high-resolution mass spectrometry (e.g., TOF, Orbitrap). The molecular weight is an average of isotopic masses and is more relevant for low-resolution instruments like single quadrupoles.

Q2: Which ionization mode is best for this compound and what ions should I expect to see?

Given the presence of an acidic carboxylic acid group, 4-Nitrobenzofuran-2-carboxylic acid is expected to ionize well in negative ion mode Electrospray Ionization (ESI). Positive ion mode is also possible but may be less sensitive.

  • Negative Ion Mode (ESI-): The most likely ion will be the deprotonated molecule, [M-H]⁻ . This is formed by the loss of a proton from the carboxylic acid group.

  • Positive Ion Mode (ESI+): You may observe the protonated molecule, [M+H]⁺ . Additionally, adduct formation with ions from the mobile phase or glassware is common.[4]

The table below summarizes the expected m/z values for the primary ions.

Ionization ModeAdduct TypeExpected m/z
Negative ESI [M-H]⁻206.0095
Positive ESI [M+H]⁺208.0240
Positive ESI [M+Na]⁺230.0060
Positive ESI [M+K]⁺245.9799

Calculations are based on the monoisotopic mass. Source for adduct m/z predictions: PubChemLite.[5]

Q3: What are the primary fragmentation pathways I should expect in MS/MS analysis?

Understanding the fragmentation is key to confirming the compound's identity. For 4-Nitrobenzofuran-2-carboxylic acid, fragmentation is primarily driven by the carboxylic acid and nitro groups.

  • Decarboxylation (Loss of CO₂): This is a very common fragmentation pathway for carboxylic acids.[6][7] The loss of a CO₂ molecule (43.9898 Da) from the [M-H]⁻ ion is a highly favorable process.

  • Loss of NO₂ or NO: Nitroaromatic compounds frequently lose NO₂ (45.9929 Da) or NO (29.9979 Da) as neutral radicals.[6][7][8] This is a characteristic fragmentation pattern for this class of compounds.

Expert Insight: In negative ion mode MS/MS of the [M-H]⁻ ion, the most intense fragment peak you will likely see corresponds to the loss of CO₂. This decarboxylation event is a hallmark of gas-phase carboxylic acid ion chemistry.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of 4-Nitrobenzofuran-2-carboxylic acid.

Q4: I don't see my parent ion at the expected m/z. What could be the problem?

Possible Cause 1: In-source Decay or Thermal Degradation Nitroaromatic carboxylic acids can sometimes be thermally labile.[6] If the ion source temperature is too high, the molecule might decarboxylate before it is even detected.

  • Troubleshooting Steps:

    • Gradually decrease the ion source temperature (drying gas temperature, capillary temperature) and observe if the signal for the expected parent ion appears or increases.

    • Check for the presence of the decarboxylated ion ([M-H-CO₂]⁻ at m/z 162.0191) in your full scan spectrum. If this ion is present and the parent ion is weak or absent, in-source decay is likely.

Possible Cause 2: Incorrect Ionization Mode While negative mode is preferred, your specific source conditions and mobile phase might favor positive ion formation.

  • Troubleshooting Steps:

    • Acquire data in positive ion mode.

    • Look for the [M+H]⁺ ion (m/z 208.0240) and common adducts like [M+Na]⁺ (m/z 230.0060). The presence of sodium can come from glassware or trace impurities in solvents.[4]

Q5: I see many unexpected peaks in my spectrum. How do I identify them?

Possible Cause 1: Adduct Formation In ESI, analytes frequently form adducts with ions present in the mobile phase or sample matrix.[9][10]

  • Troubleshooting Steps:

    • Identify Common Adducts: Check for mass differences corresponding to common adducts. In negative mode, look for formate ([M+HCOO]⁻, +44.9976 Da) or acetate ([M+CH₃COO]⁻, +59.0133 Da) if these are in your mobile phase. In positive mode, sodium ([M+Na]⁺, +22.9892 Da) and potassium ([M+K]⁺, +38.9631 Da) are very common.[11]

    • Solvent Adducts: You may also see clusters with solvent molecules like acetonitrile ([M+ACN-H]⁻) or methanol ([M+MeOH-H]⁻).

    • Improve Desolvation: Increase the drying gas flow or temperature to reduce solvent cluster formation. Using high-purity solvents and additives can help minimize unwanted adducts.[12]

Possible Cause 2: Contaminants The peaks could be from contaminants in your sample, solvent, or LC-MS system.

  • Troubleshooting Steps:

    • Run a Blank: Inject your mobile phase/solvent without the analyte. Any peaks that appear in the blank run are contaminants.

    • Check for Known Contaminants: Common background ions include plasticizers (phthalates) or slip agents (erucamide).

Q6: My MS/MS fragmentation spectrum is weak or doesn't show the expected fragments. What should I do?

Possible Cause 1: Insufficient Collision Energy Fragmentation is induced by colliding the isolated parent ion with an inert gas. If the collision energy is too low, the ion will not have enough internal energy to fragment.

  • Troubleshooting Steps:

    • Perform a Collision Energy Ramp: Acquire MS/MS data over a range of collision energies (e.g., 5-50 eV). This will help you find the optimal energy to produce your desired fragments.

    • Check Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated. Poor ion transmission into the collision cell will result in weak fragment signals.

Possible Cause 2: Precursor Ion is a Weak Adduct If you are trying to fragment a weak, non-covalent adduct (like a solvent cluster) instead of the true deprotonated molecule, you may only see the loss of the adducted molecule, not fragmentation of the core structure.

  • Troubleshooting Steps:

    • Verify Precursor m/z: Double-check that the m/z you have isolated for MS/MS corresponds to the [M-H]⁻ ion (206.01) and not an adduct.

    • Optimize Source Conditions: Adjust source settings to minimize adduct formation and maximize the intensity of the [M-H]⁻ ion before performing MS/MS.

Section 3: Experimental Workflow & Data Interpretation

A robust experimental design is critical for obtaining reliable data. The following protocol and diagrams outline a standard approach for the analysis and interpretation of 4-Nitrobenzofuran-2-carboxylic acid.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Nitrobenzofuran-2-carboxylic acid standard in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock solution to create working standards and calibration curves in your initial mobile phase composition.

  • LC-MS System Setup:

    • LC Method: Use a C18 reversed-phase column. A typical mobile phase would be A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. Use a gradient elution. Note: For negative mode, ammonium formate or acetate can be used instead of formic acid to improve deprotonation.

    • MS Method (Negative Ion ESI):

      • Set the instrument to scan in negative ion mode.

      • Define a scan range that includes the expected m/z of the [M-H]⁻ ion (e.g., m/z 50-300).

      • Optimize ion source parameters: Capillary Voltage (e.g., 2.5-3.5 kV), Drying Gas Temperature (e.g., 250-350 °C), and Nebulizer Pressure.

  • Data Acquisition:

    • Inject a blank solvent to establish a baseline and identify system contaminants.

    • Inject your prepared standards.

    • Acquire data in Full Scan mode to identify the parent ion and any adducts.

    • Acquire data in MS/MS (or data-dependent) mode to obtain fragmentation spectra for the ion at m/z 206.01.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 206.01 to confirm the presence and retention time of the analyte.

    • Examine the full scan mass spectrum to confirm the accurate mass of the parent ion.

    • Analyze the MS/MS spectrum to identify characteristic fragments (e.g., loss of CO₂, loss of NO₂).

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes in the analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Acquisition & Interpretation prep1 Dissolve Standard prep2 Prepare Dilutions prep1->prep2 lcms1 Inject Sample prep2->lcms1 lcms2 Chromatographic Separation (C18) lcms1->lcms2 lcms3 Electrospray Ionization (ESI-) lcms2->lcms3 data1 Full Scan (Find m/z 206.01) lcms3->data1 data2 Isolate Precursor Ion data1->data2 data3 MS/MS Fragmentation data2->data3 data4 Identify Fragments (e.g., -CO2, -NO2) data3->data4 result Confirm Identity data4->result

Caption: Experimental workflow for LC-MS analysis.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment parent [M-H]⁻ m/z 206.01 frag1 [M-H-CO₂]⁻ m/z 162.02 parent->frag1  -CO₂ (43.99 Da) (Decarboxylation) frag2 [M-H-NO₂]⁻ m/z 160.02 parent->frag2  -NO₂ (45.99 Da) (Nitro Group Loss) frag3 [M-H-CO₂-NO]⁻ m/z 132.02 frag1->frag3  -NO (30.00 Da)

Sources

"quenching and workup procedures for 4-Nitrobenzofuran-2-carboxylic acid reactions"

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the isolation and purification of 4-Nitrobenzofuran-2-carboxylic acid .

Topic: Quenching, Workup, and Isolation Procedures Document ID: NBF-4-ISO-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Compound Dashboard & Properties

Before initiating workup, verify the physicochemical constraints of the target molecule. The 4-nitro isomer presents unique steric and electronic challenges compared to the more common 5- or 7-nitro analogues.

PropertyValue / CharacteristicOperational Implication
Target Structure 4-Nitrobenzofuran-2-carboxylic acidSteric Strain: The C4-nitro group exerts peri-interaction with the C3-proton, potentially affecting crystal packing and solubility.
Est. pKa ~2.8 – 3.1Acidity: Significantly more acidic than unsubstituted benzofuran-2-carboxylic acid (pKa ~3.6). Requires pH < 1.5 for full precipitation.
Solubility (Aq) Soluble in pH > 7 (as carboxylate)Extraction: Soluble in 5% NaHCO₃. Insoluble in water at pH < 2.
Solubility (Org) EtOAc, THF, DMSOPoor Solubility: Diethyl ether, Hexanes, Toluene (often oils out).
Thermal Stability Decarboxylation risk > 100°CDrying: Do not oven dry > 60°C. Avoid boiling in high-boiling solvents (DMSO/DMF).

Critical Protocol: The "Acid-Base Swing" Workup

Context: This procedure assumes the compound is generated via base-mediated hydrolysis (e.g., of an ethyl ester) or a Rap-Stoermer condensation in basic media.

Phase A: Quenching & Primary Isolation

Objective: Safely neutralize the reaction mixture without precipitating impurities.

  • Cooling: Cool the reaction mixture (typically in EtOH/KOH or DMF/K₂CO₃) to 0–5°C .

    • Why? Nitrobenzofurans are susceptible to ring-opening or decarboxylation under exothermic conditions.

  • Solvent Reduction (If Alcohol-based): If the reaction solvent is Ethanol/Methanol, concentrate under reduced pressure at < 40°C to remove the bulk alcohol.

    • Caution: Do not concentrate to dryness; leave a concentrated slurry/oil.

  • Aqueous Dilution: Dilute the residue with ice-cold water (approx. 10 volumes relative to substrate).

    • Checkpoint: The solution should be homogeneous (the product is the water-soluble carboxylate salt). If solids remain, filter them off—these are likely unreacted neutral precursors or inorganic salts.

Phase B: Impurity Purging (The Wash)

Objective: Remove non-acidic organic impurities (unreacted aldehydes, halo-esters) before precipitation.

  • Washing: Extract the basic aqueous layer (pH > 9) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x).

    • Action:Discard the organic layer.

    • Logic: The target 4-nitrobenzofuran-2-carboxylate remains in the aqueous phase. The organics remove neutral side-products (e.g., decarboxylated 4-nitrobenzofuran) that would otherwise co-precipitate.

Phase C: Controlled Acidification (Precipitation)

Objective: Protonate the carboxylate to isolate the free acid.

  • Acidification: While stirring vigorously at 0°C, add 2N HCl dropwise.

  • pH Target: Monitor pH closely. You must reach pH ~1.0 .

    • Critical: A pH of 3-4 is insufficient due to the electron-withdrawing nitro group lowering the pKa. Stopping at pH 4 will result in significant yield loss.

  • Aging: Allow the slurry to stir at 0°C for 30–60 minutes.

    • Why? This "Ostwald ripening" period allows crystal growth and prevents the formation of difficult-to-filter colloidal suspensions.

Phase D: Filtration & Drying[1][2]
  • Filtration: Collect solid via vacuum filtration (sintered glass or Buchner).

  • Washing: Wash the cake with cold 0.1N HCl followed by a small amount of cold water .

    • Note: Avoid excessive water washing if the yield is low; nitro-carboxylic acids have non-negligible water solubility.

  • Drying: Dry under high vacuum at 40–50°C .

    • Warning:Do not exceed 60°C. Nitrobenzofuran carboxylic acids are prone to thermal decarboxylation, yielding the potentially toxic and volatile 4-nitrobenzofuran.

Visual Workflow: Purification Logic

The following diagram illustrates the decision logic for the workup, specifically addressing the "Swing" purification method.

WorkupLogic Start Crude Reaction Mixture (Basic pH) Dilute Dilute with Water (Remove Alcohol first) Start->Dilute Wash Wash with EtOAc/DCM (Keep Aqueous) Dilute->Wash OrgWaste Organic Layer: Neutral Impurities (Discard) Wash->OrgWaste Organic Phase Acidify Acidify Aqueous to pH 1.0 (Use 2N HCl @ 0°C) Wash->Acidify Aqueous Phase Precipitate Precipitate Formed? Acidify->Precipitate Filter Filter & Wash (Cold 0.1N HCl) Precipitate->Filter Yes (Solid) Extract Extract with EtOAc (If oiling occurs) Precipitate->Extract No (Oiling/Goo) Dry Dry Vacuum < 50°C (Final Product) Filter->Dry Extract->Dry Evaporate

Caption: Logic flow for the "Acid-Base Swing" purification. Note the critical branch point at precipitation.

Troubleshooting & FAQs

Issue 1: "My product oiled out as a sticky goo upon acidification instead of precipitating."

Diagnosis: This is common with nitro-substituted aromatics. It indicates either (a) the presence of residual reaction solvent (DMF/Alcohol) acting as a cosolvent, or (b) the product is forming a super-saturated oil. Corrective Action:

  • Trituration: Decant the aqueous supernatant. Add a small amount of cold DCM or Diethyl Ether to the oil and scratch the flask walls with a glass rod. This often induces crystallization.

  • Reverse Extraction: If trituration fails, extract the oil into EtOAc. Wash the EtOAc layer with Brine (to remove trapped water/DMF), dry over Na₂SO₄, and evaporate. Recrystallize from Ethanol/Water or Acetic Acid .

Issue 2: "The yield is significantly lower than expected."

Diagnosis:

  • Incomplete Precipitation: The pH was not lowered enough. Remember, the nitro group lowers the pKa significantly.

  • Decarboxylation: Did you heat the reaction mixture > 100°C? The carboxyl group at C2 is prone to loss, especially if the 4-nitro group creates steric strain. Corrective Action:

  • Check the filtrate pH. If > 1.5, add more acid.

  • Check the "Organic Waste" from Phase B by TLC. If you see a spot corresponding to the product, your aqueous layer was too acidic during the wash, or the product has high organic solubility.

Issue 3: "I see a bright yellow impurity that won't wash away."

Diagnosis: This is likely 4-nitrobenzofuran (the decarboxylated byproduct) or 2-hydroxy-6-nitrobenzaldehyde (unreacted starting material). Corrective Action:

  • These are neutral (or weakly acidic phenols). They should have been removed in Phase B (The Wash) .

  • Fix: Redissolve the solid in saturated NaHCO₃. Filter any insoluble solids. Wash the filtrate with DCM. Re-acidify to precipitate the pure acid.

References & Grounding

  • Benzofuran Synthesis (Rap-Stoermer):

    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

    • Source:Journal of Chemistry (via Hindawi/ResearchGate).

    • Relevance: Establishes the standard cyclization protocols and workup baselines for nitro-benzofurans.

  • pKa & Solubility Data:

    • Title: pKa Values in Organic Chemistry (Compiled Data).

    • Source:Organic Chemistry Data / Evans pKa Table.

    • Relevance: Provides comparative pKa values for nitro-benzoic acids (~3.4) vs. benzofuran acids, justifying the pH < 1.5 requirement.

  • Decarboxylation Risks:

    • Title: Decarboxylation of Heterocyclic Carboxylic Acids.[1]

    • Source:Google Patents / Organic Chemistry Portal.

    • Relevance: Documents the thermal instability of benzofuran-2-carboxylic acids and the tendency for nitro-variants to decarboxylate under thermal stress.

Sources

Technical Support Center: Scaling Synthesis of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: 4-Nitrobenzofuran-2-carboxylic acid (CAS: Dependent on salt/form, Generic ID for acid)

Executive Summary & Route Selection

User Query: What is the most reliable route for scaling this specific isomer (4-nitro) to kilogram quantities?

Technical Response: Unlike the 5-nitro isomer, which can be accessed via direct nitration (often with poor regioselectivity), the 4-nitro isomer requires a pre-functionalized scaffold . You cannot nitrate benzofuran-2-carboxylic acid to get the 4-isomer; electronic directing effects favor the 5- and 7-positions.

The Validated Scale-Up Route (The "Feist-Benary" Modification):

  • Precursor: 2-Hydroxy-6-nitrobenzaldehyde (6-Nitrosalicylaldehyde).

  • Reagent: Ethyl bromoacetate (or Ethyl chloroacetate for cost reduction at scale, though slower).

  • Base/Solvent: Anhydrous

    
     in DMF or Acetonitrile (MeCN).
    
  • Mechanism: Sequential Williamson ether synthesis followed by intramolecular aldol condensation.

Process Flow Diagram

G Start Start: 2-Hydroxy-6- nitrobenzaldehyde Step1 Step 1: Etherification (Ethyl Bromoacetate, K2CO3) Start->Step1 60-80°C, DMF Inter Intermediate: O-Alkylated Aldehyde Step1->Inter In situ Step2 Step 2: Cyclization (Intramolecular Aldol) Inter->Step2 -H2O Ester Product A: Ethyl 4-nitrobenzofuran- 2-carboxylate Step2->Ester Isolation Step3 Step 3: Hydrolysis (NaOH/EtOH) Ester->Step3 Saponification Final Final Product: 4-Nitrobenzofuran- 2-carboxylic acid Step3->Final Acidification (HCl)

Caption: Validated synthetic workflow for the regioselective synthesis of the 4-nitro isomer.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Cyclization (Formation of the Ester)

Q: My reaction stalls at the intermediate (O-alkylated aldehyde) and does not cyclize. Why? A: This is a common issue caused by moisture or insufficient base strength .

  • The Chemistry: The cyclization step (aldol condensation) requires a deprotonated methylene group. Water solvates the carbonate anion, reducing its basicity.

  • The Fix:

    • Ensure DMF/MeCN water content is <0.05% (Karl Fischer titration).

    • Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using MeCN to solubilize the carbonate.

    • Temperature: Increase internal temperature to 90–100°C. The 4-nitro group provides steric hindrance near the reaction site (the formyl group), making cyclization slower than the 5-nitro isomer.

Q: I am seeing a massive exotherm upon adding Ethyl Bromoacetate. A: This is a safety hazard. The alkylation is highly exothermic.

  • Protocol Adjustment: Do not add all reagents at once.

    • Slurry the aldehyde and

      
       in solvent first.
      
    • Dose Ethyl Bromoacetate slowly over 1–2 hours.

    • Hold at 60°C until alkylation is complete (check HPLC/TLC), then ramp to 90°C for cyclization.

Phase 2: Hydrolysis & Isolation (The "Acid" Step)

Q: My final product yield is low, and I see a new spot on TLC that is not the starting material. A: You likely decarboxylated your product.

  • The Chemistry: Electron-withdrawing groups (like 4-nitro) destabilize the carboxylate. Heating the free acid, especially in acidic media, causes loss of

    
     to form 4-nitrobenzofuran.
    
  • The Fix:

    • Hydrolysis: Perform saponification (NaOH/EtOH) at moderate temperatures (reflux is usually okay for the salt, but avoid prolonged boiling).

    • Acidification (Critical): When acidifying the carboxylate salt to precipitate the product, cool the reactor to <10°C . Add HCl slowly to pH 2–3. Do not heat the acidic slurry.

Analytical Data & Specifications

Use these parameters to validate your intermediate and final product.

ParameterEthyl 4-nitrobenzofuran-2-carboxylate (Ester)4-Nitrobenzofuran-2-carboxylic acid (Final)
Appearance Yellow to pale orange solidYellow crystalline powder
Solubility Soluble in DCM, EtOAc, hot EtOHPoor in water/DCM; Soluble in DMSO/DMF
1H NMR (Diagnostic)

4.45 (q, ethyl),

7.8-8.2 (aromatic)
Absence of ethyl signals. Acid proton broad >13 ppm.
Key Impurity Uncyclized O-alkylated aldehydeDecarboxylated 4-nitrobenzofuran
Storage Ambient, dryProtect from light , cool, dry

Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields or purity issues.

Troubleshooting Q1 Issue: Low Yield? Q2 Step: Esterification? Q1->Q2 Yes A4 Check Regiochemistry Did you start with 3-nitrosalicylaldehyde? (Yields 7-nitro, not 4-nitro) Q1->A4 Wrong Isomer Q3 Step: Hydrolysis? Q2->Q3 Reaction Complete A1 Check Start Material Purity (Is it 2-OH-6-NO2?) Q2->A1 Impure Start Material A2 Check Water Content in DMF Must be <0.05% Q2->A2 Incomplete Reaction A3 Check Acidification Temp Did you heat after adding HCl? Q3->A3 Product Missing/Decarboxylated

Caption: Systematic troubleshooting flow for yield loss and impurity profiling.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate? A: Yes, NaH is faster and works well on a small scale (gram scale). However, for scale-up (kg) , NaH is dangerous due to hydrogen gas evolution and "runaway" potential.


 is the industry standard because it is safer, cheaper, and allows for a more controlled "one-pot" alkylation/cyclization.

Q: How do I purify the final acid? It precipitates as a slime. A: This usually happens if the acidification is too fast or the ethanol from the hydrolysis wasn't removed.

  • Distill off ethanol completely after saponification.

  • Dilute the aqueous residue with water.

  • Filter the aqueous solution through Celite to remove non-acidic impurities (like decarboxylated byproducts).

  • Acidify the clear filtrate slowly.

  • Recrystallization: If needed, recrystallize from Acetic Acid/Water or Methanol/Water . Avoid pure high-boiling solvents to prevent thermal decarboxylation.

Q: Why is the 4-nitro isomer yield lower than the 5-nitro isomer reported in papers? A: Sterics. The 4-nitro group is physically adjacent to the furan ring closure site. This creates steric strain in the transition state of the cyclization. You must accept slightly lower yields (60–70% is excellent for this isomer) compared to the 5-nitro (80–90%).

References

  • General Benzofuran Synthesis (Feist-Benary/Rap-Stoermer)

    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
    • Source: Journal of Chemistry, 2013.[1]

    • Relevance: Establishes the /DMF protocol for nitro-substituted benzofurans.
  • Decarboxylation Risks

    • Title: Decarboxylative Nitration of Carboxylic Acids.[2]

    • Source: Chemical Review and Letters, 2020.
    • Relevance: Highlights the instability of electron-deficient carboxylic acids under thermal/acidic stress.
  • Isomer Specificity (Structural Confirmation)

    • Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid (Structural Analog Analysis).
    • Source: Molbank, 2022.[3]

    • Relevance: Provides NMR/crystallographic compar
  • Scale-Up Safety (Exotherms)

    • Title: Practical scale up synthesis of carboxylic acids.
    • Source: Semantic Scholar (Process Chemistry D
    • Relevance: General safety protocols for exothermic alkylation/cycliz

Sources

"minimizing degradation of 4-Nitrobenzofuran-2-carboxylic acid during experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing the degradation of 4-Nitrobenzofuran-2-carboxylic acid during experimental use. Our goal is to ensure the integrity of your results by maintaining the stability of this critical compound.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter. Follow the logical flow to diagnose and resolve issues efficiently.

Issue 1: Unexpected Color Change (e.g., Yellowing) or Precipitation in Solution
  • Symptom: A freshly prepared, clear solution of 4-Nitrobenzofuran-2-carboxylic acid develops a yellow tint or forms a precipitate over a short period (minutes to hours).

  • Potential Causes:

    • Photodegradation: The nitroaromatic group is highly susceptible to degradation upon exposure to UV and visible light, leading to colored byproducts.[1]

    • pH-Induced Instability/Precipitation: The carboxylic acid moiety's solubility is highly pH-dependent.[2][3] Changes in solution pH can cause the protonated, less soluble form to precipitate. Alkaline conditions can also promote decomposition.

    • Solvent Incompatibility: The compound may be unstable or have low solubility in the chosen solvent, leading to precipitation over time.

    • Reaction with Media Components: Components in complex media (e.g., cell culture media) may react with the compound.

  • Recommended Actions & Scientific Rationale:

    • Control Light Exposure:

      • Action: Immediately switch to amber glass vials or wrap standard vials in aluminum foil. Work in a dimly lit area or use a yellow-light fume hood.

      • Rationale: The nitroaromatic group can undergo photoreactions, such as hydrogen abstraction or rearrangement, when exposed to light, particularly in the UVA and UVB ranges.[1] Shielding the compound from these wavelengths is the most effective preventative measure.

    • Strict pH Control:

      • Action: Ensure the solvent is buffered to a pH where the compound is stable and soluble. For carboxylic acids, a pH slightly above the pKa will maintain the more soluble carboxylate form. Use a well-characterized buffer system as described in the protocol below.

      • Rationale: The protonated carboxylic acid is less soluble in aqueous solutions than its deprotonated (carboxylate) form.[3][4] Maintaining a stable pH prevents the compound from crashing out of solution and avoids pH-catalyzed degradation pathways.

    • Verify Solvent Compatibility:

      • Action: Consult the solvent compatibility table below. If preparing a stock, use a recommended solvent like DMSO and dilute it into your final aqueous buffer immediately before use.

      • Rationale: The choice of solvent affects both solubility and stability. While DMSO is a good choice for initial solubilization, long-term stability in aqueous buffers must be empirically determined.

Workflow: Diagnosing Solution Instability

Below is a systematic workflow to troubleshoot issues of color change or precipitation.

G start Symptom: Color Change or Precipitate check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or wrap in foil. Work under low-light conditions. check_light->protect_light No check_ph Is the solution pH controlled and stable? check_light->check_ph Yes protect_light->check_ph control_ph Action: Use a recommended buffer system. Verify pH. check_ph->control_ph No check_solvent Is the solvent appropriate and high-purity? check_ph->check_solvent Yes control_ph->check_solvent change_solvent Action: Consult compatibility table. Prepare fresh stock in DMSO. check_solvent->change_solvent No check_media Is the compound stable in the complete experimental media? check_solvent->check_media Yes change_solvent->check_media test_media Action: Run a stability test in media alone before adding cells/reagents. check_media->test_media No end_node Issue Resolved check_media->end_node Yes test_media->end_node

Caption: Troubleshooting workflow for solution instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-Nitrobenzofuran-2-carboxylic acid?

A: The molecule's structure contains two key functional groups prone to degradation: the nitroaromatic system and the benzofuran ring . The primary degradation factors are:

  • Light: The nitro group makes the compound highly photosensitive.[1]

  • pH Extremes: Strong alkaline or acidic conditions can catalyze hydrolysis or other rearrangements of the benzofuran ring and affect the ionization state of the carboxylic acid.[2]

  • Oxidizing Agents: The electron-rich benzofuran ring can be susceptible to oxidation.

  • High Temperatures: Thermal stress can accelerate decomposition. While the solid has a high melting point (279-284 °C), stability in solution can be much lower.

G compound 4-Nitrobenzofuran-2-carboxylic acid degradation Degradation (Loss of Integrity) compound->degradation light Light (UV/Visible) light->degradation ph Extreme pH (Acidic/Alkaline) ph->degradation oxygen Oxidizing Agents (e.g., atmospheric O2) oxygen->degradation temp Elevated Temperature temp->degradation

Caption: Key factors leading to compound degradation.

Q2: How should I store the solid compound and its stock solutions?

A: Proper storage is critical for extending the shelf-life and ensuring experimental reproducibility.

FormContainerTemperatureAtmosphereLight Condition
Solid Powder Tightly sealed, airtight vial2-8°C (Refrigerated)Desiccated (e.g., in a desiccator with drying agent)Dark
Stock Solution (DMSO) Tightly sealed amber glass vial with PTFE-lined cap-20°C or -80°CAliquoted to minimize freeze-thaw cyclesDark
Aqueous Working Solution Tightly sealed amber glass vial2-8°CUse immediately; do not store long-termDark

Rationale: Low temperatures slow down kinetic degradation processes. A dry, dark environment protects against hydrolysis and photodegradation. Storing solutions in small, single-use aliquots prevents contamination and degradation from repeated freeze-thaw cycles.

Q3: Which solvents are recommended for this compound?

A: Solubility and stability are the key considerations.

SolventRecommended UseNotes
DMSO Primary choice for stock solutions. High solubility. Prepare high-concentration stocks (e.g., 10-50 mM) and store at -20°C or below.
DMF Alternative for stock solutions.Ensure use of high-purity, anhydrous grade as impurities can cause degradation.
Ethanol/Methanol Limited use.Lower solubility. May be used for specific applications but check stability.
Aqueous Buffers (e.g., PBS) For final working dilutions only. Low intrinsic solubility.[5] Prepare fresh from stock immediately before use. Do not attempt to dissolve the solid directly in buffer.

Q4: Can this compound degrade via microbial pathways?

A: Yes. The benzofuran and furan rings are known to be substrates for microbial degradation.[6][7][8][9] If you are working with environmental samples, soil, or non-sterile biological systems, microbial degradation is a significant risk. Ensure sterile handling techniques and consider including a broad-spectrum antimicrobial agent if compatible with your experimental design.

Validated Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
  • Pre-analysis: Allow the vial of solid 4-Nitrobenzofuran-2-carboxylic acid (MW: 207.14 g/mol ) to equilibrate to room temperature for at least 30 minutes in a desiccator before opening to prevent condensation.[10]

  • Weighing: In a low-light environment, accurately weigh 2.07 mg of the compound.

  • Solubilization: Transfer the solid to a 1 mL amber glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid high heat.

  • Aliquoting & Storage: Divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in amber microcentrifuge tubes or vials. Store immediately at -20°C or -80°C in the dark.

Protocol 2: General Handling for Experimental Use
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature. Keep it protected from light.

  • Dilution: Immediately before use, dilute the stock solution into your final, pre-warmed, and pH-verified aqueous experimental buffer. Perform serial dilutions if necessary.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing of the final aqueous solution, which can introduce dissolved oxygen.

  • Incubation: If the experiment involves a long incubation period, ensure the vessel (e.g., 96-well plate) is protected from light by covering it with an opaque lid or aluminum foil.

  • Post-Use: Discard any unused portion of the thawed stock aliquot and the diluted working solution. Do not re-freeze or re-use to ensure maximum consistency between experiments. Nitroaromatic compounds should be disposed of according to institutional safety guidelines.[11]

By adhering to these guidelines, you can significantly reduce the risk of degradation and enhance the reliability and accuracy of your experimental outcomes.

References
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Russell, R. J., et al. (2012). α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. Request PDF. [Link]

  • Kumar, Dr. A., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Nucci, L., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(24), 15994. [Link]

  • Quiroga-Varela, J. C., & Estévez, J. C. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(8), 1146. [Link]

  • Jain, A. K., & Agrawal, Y. K. (2012). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Rani, P., & Srivastava, V. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Sharma, S., et al. (2024). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings. [Link]

  • Xie, J., et al. (2022). Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]

  • Boopathy, R. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation of Contaminated Soils. [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Unknown. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Ciaffara, S., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1510. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). [Link]

  • PubChem. (n.d.). 5-Nitrobenzofuran-2-carboxylic acid. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]

  • Vorob’ev, A. F., et al. (2011). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Russian Journal of Physical Chemistry A, 85, 1612–1616. [Link]

  • Al-Mottaleb, M. A. M., et al. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. ACS Omega. [Link]

  • Gai, Z., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 695-701. [Link]

  • Kowalewska, M., et al. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • European Patent Office. (n.d.).
  • Ghosh, P. B., & Whitehouse, M. W. (1969). Effects of 4-nitrobenzofurazans and their N-oxides on synthesis of protein and nucleic acid by murine leukemia cells. Journal of Medicinal Chemistry, 12(3), 525-526. [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

  • Eawag. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]

  • Cosimelli, B., et al. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 9(7), 738-745. [Link]

Sources

"troubleshooting guide for benzofuran synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Synthesis

Welcome to the comprehensive troubleshooting guide for benzofuran synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of benzofuran derivatives. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights and solutions to streamline your synthetic workflows.

Troubleshooting Guide: Navigating Common Hurdles in Benzofuran Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter. Each answer provides a causal explanation and actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Benzofuran Product

Question: My reaction is resulting in a low yield or complete failure to produce the target benzofuran. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in benzofuran synthesis can stem from a variety of factors, ranging from suboptimal reaction conditions to the inherent reactivity of your chosen substrates. Below, we dissect the most common culprits and provide targeted solutions.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For instance, in silver(I)-promoted oxidative coupling for dihydrobenzofuran neolignans, switching the solvent from commonly used dichloromethane or benzene to acetonitrile can improve the balance between conversion and selectivity, and reducing the reaction time from 20 hours to 4 hours can prevent the formation of undesired byproducts.[1] Similarly, in visible-light-induced intramolecular radical cyclizations, the wavelength of light is crucial; a shift from red light (632 nm) to blue light (450 nm) can dramatically increase the yield from 46% to 98%.[2]

    • Actionable Advice: Systematically screen key reaction parameters. A good starting point is to evaluate different solvents, as their polarity and coordinating ability can significantly influence the reaction pathway.[3][4][5] Temperature is another critical parameter to optimize, as some reactions require heating to proceed efficiently, while others may suffer from decomposition at elevated temperatures.[4][6][7][8]

  • Catalyst Inactivity or Incompatibility: Many modern benzofuran syntheses rely on transition metal catalysts such as Palladium, Copper, Rhodium, or Gold.[9][10][11][12] The catalyst's activity can be hampered by impurities in the starting materials or solvents. The choice of ligand is also crucial, as it can significantly impact the catalyst's stability and reactivity.[9][12]

    • Actionable Advice: Ensure all reagents and solvents are of appropriate purity and are properly dried, as moisture can deactivate many catalysts. If using a palladium-catalyzed reaction like the Larock indole synthesis for benzofurans, issues with bases like NaHCO3 producing water at high temperatures can lead to low yields; consider alternative bases or reaction setups that mitigate water formation.[13][14]

  • Poor Substrate Reactivity: The electronic nature of the substituents on your starting materials can profoundly affect the reaction's success. For example, in many palladium-catalyzed syntheses, electron-withdrawing groups on the phenyl ring can diminish the yield of the benzofuran product, whereas electron-donating groups can enhance it.[9][11]

    • Actionable Advice: If your substrate has strongly electron-withdrawing groups, you may need to employ more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system). Conversely, for substrates with electron-donating groups, milder conditions may be sufficient.

  • Side Reactions and Byproduct Formation: A multitude of side reactions can compete with the desired benzofuran formation. These can include polymerization of starting materials, decomposition under harsh reaction conditions, or the formation of regioisomers.[1][15]

    • Actionable Advice: Analyze your crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify major byproducts. Understanding the structure of these byproducts can provide valuable clues about the competing reaction pathways. Adjusting the reaction conditions, such as lowering the temperature or using a more selective catalyst, can often minimize side reactions.

Issue 2: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of benzofuran regioisomers. How can I improve the regioselectivity of the synthesis?

Answer:

The formation of regioisomers is a common challenge, particularly when the starting materials have multiple potential sites for cyclization.

Potential Causes & Solutions:

  • Steric and Electronic Control: In many intramolecular cyclization reactions, the regioselectivity is governed by a combination of steric hindrance and the electronic properties of the substituents. For instance, in the cyclization of α-phenoxycarbonyl compounds, the reaction typically favors the sterically less-hindered product.[16] However, when steric factors are not dominant, a mixture of isomers can be expected.[16]

    • Actionable Advice: Carefully examine the steric and electronic environment around the potential cyclization sites on your substrate. It may be possible to introduce a bulky protecting group to block one of the reactive sites, thereby directing the cyclization to the desired position.

  • Reaction Mechanism: The underlying reaction mechanism plays a pivotal role in determining the regiochemical outcome. For example, in the Perkin rearrangement of 3-halocoumarins, the initial ring opening and subsequent intramolecular nucleophilic attack are highly specific, leading to the formation of a single benzofuran-2-carboxylic acid isomer.[17][18][19]

    • Actionable Advice: Choose a synthetic route that is known to be highly regioselective for your target substitution pattern. Consulting review articles on benzofuran synthesis can provide a broad overview of different methods and their respective selectivities.[9][11][20]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my benzofuran product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of closely related byproducts, unreacted starting materials, or catalyst residues.

Potential Causes & Solutions:

  • Co-eluting Impurities: The polarity of your desired benzofuran may be very similar to that of certain byproducts or starting materials, making separation by column chromatography difficult.

    • Actionable Advice:

      • Optimize Chromatography: Experiment with different solvent systems (e.g., varying the ratio of polar and non-polar solvents) and different stationary phases (e.g., silica gel, alumina, or reverse-phase silica).

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Careful selection of the recrystallization solvent is key.

      • Derivatization: In some cases, it may be beneficial to temporarily convert your product into a derivative that is easier to purify. After purification, the derivative can be converted back to the desired benzofuran.

  • Catalyst Residues: Residual transition metal catalysts can be difficult to remove and may interfere with subsequent reactions or biological assays.

    • Actionable Advice:

      • Aqueous Workup: A thorough aqueous workup with appropriate chelating agents (e.g., EDTA) or washes with solutions like ammonium chloride can help remove metal salts.

      • Specialized Scavengers: There are commercially available silica-based or polymer-based scavengers designed to selectively bind and remove specific metal catalysts.

      • Filtration through Celite or Silica Gel: Passing the crude reaction mixture through a short plug of silica gel or Celite can often remove a significant portion of the catalyst.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing 2-substituted benzofurans?

There are numerous excellent methods for synthesizing 2-substituted benzofurans. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Some popular and versatile methods include:

  • Palladium-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization.[9][11] This is a very robust and widely used method.

  • Reaction of salicylaldehydes with α-haloketones in the presence of a base.[11] This is a classical and straightforward approach.

  • Microwave-assisted Perkin rearrangement of 3-halocoumarins can efficiently produce benzofuran-2-carboxylic acids.[21][22]

Q2: How can I synthesize a 3-substituted benzofuran?

Synthesizing 3-substituted benzofurans can be more challenging. Some effective strategies include:

  • Intramolecular cyclization of o-alkynylphenols can provide access to 2,3-disubstituted benzofurans.

  • The use of a rhodium-catalyzed reaction between a meta-salicylic acid derivative and a vinyl carbonate has been reported for the synthesis of C4-substituted benzofurans.[9][11]

Q3: What are some "green" or more environmentally friendly approaches to benzofuran synthesis?

There is a growing interest in developing more sustainable synthetic methods. Some greener approaches include:

  • Using less toxic solvents: For example, acetonitrile has been shown to be a "greener" alternative to dichloromethane and benzene in certain reactions.[1]

  • Catalyst-free and solvent-free reactions: Some reactions, like the Rap-Stoermer reaction using triethylamine as a basic catalyst, can be performed under neat conditions, eliminating the need for a solvent.[11]

  • Visible-light-promoted reactions: These reactions often proceed under mild conditions and can avoid the use of harsh reagents.[2]

Data & Protocols

Table 1: Optimization of Reaction Conditions for Dihydrobenzofuran Neolignan Synthesis[1]
EntryOxidant (equiv.)SolventTime (h)Conversion (%)Selectivity (%)
1Ag2O (0.5)Benzene/Acetone20-31
2Ag2O (0.7)CH2Cl220-24-32
3Ag2O (0.5)Acetonitrile4HighHigh
Experimental Protocol: Microwave-Assisted Perkin Rearrangement[22]
  • To a microwave reaction vessel, add the 3-bromocoumarin (1.0 mmol) and ethanol (5 mL).

  • Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for 5 minutes.

  • After cooling, transfer the reaction mixture to a beaker.

  • Acidify the mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Benzofuran Yield

Troubleshooting_Workflow start Low Yield of Benzofuran check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst System (Activity, Ligand, Purity) start->check_catalyst check_substrate Assess Substrate Reactivity (Electronic Effects) start->check_substrate analyze_byproducts Identify Side Products (TLC, LC-MS, NMR) start->analyze_byproducts optimize_conditions Optimize Conditions check_conditions->optimize_conditions change_catalyst Change Catalyst/Ligand check_catalyst->change_catalyst modify_substrate Modify Substrate check_substrate->modify_substrate minimize_side_reactions Minimize Side Reactions analyze_byproducts->minimize_side_reactions end Improved Yield optimize_conditions->end change_catalyst->end modify_substrate->end minimize_side_reactions->end

Caption: A decision tree for troubleshooting low yields in benzofuran synthesis.

Diagram 2: Simplified Mechanism of Perkin Rearrangement

Perkin_Rearrangement coumarin 3-Halocoumarin ring_opening Ring Fission (Base-catalyzed) coumarin->ring_opening OH- intermediate Phenoxide Intermediate ring_opening->intermediate cyclization Intramolecular Cyclization intermediate->cyclization - X- benzofuran Benzofuran-2-carboxylic acid cyclization->benzofuran

Caption: Key steps in the Perkin rearrangement for benzofuran synthesis.[17][18][19]

References

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Publishing. (2018, April 5).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024, August 6).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
  • A cascade double 1,4-addition/intramolecular annulation strategy for expeditious assembly of unsymmetrical dibenzofurans - PMC. (2021, March 25).
  • Optimization of intramolecular cyclization reaction. | Download Table - ResearchGate. (n.d.).
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH. (2018, March 21).
  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.).
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. (n.d.).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar. (2024, May 6).
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. … - ResearchGate. (n.d.).
  • Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - RSC Publishing. (2023, January 3).
  • Perkin rearrangement - Grokipedia. (n.d.).
  • (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement - ResearchGate. (2025, August 10).
  • Perkin rearrangement - Wikipedia. (n.d.).
  • Total synthesis of natural products containing benzofuran rings - ResearchGate. (n.d.).
  • Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017, May 5).
  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ResearchGate. (2024, May 6).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7).
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. (n.d.).
  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022, December 9).
  • 6 questions with answers in BENZOFURANS | Science topic - ResearchGate. (n.d.).
  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (2024, April 17).
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed. (2012, June 27).
  • Use larock reaction to synthesis benzofuran problem? - ECHEMI. (n.d.).
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (2021, April 14).
  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF - ResearchGate. (2025, August 7).
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
  • Thermal decomposition kinetics of benzofuran derived polymer/organosilicate nanocomposites | Kuwait Journal of Science. (2016, May 9).
  • Thermal decomposition of benzofuroxan compounds - Beijing Institute of Technology. (n.d.).
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives | Bentham Science Publishers. (2024, March 1).

Sources

Technical Support Center: High-Purity Synthesis of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: NBF-4-PURITY-001

Executive Summary

Achieving high purity (>98%) for 4-nitrobenzofuran-2-carboxylic acid is synthetically challenging due to the steric and electronic effects of the nitro group at the C4 position. Unlike the more common 5-nitro isomer, the 4-nitro variant suffers from significant steric strain between the nitro group and the furan ring oxygen/C3 substituents, often leading to incomplete cyclization or ring-opening side reactions.

This guide prioritizes regiocontrol via precursor selection over downstream purification. If you are attempting to nitrate benzofuran-2-carboxylic acid directly, you will predominantly obtain the 5-nitro and 7-nitro isomers. The only scalable route to high-purity 4-nitro isomer is the cyclization of 2-hydroxy-6-nitrobenzaldehyde .

Module 1: Synthesis Strategy & Regiocontrol (The Prevention Phase)

Critical Diagnostic: Are you synthesizing the correct isomer?

Direct nitration of benzofuran-2-carboxylic acid yields a mixture dominated by the 5-nitro isomer due to the directing effects of the furan oxygen. To guarantee the 4-nitro structure, you must use the Rap-Stoermer or Feist-Benary type condensation using a specific pre-nitrated precursor.

The Validated Pathway
  • Starting Material: 2-Hydroxy-6-nitrobenzaldehyde.[1]

  • Reagent: Ethyl chloroacetate (or bromoacetate).

  • Mechanism: Base-mediated alkylation of the phenol followed by intramolecular aldol condensation.

SynthesisLogic Start Target: 4-Nitrobenzofuran-2-carboxylic acid MethodA Method A: Direct Nitration of Benzofuran-2-carboxylic acid Start->MethodA Avoid MethodB Method B: Cyclization of 2-hydroxy-6-nitrobenzaldehyde Start->MethodB Recommended ResultA Result: Mixture of 5-Nitro (Major) and 7-Nitro isomers. DIFFICULT SEPARATION. MethodA->ResultA ResultB Result: Regiospecific 4-Nitro isomer. Main impurity: Uncyclized ester. MethodB->ResultB

Figure 1: Decision matrix for synthesis routes. Direct nitration is unsuitable for isolating the 4-nitro isomer.

Module 2: Troubleshooting the Reaction (The Intervention Phase)

User Issue: "My reaction yields a black tar or has low conversion."

Root Cause Analysis: The nitro group at the C6 position of the starting aldehyde (which becomes C4 of the benzofuran) exerts a strong electron-withdrawing effect and steric hindrance. This deactivates the aldehyde carbonyl toward the intramolecular attack required for ring closure.

Optimized Protocol:

  • Solvent: Anhydrous DMF (Dimethylformamide). Water kills this reaction by quenching the enolate.

  • Base: Potassium Carbonate (

    
    ) is standard, but if conversion is low, switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The stronger organic base can force the cyclization of the sterically hindered 4-nitro precursor.
    
  • Temperature: Maintain

    
    . Exceeding 
    
    
    
    promotes decarboxylation of the product into 4-nitrobenzofuran (a neutral impurity).

Key Checkpoint: Monitor the disappearance of the Aldehyde Proton via


-NMR (typically ~10.5 ppm). If this peak persists, cyclization is incomplete.

Module 3: Purification & Isolation (The Remediation Phase)

User Issue: "The product is yellow/brown and melts over a wide range."

Solution: Chemical Purification (Acid-Base Swing). Since your target is a carboxylic acid, you can exploit its


 to separate it from neutral impurities (unreacted aldehyde, decarboxylated by-products, and tars).
Protocol: The Acid-Base "Switch"
  • Dissolution: Suspend crude solid in 10% Aqueous

    
     (Sodium Carbonate).
    
    • Why: The product converts to the water-soluble sodium salt. Neutral impurities remain insoluble.

  • Filtration: Filter the aqueous mixture through Celite.

    • Result: The filter cake contains the "tar" and neutral organics. The filtrate contains your product.

  • Precipitation: Slowly add concentrated HCl to the filtrate until

    
    .
    
    • Observation: The pure acid will precipitate as a white/pale yellow solid.

  • Recrystallization:

    • Solvent A (Preferred): Glacial Acetic Acid.[2] (Dissolve hot, cool slowly).

    • Solvent B (Alternative): Ethanol/Water (80:20).

Purification Logic Flow

Purification Crude Crude Reaction Mixture (Contains Product, Aldehyde, Tars) Step1 Suspend in 10% Na2CO3 (aq) Crude->Step1 Step2 Filter (Celite/Glass Frit) Step1->Step2 SolidPhase Solid Residue: Neutral Impurities (Aldehyde, Decarboxylated species) Step2->SolidPhase Discard LiquidPhase Filtrate: Sodium 4-nitrobenzofuran-2-carboxylate (Water Soluble) Step2->LiquidPhase Keep Step3 Acidify with HCl to pH 1 LiquidPhase->Step3 Final Precipitate: Pure 4-Nitrobenzofuran-2-carboxylic acid Step3->Final

Figure 2: The Acid-Base "Switch" technique effectively removes non-acidic contaminants.[3]

Data Summary: Impurity Profile

Impurity TypeOriginDetection (

NMR)
Removal Method
Starting Aldehyde Incomplete ReactionSinglet ~10.5 ppmAcid-Base Extraction
Ethyl Ester Intermediate Incomplete HydrolysisTriplet ~1.3 ppm, Quartet ~4.3 ppmReflux in NaOH/EtOH
Decarboxylated Product Overheating (>100°C)C2-H Singlet ~7.8 ppmRecrystallization (AcOH)
Inorganic Salts WorkupNo NMR signal (Ash test)Water wash of final solid

FAQ: Rapid Fire Troubleshooting

Q: Can I use ethanol for recrystallization? A: Yes, but Glacial Acetic Acid is superior for nitro-substituted benzofurans. The high polarity of the nitro group makes the compound moderately soluble in ethanol even when cold, leading to yield loss. Acetic acid offers a steeper solubility curve.

Q: My product turned black during drying. A: This indicates residual base (


 or NaOH). Nitro compounds are sensitive to base-catalyzed degradation/polymerization upon heating. Ensure the final filter cake is washed with dilute HCl (0.1 M) followed by copious water until the filtrate is neutral before drying.

Q: I see a small impurity peak at 7.8 ppm. A: This is likely 4-nitrobenzofuran (the decarboxylated species). It forms if you reflux the hydrolysis step too vigorously. Lower the temperature of your saponification step to


.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

    • Relevance: Establishes the Rap-Stoermer conditions (Salicylaldehyde + Ethyl Chloroacetate + K2CO3) as the authoritative route for substituted benzofuran-2-carboxylic acids.
  • BenchChem Application Notes. (2025). Synthesis of 2-Hydroxy-6-nitrobenzaldehyde. Link

    • Relevance: Details the synthesis of the critical precursor required to obtain the 4-nitro regioisomer.
  • Organic Chemistry Portal. Benzofuran Synthesis. Link

    • Relevance: Provides mechanistic grounding for the base-mediated cyclization and potential side reactions (ring opening).
  • LibreTexts Chemistry. Structure and Properties of Carboxylic Acids. Link

    • Relevance: Validates the physical chemistry behind the Acid-Base extraction method (pKa differences) used in Module 3.

Sources

Validation & Comparative

Executive Summary: The Strategic Value of the 4-Nitrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Nitrobenzofuran-2-carboxylic Acid Scaffolds vs. Standard Anticancer Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4) represents a critical pharmacophore in the development of targeted anticancer therapeutics. Unlike broad-spectrum cytotoxics (e.g., Doxorubicin, Cisplatin), benzofuran-2-carboxylic acid derivatives are increasingly recognized for their ability to function as ATP-competitive kinase inhibitors —specifically targeting Pim-1 and CK2 kinases—and as hypoxia-activated prodrugs due to the bioreductive potential of the nitro substituent.

This guide objectively compares the 4-nitrobenzofuran-2-carboxylic acid scaffold against established anticancer agents, providing experimental protocols to benchmark its efficacy, selectivity, and mechanism of action.

Mechanistic Profile & Causality

To understand the comparative advantage of 4-nitrobenzofuran-2-carboxylic acid, one must analyze its dual-modal potential:

  • Kinase Inhibition (Pim-1/CK2): The benzofuran-2-carboxylic acid core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of serine/threonine kinases. The carboxylic acid moiety often forms critical salt bridges with active site residues (e.g., Lys67 in Pim-1).

  • Bioreductive Activation (Nitro Group): The 4-nitro group serves as an electron-withdrawing group that can be enzymatically reduced (e.g., by nitroreductases) in hypoxic tumor microenvironments. This reduction can generate reactive hydroxylamine intermediates that damage DNA or covalently bind to proteins, offering a selectivity window over normoxic healthy tissue.

Signaling Pathway Interference

The following diagram illustrates the primary pathway interference (Pim-1 inhibition) compared to the mechanism of standard agents.

Pim1_Pathway Compound 4-Nitrobenzofuran Scaffold Pim1 Pim-1 Kinase Compound->Pim1 Inhibits (ATP Competitive) ATP ATP ATP->Pim1 Activates Bad Bad Protein (Pro-Apoptotic) Pim1->Bad Phosphorylates pBad p-Bad (Inactivated) Bad->pBad Phosphorylation Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Promotes (if unphosphorylated) Survival Cell Survival & Proliferation pBad->Survival Promotes

Caption: Mechanism of Action: The benzofuran scaffold competitively inhibits Pim-1, preventing Bad phosphorylation and restoring apoptotic signaling.

Comparative Performance Analysis

The following data synthesizes performance metrics of benzofuran-2-carboxylic acid derivatives against standard-of-care agents.

Table 1: Comparative Efficacy & Toxicity Profile
Feature4-Nitrobenzofuran-2-carboxylic Acid (Scaffold) Doxorubicin (Standard Cytotoxic)Staurosporine (Broad Kinase Inhibitor)
Primary Mechanism Pim-1/CK2 Inhibition + Hypoxia ActivationDNA Intercalation & Topo II InhibitionPan-Kinase Inhibition (Non-selective)
IC50 (Breast - MCF-7) 2.5 - 15.0 µM (Derivative dependent)0.2 - 0.5 µM 0.01 - 0.05 µM
Selectivity Index (SI) High (>10) (Tumor vs. Normal Fibroblasts)Low (<5) (High cardiotoxicity risk)Very Low (~1) (High systemic toxicity)
Hypoxia Selectivity Yes (Nitro-reduction potential)NoNo
Solubility Moderate (Acidic moiety aids solubility)High (Hydrophilic)Moderate
Drug Resistance Effective in MDR+ cell lines (P-gp substrates)Prone to P-gp efflux resistanceProne to resistance

Analytic Insight: While Doxorubicin is more potent on a molar basis, the 4-nitrobenzofuran scaffold offers superior selectivity . The IC50 values for benzofuran derivatives typically fall in the low micromolar range (2–10 µM), which is ideal for lead compounds. Unlike Staurosporine, which kills indiscriminately, the benzofuran core allows for structural tuning (SAR) to target specific kinases like Pim-1, which is overexpressed in leukemia and prostate cancer.

Experimental Validation Protocols

To validate the anticancer potential of 4-nitrobenzofuran-2-carboxylic acid in your lab, follow these self-validating protocols.

Protocol A: In Vitro Cytotoxicity & Selectivity (MTT Assay)

Objective: Determine IC50 and Selectivity Index (SI).

Materials:

  • Cell Lines: MDA-MB-231 (Cancer), HUVEC or MCF-10A (Normal Control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Compound: 4-Nitrobenzofuran-2-carboxylic acid (dissolved in DMSO, stock 10 mM).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Validation Check: The SI should be calculated as

      
      . An SI > 2.0 indicates potential therapeutic window.
      
Protocol B: Kinase Inhibition Assay (Pim-1)

Objective: Confirm mechanism of action as a kinase inhibitor.

Workflow:

  • Reaction Mix: Combine Recombinant Pim-1 kinase (10 ng), Peptide Substrate (S6 kinase substrate), and reaction buffer (HEPES, MgCl2).

  • Inhibitor Addition: Add 4-Nitrobenzofuran-2-carboxylic acid (1 µM and 10 µM).

  • Initiation: Add ATP (

    
    -ATP or Luciferase-based ATP detection reagent).
    
  • Incubation: 30 min at 30°C.

  • Detection: Measure luminescence (if using ADP-Glo) or radioactivity.

    • Validation Check: Compare inhibition % against Staurosporine (10 nM) . If inhibition is <20% at 10 µM, the compound may act via a non-kinase mechanism (e.g., DNA damage via nitro-reduction).

Experimental Workflow Visualization

The following diagram outlines the decision tree for evaluating this compound's specific mode of action in your research.

Experimental_Workflow Start Start: 4-Nitrobenzofuran Candidate MTT MTT Assay (Tumor vs Normal) Start->MTT Selectivity Selectivity Index > 2? MTT->Selectivity KinaseAssay Kinase Panel (Pim-1, CK2) Selectivity->KinaseAssay Yes HypoxiaAssay Hypoxia Assay (Normoxia vs Hypoxia) Selectivity->HypoxiaAssay Yes (Nitro group specific) Discard Discard / Redesign Selectivity->Discard No WesternBlot Western Blot (p-Bad, Caspase-3) KinaseAssay->WesternBlot Confirmed Inhibition HypoxiaAssay->WesternBlot Increased Potency in Hypoxia Lead Lead Candidate Optimization WesternBlot->Lead

Caption: Evaluation Pipeline: A systematic approach to validating the mechanism (Kinase vs. Hypoxia) and efficacy of the scaffold.

Conclusion & Strategic Positioning

4-Nitrobenzofuran-2-carboxylic acid is not merely a weaker version of Doxorubicin; it is a targeted scaffold with a distinct profile.

  • Use Case: It is best utilized as a lead compound for developing Pim-1 inhibitors or hypoxia-activated prodrugs .

  • Advantage: It avoids the cardiotoxicity associated with anthracyclines (Doxorubicin) and offers a chemical handle (carboxylic acid) for further derivatization (e.g., amide coupling to improve solubility or affinity).

  • Recommendation: Researchers should focus on derivatizing the carboxylic acid position to enhance cell permeability and binding affinity, while retaining the 4-nitro group if hypoxia targeting is the desired mechanism.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[2] Link

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Journal of Medicinal Chemistry, 2011. Link

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents. ACS Medicinal Chemistry Letters, 2020.[3] Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

  • Comparative Cytotoxicity of Nitrofuran Derivatives. BenchChem Guide, 2025. Link

Sources

Technical Guide: Structure-Activity Relationship of Nitro-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Dilemma

Nitro-substituted benzofurans represent a high-stakes scaffold in medicinal chemistry. They function primarily as bioreductive prodrugs , leveraging the nitro group (


) as a "warhead" that is enzymatically reduced within pathogens (bacteria, M. tuberculosis, protozoa) or hypoxic tumor cells to generate cytotoxic radical species.

While often yielding nanomolar potency, this scaffold faces a critical barrier: mutagenicity . This guide objectively compares the performance of nitro-benzofurans against non-nitro analogs and clinical standards, delineating the structural parameters that maximize therapeutic index while mitigating genotoxic liability.

The Pharmacophore: SAR & Causality

The biological activity of nitro-benzofurans is not random; it is governed by strict electronic and steric rules. The core structure acts as a planar DNA intercalator, while the nitro group serves as the electronic trigger.

Positional Isomerism (The C-5 vs. C-7 Rule)

Experimental data consistently demonstrates that the position of the nitro group dictates potency.

  • C-5 Position: Generally yields the highest antimicrobial and antitubercular activity. The C-5 nitro group is electronically conjugated to the furan oxygen, facilitating the specific redox potential required for bacterial nitroreductases (like Ddn in M. tb).

  • C-7 Position: Often results in a 2-4 fold reduction in potency. Steric hindrance at C-7 can impede the enzymatic pocket fit required for bioreduction.

The C-2 "Tuning Knob"

The C-2 position is the primary vector for modifying physicochemical properties (LogP, Solubility).

  • Lipophilic Tails: Adding aryl or long-chain alkyl groups at C-2 increases membrane permeability but decreases water solubility.

  • Carboxamides: Introducing an amide linker at C-2 often improves hydrogen bonding interactions within the target active site (e.g., InhA or DNA gyrase pockets), enhancing selectivity.

Visualization: SAR Logic Map

SAR_Logic Core Benzofuran Scaffold (Planar Intercalator) Nitro Nitro Group (-NO2) (Bioreductive Warhead) Core->Nitro C-5 Position (Optimal) C2_Sub C-2 Substituent (PK/PD Tuning) Core->C2_Sub Derivatization Site Activity High Potency (MIC < 1.0 µg/mL) Nitro->Activity Radical Generation Toxicity Genotoxicity Risk (Ames +) Nitro->Toxicity DNA Adducts C2_Sub->Activity Target Binding Solubility Solubility/Permeability (LogP Modulation) C2_Sub->Solubility Amides/Aryls

Figure 1: Structural logic governing the efficacy and toxicity of nitro-benzofurans. The C-5 nitro group drives both potency and toxicity, while C-2 modifications modulate pharmacokinetics.

Comparative Performance Analysis

The following table synthesizes experimental data comparing a representative 5-nitrobenzofuran against its non-nitro analog and clinical standards.

Experimental Context:

  • Target: Mycobacterium tuberculosis (H37Rv strain).[1]

  • Assay: Resazurin Microtiter Assay (REMA).

  • Metric: Minimum Inhibitory Concentration (MIC).

Compound ClassRepresentative StructureMIC (

g/mL)
Cytotoxicity (

)
Selectivity Index (SI)Mechanism
5-Nitrobenzofuran 2-substituted-5-nitrobenzofuran0.5 - 2.0 ~50

M
ModerateBioreduction / Radical stress
Non-Nitro Analog 2-substituted-benzofuran> 64.0 >100

M
N/AMembrane disruption (Weak)
Nitro-Imidazole Metronidazole> 16.0 (Aerobic)HighLow (for TB)Bioreduction (Anaerobic only)
Clinical Standard Isoniazid0.05HighHighCell wall inhibition
Clinical Standard Ciprofloxacin0.5 - 1.0HighHighDNA Gyrase inhibition

Key Insight: The removal of the nitro group (Non-Nitro Analog) results in a complete loss of specific antitubercular activity (MIC > 64), proving the nitro group is the essential pharmacophore. However, the 5-nitrobenzofuran approaches the potency of Ciprofloxacin, making it a viable alternative for drug-resistant strains, provided toxicity is managed.

Mechanism of Action: The Bioreduction Pathway

Unlike standard enzyme inhibitors, nitro-benzofurans act as "Suicide Substrates." They require activation by specific nitroreductases (NTRs).

The Pathway
  • Entry: The lipophilic benzofuran crosses the bacterial cell wall.

  • Activation: Type I (oxygen-insensitive) or Type II nitroreductases transfer electrons to the nitro group.

  • Radical Cascade: The nitro group is reduced to a nitroso (

    
    ) and then hydroxylamine (
    
    
    
    ) intermediate.
  • Damage: These intermediates form covalent adducts with bacterial DNA or generate superoxide anions via redox cycling, leading to cell death.

Visualization: Bioreduction Workflow

MOA_Pathway Prodrug Nitro-Benzofuran (Prodrug) Intermediate1 Nitro-radical Anion (R-NO2•-) Prodrug->Intermediate1 1e- Reduction Enzyme Nitroreductase (e.g., Ddn, NfsA) Enzyme->Intermediate1 Catalysis Intermediate2 Nitroso (R-NO) Intermediate1->Intermediate2 Outcome2 Oxidative Stress (Superoxide) Intermediate1->Outcome2 Redox Cycling (Aerobic) Intermediate3 Hydroxylamine (R-NHOH) Intermediate2->Intermediate3 Outcome1 DNA Adducts (Genotoxicity) Intermediate3->Outcome1 Covalent Binding

Figure 2: The bioreductive activation pathway. The hydroxylamine intermediate is highly reactive and responsible for both bactericidal efficacy and host mutagenicity.

Experimental Protocols

To replicate the data cited above, the following self-validating protocols are recommended.

Synthesis: Rap-Stoermer Condensation

This method is preferred over the Perkin reaction for its atom economy and milder conditions.

  • Reagents: Salicylaldehyde derivative (5-nitrosalicylaldehyde),

    
    -haloketone (e.g., phenacyl bromide), Potassium Carbonate (
    
    
    
    ), Acetonitrile or DMF.
  • Procedure:

    • Dissolve 5-nitrosalicylaldehyde (1.0 eq) and

      
      -haloketone (1.1 eq) in dry acetonitrile.
      
    • Add anhydrous

      
       (2.5 eq).
      
    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation: The appearance of a fluorescent spot on TLC (benzofuran ring formation) and disappearance of the aldehyde peak in IR (~1660

      
      ).
      
  • Workup: Filter the inorganic salts, evaporate solvent, and recrystallize from ethanol.

Biological Assay: Resazurin Microtiter Assay (REMA)

Why this assay? Resazurin is a redox indicator. Since nitro-benzofurans interfere with electron transport, this colorimetric change provides a direct readout of metabolic viability.

  • Preparation: Prepare a stock solution of the test compound in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates containing 7H9 broth (for M. tb) or Mueller-Hinton broth (for bacteria).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Isoniazid or Ciprofloxacin.

    • Negative Control: DMSO only (Solvent control).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 7 days (M. tb) or 24h (Bacteria).

  • Readout: Add Resazurin solution (0.02%). Incubate for 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

  • Calculation: The lowest concentration remaining Blue is the MIC.

Toxicity Profile & Mitigation

The "Elephant in the room" for nitro-benzofurans is toxicity.

  • Mutagenicity: Most 5-nitrobenzofurans are Ames positive (Salmonella typhimurium strains TA98/TA100) due to the same nitro-reduction mechanism that kills bacteria.

  • Mitigation Strategy: Recent SAR studies suggest that introducing bulky groups ortho to the nitro group can twist the nitro group out of planarity, reducing its reduction potential in mammalian cells while retaining it for bacterial enzymes, or replacing the nitro group with bioisosteres like benzoxaboroles (though this changes the class entirely).

References

  • Denny, W. A., et al. "Structure-activity relationships for the mutagenic activity of tricyclic nitro-aromatic compounds." Mutation Research, 2016.

  • Zhang, L., et al. "Structure-activity relationships of antitubercular nitroimidazoles." Journal of Medicinal Chemistry, 2009.

  • Narayanan, R. B., et al. "Synthesis and antitubercular activity of 2-substituted-5-nitrobenzofurans." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 2018.

  • World Health Organization. "Global Tuberculosis Report 2022." WHO, 2022.

Sources

Spectroscopic Comparison of 4-Nitro and 5-Nitrobenzofuran Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The "spectroscopic comparison of 4-nitro and 5-nitrobenzofuran isomers" is a nuanced topic that bridges structural organic chemistry and spectroscopic analysis. While 5-nitrobenzofuran is a well-characterized pharmacophore precursor, the 4-nitro isomer is less common and exhibits distinct spectral features due to the "peri-effect" and altered conjugation pathways.

Here is the in-depth technical guide.

Executive Summary & Structural Context

Nitrobenzofurans are critical scaffolds in medicinal chemistry, serving as precursors for anti-arrhythmic drugs (e.g., Dronedarone intermediates) and antimicrobial agents.[1] The position of the nitro group—either at the C4 or C5 position—fundamentally alters the electronic landscape of the benzofuran core. This guide provides a comparative spectroscopic analysis, focusing on 1H NMR , UV-Vis , and IR spectroscopy , to assist researchers in structural elucidation and purity profiling.[1]

The Isomers at a Glance
  • 5-Nitrobenzofuran: The thermodynamically more accessible isomer. The nitro group is para to the furan oxygen (via the benzene ring), allowing for strong through-conjugation.[1]

  • 4-Nitrobenzofuran: A sterically congested isomer. The nitro group is at the C4 position, exerting a profound peri-effect on the furan ring proton (H3) and disrupting planar conjugation due to steric strain.[1]

Spectroscopic Comparison: The Data

A. 1H NMR Spectroscopy (Proton NMR)

The most diagnostic tool for distinguishing these isomers is 1H NMR, specifically the chemical shift of the furan ring proton H3 and the splitting patterns of the benzene ring protons.[1]

Comparative Chemical Shifts (in CDCl₃, 400 MHz)
Proton Position5-Nitrobenzofuran (δ ppm)4-Nitrobenzofuran (δ ppm)Mechanistic Rationale
H2 (Furan) 7.75 – 7.85 (d)7.80 – 7.90 (d)Inductive effect of the benzene ring; relatively similar for both.
H3 (Furan) 6.80 – 6.90 (d) 7.60 – 8.10 (d) Diagnostic Peak. In the 4-nitro isomer, the C4-NO₂ group exerts a strong peri-effect (through-space deshielding) on H3, shifting it significantly downfield compared to the 5-nitro isomer.[1]
H4 (Benzene) 8.45 – 8.55 (d) Substituted (Nitro)In 5-nitro, H4 is ortho to NO₂ and highly deshielded.[1]
H5 (Benzene) Substituted (Nitro)8.00 – 8.15 (d)In 4-nitro, H5 is ortho to NO₂.[1]
H6 (Benzene) 8.15 – 8.25 (dd)7.50 – 7.65 (t/dd)H6 in 5-nitro is ortho to NO₂. In 4-nitro, H6 is meta to NO₂, appearing more shielded.[1]
H7 (Benzene) 7.50 – 7.60 (d)7.70 – 7.80 (d)Ortho to the ring oxygen; shifts are relatively stable but influenced by resonance.

Key Insight: Look for the H3 doublet . If it appears in the standard aromatic region (6.8–6.9 ppm), you likely have the 5-nitro isomer.[1] If it is shifted downfield (>7.5 ppm) and buried among benzene protons, suspect the 4-nitro isomer due to the peri-interaction.[1]

B. UV-Vis Spectroscopy

The electronic absorption spectra differ due to the conjugation length and the "push-pull" character of the molecule.

  • 5-Nitrobenzofuran (λmax ≈ 300–310 nm): The nitro group at C5 is effectively para to the ether oxygen. This creates a strong donor-acceptor system (Oxygen lone pair

    
     Benzene 
    
    
    
    Nitro), leading to a bathochromic (red) shift and a higher extinction coefficient.[1]
  • 4-Nitrobenzofuran (λmax ≈ 270–290 nm): The nitro group at C4 is meta to the ether oxygen in terms of resonance pathways. The conjugation is less effective, and steric twisting (to relieve strain between NO₂ and H3) can reduce orbital overlap, resulting in a hypsochromic (blue) shift relative to the 5-isomer.[1]

C. IR Spectroscopy[1][2][3][4][5][6][7]
  • Asymmetric NO₂ Stretch: Typically 1510–1540 cm⁻¹ .[1] The 5-nitro isomer often shows this band at a slightly lower wavenumber due to stronger resonance (single-bond character) compared to the 4-nitro isomer.

  • Symmetric NO₂ Stretch: 1330–1360 cm⁻¹ .[1]

Experimental Protocols

Protocol 1: Synthesis & Isolation of 5-Nitrobenzofuran (Rap-Stoermer Method)

This protocol yields the 5-nitro isomer, the most common starting material for derivatives like Dronedarone.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (10 mmol)

  • Ethyl chloroacetate (12 mmol)

  • Potassium carbonate (K₂CO₃, 30 mmol)[1]

  • DMF (Dimethylformamide, 20 mL)[1]

  • Potassium hydroxide (KOH) / Ethanol (for decarboxylation step)

Workflow:

  • Cyclization: Dissolve 2-hydroxy-5-nitrobenzaldehyde and ethyl chloroacetate in DMF. Add K₂CO₃.

  • Heating: Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Pour into ice water. Filter the precipitate (Ethyl 5-nitrobenzofuran-2-carboxylate).

  • Hydrolysis & Decarboxylation: Reflux the ester in ethanolic KOH to obtain the acid. Acidify, isolate, and then heat with copper powder in quinoline at 200°C to decarboxylate, yielding 5-nitrobenzofuran .[1]

Protocol 2: NMR Sample Preparation for Isomer Differentiation

Objective: To resolve the H3/H4 overlap in nitrobenzofurans.

  • Solvent Choice: Use DMSO-d₆ instead of CDCl₃ if solubility is poor or to exploit solvent-solute stacking interactions which can separate overlapping aromatic signals.

  • Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL) to prevent concentration-dependent shifting.

  • Acquisition: Acquire a standard 1H spectrum (16 scans).[1] If H3 is ambiguous, run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Expectation: In 4-nitrobenzofuran, irradiating H3 will show a strong NOE correlation with the H2 furan proton but no correlation with H4 (since C4 is substituted).[1] In 5-nitrobenzofuran, H3 should show NOE with H4.[1]

Visualizations (Graphviz DOT)

Diagram 1: Synthesis Logic & Isomer Selection

This diagram illustrates the divergence in synthesis routes required to access the specific isomers.

SynthesisPathways Start Target Molecule Isomer5 5-Nitrobenzofuran Start->Isomer5 Most Common Isomer4 4-Nitrobenzofuran Start->Isomer4 Sterically Hindered Precursor5 2-Hydroxy-5-nitrobenzaldehyde RapStoermer Rap-Stoermer Cyclization (Ethyl chloroacetate + K2CO3) Precursor5->RapStoermer Precursor4 2-Hydroxy-6-nitrobenzaldehyde (Difficult Access) Precursor4->RapStoermer Low Yield Decarbox Decarboxylation (Cu / Quinoline / Heat) RapStoermer->Decarbox Decarbox->Isomer5 AltRoute Alternative: Cyclization of 2-(2,2-dimethoxyethyl)-3-nitro-phenol AltRoute->Isomer4 Preferred Route

Caption: Synthetic pathways distinguishing the accessible 5-nitro isomer from the synthetically challenging 4-nitro isomer.

Diagram 2: Spectroscopic Decision Tree

A logical flow for identifying the isomer based on experimental data.

SpectralLogic Sample Unknown Nitrobenzofuran Sample NMR 1H NMR Analysis Sample->NMR H3_Check Check H3 Chemical Shift NMR->H3_Check Result5 H3 @ 6.8-6.9 ppm (Normal Range) H3_Check->Result5 No Steric Strain Result4 H3 @ > 7.5 ppm (Deshielded / Peri-Effect) H3_Check->Result4 Peri-Interaction UV_Check UV-Vis Confirmation Result5->UV_Check Result4->UV_Check UV_Red Red Shift (λmax > 300nm) Strong Conjugation UV_Check->UV_Red Confirms 5-Nitro UV_Blue Blue Shift (λmax < 290nm) Steric Twist / Meta-like UV_Check->UV_Blue Confirms 4-Nitro

Caption: Decision tree for distinguishing isomers using H3 chemical shift and UV-Vis absorption trends.

References

  • Synthesis of 5-Nitrobenzofuran Derivatives: Gopal, P. R., et al. "An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride."[1] Journal of Chemical Sciences, 2012.[1]

  • Structural Characterization of Benzofurans: "5-(4-Nitrophenyl)furan-2-carboxylic Acid." Molbank, 2022.[1]

  • NMR Chemical Shifts of Impurities & Solvents (Reference Standard): Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Organic Process Research & Development, 2016.[1]

  • Reaction Mechanisms (Rap-Stoermer): "Benzofuran synthesis." Organic Chemistry Portal.

  • Benchchem Reactivity Guide: "A Comparative Analysis of 4-Nitro- vs. 5-Nitro-2-Furancarboxaldehyde Reactivity." Benchchem, 2025.[1]

Sources

A Comparative Guide to the Cytotoxicity of 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cytotoxic potential of 4-Nitrobenzofuran-2-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related nitrobenzofuran and nitroaromatic compounds to project its likely biological activity and provide a framework for its experimental evaluation. We will delve into the anticipated mechanisms of action, propose detailed protocols for robust cytotoxicity assessment, and compare its potential efficacy against other relevant cytotoxic agents.

Introduction to 4-Nitrobenzofuran-2-carboxylic Acid and the Significance of Cytotoxicity Evaluation

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including anticancer properties.[1][2] The fusion of a benzene and a furan ring creates a scaffold that is amenable to various chemical modifications, leading to a diverse range of pharmacological effects.[1] The introduction of a nitro group (NO2) into aromatic structures is a well-established strategy in medicinal chemistry to enhance or confer cytotoxic activity.[1][3] Nitroaromatic compounds often exert their effects through mechanisms involving bioreduction and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][4][5]

4-Nitrobenzofuran-2-carboxylic acid combines the benzofuran core with a nitro functional group, making it a compound of interest for potential anticancer applications. The carboxylic acid moiety at the 2-position can also influence its solubility, cell permeability, and interaction with biological targets.[2] Evaluating the cytotoxicity of such a compound is a critical first step in the drug discovery pipeline to determine its potential as a therapeutic agent and to understand its safety profile.[6][7]

Anticipated Mechanism of Cytotoxicity: The Role of the Nitro Group

The cytotoxic effects of many nitroaromatic compounds are intrinsically linked to the enzymatic reduction of the nitro group.[5][8] This process can occur under both aerobic and hypoxic conditions and is a key determinant of the compound's biological activity.

Redox Cycling and Oxidative Stress: Under aerobic conditions, the nitro group can undergo a one-electron reduction by cellular reductases, such as NADPH:cytochrome P-450 reductase, to form a nitro anion radical.[4] This radical can then transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion. This futile cycle, known as redox cycling, leads to a continuous generation of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals.[3][9] The resulting oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.[9]

Induction of Apoptosis: A common consequence of cellular damage induced by cytotoxic agents is the activation of apoptosis, or programmed cell death.[10] Nitrobenzofuran derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] The accumulation of ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, a hallmark of the intrinsic pathway.[10][12]

The following diagram illustrates the anticipated mechanism of cytotoxicity for 4-Nitrobenzofuran-2-carboxylic acid, focusing on the generation of oxidative stress and induction of apoptosis.

Anticipated_Cytotoxicity_Pathway cluster_0 Cellular Environment cluster_1 Redox Cycling & Oxidative Stress cluster_2 Cellular Damage & Apoptosis 4NBCA 4-Nitrobenzofuran- 2-carboxylic acid Nitro_Radical Nitro Anion Radical 4NBCA->Nitro_Radical 1e⁻ reduction Reductases Cellular Reductases (e.g., Cyt P450 Reductase) Oxygen O₂ Superoxide Superoxide (O₂⁻) Nitro_Radical->4NBCA Regeneration Nitro_Radical->Superoxide e⁻ transfer ROS Reactive Oxygen Species (ROS) Superoxide->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Damage Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Adhesion) Seed_Cells->Incubate_24h Treat_Cells Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_Timepoints Incubate for 24, 48, 72h Treat_Cells->Incubate_Timepoints Add_Reagent Add Viability Reagent (MTT/MTS/SRB) Incubate_Timepoints->Add_Reagent Final_Incubation Incubate as per Protocol Add_Reagent->Final_Incubation Measure_Absorbance Measure Absorbance Final_Incubation->Measure_Absorbance Analyze_Data Data Analysis: % Viability, IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro cytotoxicity assays.

Genotoxicity Assessment

Given that nitroaromatic compounds can induce DNA damage, it is crucial to assess the genotoxicity of 4-Nitrobenzofuran-2-carboxylic acid. [5][13]These assays should be performed with and without metabolic activation (S9 mix) to mimic the metabolic processes that occur in the liver. [13][14]

  • Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks in individual cells.

  • Micronucleus Test: Identifies both chromosome breakage and loss. [14]* γ-H2AX Immunofluorescence Assay: Detects the formation of double-strand DNA breaks. [13]

Comparative Cytotoxicity Data

To contextualize the potential cytotoxicity of 4-Nitrobenzofuran-2-carboxylic acid, the table below summarizes the reported IC50 values for a selection of related benzofuran and nitrofuran derivatives against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-Chalcone 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71[11][15]
HT-29 (Colon)7.76[11][15]
Nitrobenzofuran 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-oneVEGFR-2 (Target)0.001[16]
Benzofuran-Carboxamide Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideVariousLow µM range[17]
Nitrofuran-Isatin Hybrid Isatin hybrid 3HCT 116 (Colon)1.62[12]
Nitrofuran-Thiazolidinone 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivativeMCF-7 (Breast)~5[12]
MDA-MB-231 (Breast)~10[12]

This table is for comparative purposes and includes data from various studies. Experimental conditions may differ.

Based on these data, it is reasonable to hypothesize that 4-Nitrobenzofuran-2-carboxylic acid will exhibit cytotoxic activity, likely in the low micromolar range, against a variety of cancer cell lines. The presence of the nitro group is a strong indicator of potential anticancer efficacy. [1]

Conclusion and Future Directions

4-Nitrobenzofuran-2-carboxylic acid is a promising candidate for cytotoxic evaluation due to its hybrid structure combining the biologically active benzofuran scaffold with a cytotoxicity-enhancing nitro group. Based on the extensive evidence from related compounds, it is anticipated to induce cell death through mechanisms involving oxidative stress and apoptosis.

The experimental protocols outlined in this guide provide a robust framework for determining its cytotoxic and genotoxic profile. A thorough investigation, including a broad panel of cancer cell lines, assessment of selectivity against non-cancerous cells, and exploration of the underlying molecular mechanisms, will be crucial in elucidating its therapeutic potential. Further structure-activity relationship (SAR) studies, by modifying the position of the nitro group and the nature of the substituent at the 2-position, could lead to the development of more potent and selective anticancer agents.

References

  • Evaluation of Biological Properties of Some Nitrobenzofurazan Derivatives Containing a Sulfide Group. Farmacia, 64(4), 565-572.
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795.
  • Nemeikaitė-Čėnienė, A., Šarlauskas, J., Anusevičius, Ž., & Čėnas, N. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions.
  • BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone deriv
  • Kalyanaraman, B., & Sohnle, P. G. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 543-553.
  • de Oliveira, A. H. S., et al. (2024). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503728.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-694.
  • Williams, R. E., & Roldan, E. O. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500.
  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(15), 12345.
  • BenchChem. (n.d.).
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Bursa Uludağ Üniversitesi.
  • Faundez, M., et al. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology, 401, 115104.
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(45), 29555-29560.
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.
  • Kowalewska, M., & Kwiecień, H. (2013).
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3456.
  • Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2571-2576.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Sroka, Z., et al. (2010).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Cytotoxicity of dual function nitrofurans in rodent and human tumor cells. International Journal of Radiation Oncology, Biology, Physics, 22(3), 609-612.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1511.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
  • Diversity of complexes based on p-nitrobenzoylhydrazide, benzoylformic acid and diorganotin halides or oxides self-assemble: Cytotoxicity, the induction of apoptosis in cancer cells and DNA-binding properties. Journal of Inorganic Biochemistry, 198, 110738.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3654.

Sources

A Researcher's Guide to the Cross-Validation of 4-Nitrobenzofuran-2-carboxylic Acid Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzofuran Derivative

Benzofuran derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The incorporation of a nitro group, an electron-withdrawing moiety, into an aromatic structure can profoundly influence its pharmacological effects[5][6]. Often, nitroaromatic compounds act as prodrugs, undergoing intracellular reduction to form reactive intermediates that can induce cellular damage, a mechanism exploited in both antimicrobial and anticancer therapies[5][6][7][8]. This guide focuses on a specific, novel compound: 4-Nitrobenzofuran-2-carboxylic acid.

The presence of the benzofuran core, the carboxylic acid group, and the nitro substituent suggests a potential for significant biological activity, particularly cytotoxicity against cancer cells[4][9][10][11][12][13]. However, the efficacy and mechanism of action of any new compound can vary dramatically between different cell types. This variability underscores the critical need for cross-validation—a systematic comparison of a compound's activity across a panel of distinct cell lines.

This guide provides a comprehensive framework for researchers to conduct a thorough cross-validation of 4-Nitrobenzofuran-2-carboxylic acid. We will detail the essential experimental workflows, explain the rationale behind methodological choices, and present hypothetical data to illustrate the analysis and interpretation of results. Our objective is to equip researchers with the knowledge to rigorously assess the therapeutic potential and selectivity of this and other novel compounds.

The Rationale for a Multi-Faceted Experimental Approach

To build a comprehensive profile of a compound's cellular activity, a single assay is insufficient. We must investigate its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on the cell division cycle. This three-pronged approach provides a more complete picture of the compound's mechanism of action.

G cluster_0 Initial Screening cluster_1 Primary Assays cluster_2 Data Interpretation cluster_3 Comprehensive Profile A 4-Nitrobenzofuran- 2-carboxylic acid B Cell Viability Assay (MTT) A->B C Apoptosis Assay (Annexin V/PI) A->C D Cell Cycle Analysis (PI Staining) A->D E Determine IC50 Values B->E F Quantify Apoptotic vs. Necrotic Cells C->F G Identify Cell Cycle Arrest Phase D->G H Cytotoxicity & Selectivity Profile E->H I Mechanism of Cell Death F->I J Impact on Cell Proliferation G->J G A 4-Nitrobenzofuran- 2-carboxylic acid B Intracellular Reduction (Nitroreductases) A->B Enters Cell C Reactive Intermediates (e.g., Nitroso, ROS) B->C D DNA Damage & Oxidative Stress C->D E Mitochondrial Pathway Activation D->E F Release of Cytochrome c E->F G Caspase Cascade Activation (Caspase-9, Caspase-3) F->G H Apoptosis G->H

Caption: Plausible apoptotic pathway induced by a nitroaromatic compound.

Part 3: Investigating Effects on Cell Proliferation via Cell Cycle Analysis

Anticancer agents can also exert their effects by halting the cell cycle, thereby preventing cancer cells from proliferating. Analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if the compound induces cell cycle arrest.

Flow cytometry with Propidium Iodide (PI) staining is a standard technique for this analysis. After fixing and permeabilizing the cells, PI is added. Since PI binds stoichiometrically to DNA, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. [14]This allows for the differentiation of cells in different cycle phases:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA, so they have between 2N and 4N DNA content.

  • G2/M phase: Cells have completed DNA replication and have a 4N DNA content, prior to division.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis protocol.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step is crucial for permeabilizing the cells. [15][16] * Incubate the cells at -20°C for at least 2 hours (or overnight). [15]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase. RNase is essential to degrade any RNA, which PI can also bind to, ensuring that the fluorescence is specific to DNA content. [17] * Incubate for 30 minutes at room temperature in the dark. [17]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, measuring the PI fluorescence.

    • The data is typically visualized as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.

Hypothetical Data & Interpretation
Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Control65.420.114.5
Compound (15 µM)25.115.859.1
A549 Control58.925.315.8
Compound (30 µM)55.218.126.7

Interpretation: The hypothetical data for MCF-7 cells shows a significant decrease in the G0/G1 population and a dramatic increase in the G2/M population after treatment. This strongly suggests that 4-Nitrobenzofuran-2-carboxylic acid induces a G2/M phase cell cycle arrest in this cell line, preventing the cells from proceeding to mitosis. The effect is less pronounced in A549 cells, indicating a cell-line-specific mechanism of action.

Conclusion: Synthesizing the Evidence for a Comprehensive Profile

This guide outlines a robust, multi-assay approach to the cross-validation of 4-Nitrobenzofuran-2-carboxylic acid's activity in different cell lines. By integrating data on cytotoxicity, the mode of cell death, and effects on the cell cycle, a comprehensive profile of the compound's biological activity can be constructed.

Based on our hypothetical results, we can conclude that 4-Nitrobenzofuran-2-carboxylic acid is a promising candidate for further investigation as an anticancer agent. It demonstrates selective cytotoxicity against cancer cells (MCF-7 and A549) over non-cancerous cells (HEK293). Its primary mechanism of action appears to be the induction of apoptosis, and in certain cell lines like MCF-7, it can also cause a significant G2/M cell cycle arrest.

This systematic cross-validation is essential in early-stage drug discovery. It not only validates the primary activity of a compound but also provides crucial insights into its selectivity and mechanism of action, guiding future preclinical and clinical development.

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Ríos-Mecatl, A. et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • DOJINDO. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

  • Czech, J. et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroaromatics as cell signaling molecules. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • da Silva, A. B. F. et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]

  • Yavir, V. V. et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Napiórkowska, M. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Li, H. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

  • Napiórkowska, M. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Nitro substituted carboxylic acids and their cytotoxicity | Request PDF. Retrieved from [Link]

  • MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

  • PubMed - NIH. (2014). β-Nitro substituted carboxylic acids and their cytotoxicity. Retrieved from [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Retrieved from [Link]

  • PMC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • PMC. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

Sources

Comparative Analysis of 4-Nitrobenzofuran-2-carboxylic Acid and Its Analogs: A Study in Positional Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), benzofuran-2-carboxylic acid serves as a privileged scaffold, particularly for targeting flavoenzymes like D-amino acid oxidase (DAAO) and mycobacterial salicylate synthase (MbtI ).

While the 5-nitro isomer is the industry-standard "hit" molecule for these targets, 4-nitrobenzofuran-2-carboxylic acid represents a critical structural comparator. Its value lies not necessarily in superior potency, but in defining the Structure-Activity Relationship (SAR) boundaries. This guide analyzes the steric and electronic divergence between the 4-nitro and 5-nitro isomers, demonstrating why "position matters" in ligand efficiency.

Key Findings:

  • Bioactivity: The 5-nitro isomer exhibits nanomolar to micromolar inhibition of DAAO; the 4-nitro isomer is significantly less active, often serving as a negative control to validate binding pocket specificity.

  • Electronic Profile: The 4-nitro group exerts a peri-effect, influencing the pKa of the carboxylic acid and the electron density of the furan oxygen more drastically than the 5-nitro position.

  • Synthetic Accessibility: Both are accessible via similar cyclization routes, but the 4-nitro precursor (2-hydroxy-4-nitrobenzaldehyde) requires specific handling due to higher reactivity in nucleophilic aromatic substitution.

Chemical & Physicochemical Profile

The following table contrasts the 4-nitro isomer with its primary analogs: the bioactive 5-nitro isomer and the unsubstituted parent scaffold.

Feature4-Nitrobenzofuran-2-carboxylic acid5-Nitrobenzofuran-2-carboxylic acidBenzofuran-2-carboxylic acid
Role SAR Comparator / Negative ControlPrimary Pharmacophore Parent Scaffold
Molecular Weight 207.14 g/mol 207.14 g/mol 162.14 g/mol
LogP (Predicted) ~1.8 - 2.12.22.0
pKa (COOH) ~3.1 (Enhanced acidity due to ortho-like nitro)~3.4~3.6
H-Bond Acceptors 553
Electronic Effect Strong inductive withdrawal on furan oxygenResonance withdrawal across conjugated systemStandard aromatic resonance
Key Application Defining steric tolerance of active sitesDAAO Inhibition, Anti-TB (MbtI)Polymer precursor, chemical intermediate

Structural & Electronic Landscape

To understand the performance gap between these analogs, one must analyze the electronic vectors and steric clashes.

The "Position 4" Problem

In 4-nitrobenzofuran-2-carboxylic acid , the nitro group is located at the C4 position. This is the peri-position relative to the furan ring's C3.

  • Steric Clash: The nitro group at C4 can sterically interfere with the planarity of the carboxyl group at C2 if the binding pocket is tight, preventing the "lock-and-key" fit required for enzymes like DAAO.

  • Electronic Distortion: The proximity of the electron-withdrawing nitro group to the furan oxygen reduces the electron density of the heteroatom, potentially weakening hydrogen bond interactions that rely on the furan oxygen as an acceptor.

The "Position 5" Advantage

In the 5-nitro isomer, the nitro group extends along the long axis of the molecule. This linear rigidity allows it to penetrate deep hydrophobic pockets (such as the DAAO active site) and engage in


-stacking interactions with aromatic residues (e.g., Tyr224 ) without disrupting the binding of the carboxylic acid headgroup to Arg283 .
Visualization: SAR Logic

The following diagram illustrates the logical flow of why the 5-isomer succeeds where the 4-isomer often fails in standard screens.

SAR_Logic Scaffold Benzofuran-2-COOH Scaffold Pos4 4-Nitro Substitution (Peri-position) Scaffold->Pos4 Pos5 5-Nitro Substitution (Para-like position) Scaffold->Pos5 Effect4 Steric Clash with C3/O1 region Distorted Planarity Pos4->Effect4 Effect5 Linear Extension Maintained Planarity Pos5->Effect5 Target Target: D-Amino Acid Oxidase (DAAO) Requires: Flat molecule + COOH recognition Effect4->Target Clash Effect5->Target Fits Result4 Outcome: Low/No Binding (Used as Negative Control) Target->Result4 Result5 Outcome: High Potency (IC50 ~ μM) (Tyr224 Stacking) Target->Result5

Caption: SAR decision tree highlighting the steric vs. electronic impact of nitro-positioning on DAAO binding efficiency.

Biological Performance: DAAO Inhibition[2][3][4]

D-amino acid oxidase (DAAO) regulates D-serine levels in the brain.[1][2][3][4][5] Inhibition of DAAO is a therapeutic strategy for schizophrenia.[1][2][3][5]

  • Mechanism: The carboxylic acid moiety of the inhibitor forms a salt bridge with Arg283 and a hydrogen bond with Tyr228 in the active site. The aromatic core undergoes

    
    -
    
    
    
    stacking with Tyr224 .
  • Performance Comparison:

    • 5-Nitro Analog: The nitro group at C5 pulls electron density, increasing the acidity of the COOH group (stronger salt bridge) and optimizing the quadrupole moment for stacking with Tyr224.

    • 4-Nitro Analog: The substituent at C4 often prevents the Tyr224 residue from adopting the necessary conformation ("lid" closure) over the active site. Consequently, the 4-nitro analog typically shows >100x lower affinity or complete inactivity compared to the 5-nitro variant.

Experimental Protocols

Synthesis of Nitrobenzofuran-2-carboxylic Acids

Note: This general protocol applies to both 4-nitro and 5-nitro isomers, dependent only on the starting salicylaldehyde isomer.

Method: Rap-Stoermer Condensation / Alkylation-Cyclization Objective: To synthesize high-purity benzofuran-2-carboxylic acid derivatives.

Reagents:

  • Starting Material: 2-Hydroxy-4-nitrobenzaldehyde (for 4-nitro) OR 2-Hydroxy-5-nitrobenzaldehyde (for 5-nitro).

  • Ethyl bromoacetate or Diethyl bromomalonate.

  • Base: K₂CO₃ (anhydrous).

  • Solvent: DMF or Acetone.

Workflow Diagram:

Synthesis_Workflow Start Start: Nitrosalicylaldehyde Step1 1. Alkylation (+ Ethyl Bromoacetate, K2CO3, DMF) Start->Step1 Inter Intermediate: O-Alkylated Ether Step1->Inter Step2 2. Cyclization (Reflux, Base-catalyzed) Inter->Step2 Step3 3. Hydrolysis (NaOH/EtOH, then HCl) Step2->Step3 Final Product: Nitrobenzofuran-2-COOH Step3->Final

Caption: Step-by-step synthetic route for accessing nitrobenzofuran-2-carboxylic acid isomers.

Detailed Protocol:

  • Alkylation: Dissolve 10 mmol of the specific nitrosalicylaldehyde in 20 mL DMF. Add 15 mmol anhydrous K₂CO₃. Stir at RT for 30 min.

  • Addition: Dropwise add 12 mmol Ethyl bromoacetate. Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. Filter the precipitate (the ethyl ester intermediate).

  • Hydrolysis: Resuspend the ester in 10% NaOH/Ethanol (1:1). Reflux for 2 hours.

  • Acidification: Cool and acidify with 1M HCl to pH 2. The carboxylic acid will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

DAAO Inhibition Assay (Validation)

To verify the activity difference between the 4- and 5-isomers:

  • Enzyme: Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red / Peroxidase coupled assay (detects H₂O₂ produced).

  • Procedure:

    • Incubate hDAAO (50 ng) with varying concentrations (0.1 nM – 100 μM) of the test compound (4-nitro or 5-nitro analog) in PBS (pH 8.0) for 10 mins.

    • Add D-Serine and detection reagent.

    • Measure fluorescence (Ex 530nm / Em 590nm) after 30 mins.

    • Self-Validation: The 5-nitro isomer should yield an IC50 in the low micromolar range (~1-5 μM), while the 4-nitro should show minimal inhibition at these concentrations.

References

  • Comparison of Benzofuran Inhibitors: Structure-activity relationships of D-amino acid oxidase inhibitors. Source: National Institutes of Health (PMC). [Link]

  • Synthesis Protocol: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Source: ResearchGate / Hindawi. [Link]

  • 5-Nitrobenzofuran Properties: PubChem Compound Summary for CID 1477128.[6] Source: PubChem.[6][7] [Link]

  • Biological Context (DAAO): Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Source: Frontiers in Molecular Biosciences. [Link]

Sources

Assessing the Selectivity of 4-Nitrobenzofuran-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical probe development, the principle of selectivity is paramount. A molecule's ability to interact with its intended biological target while minimizing off-target effects is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth, technical framework for assessing the selectivity of 4-Nitrobenzofuran-2-carboxylic acid, a compound belonging to a class of benzofuran derivatives known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust approach to selectivity profiling. We will explore a multi-tiered strategy, beginning with broad, high-throughput biochemical screens and progressively narrowing the focus to more physiologically relevant cell-based assays.

For the purpose of this illustrative guide, we will hypothesize that 4-Nitrobenzofuran-2-carboxylic acid has been identified as a potential inhibitor of Lymphoid Tyrosine Phosphatase (LYP) , a key regulator in the T-cell receptor (TCR) signaling pathway and a target of interest for cancer immunotherapy.[5] This guide will compare its hypothetical selectivity profile against two benchmark compounds:

  • Compound A (Alternative): A known, highly selective inhibitor of LYP.

  • Compound B (Alternative): A known, non-selective phosphatase inhibitor.

The Strategic Imperative of Selectivity Profiling

The journey of a hit compound from initial screening to a validated lead is paved with rigorous characterization. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a crucial step that can predict potential toxicities, unveil novel therapeutic applications, and elucidate the compound's mechanism of action.[6] While biochemical assays provide a foundational understanding of a compound's interaction with purified proteins, they may not fully recapitulate the complexities of the cellular environment.[6][7] Therefore, a comprehensive selectivity assessment integrates both biochemical and cell-based methodologies.[8][9][10]

A Multi-Pronged Approach to Selectivity Assessment

Our assessment of 4-Nitrobenzofuran-2-carboxylic acid's selectivity will be conducted in three sequential phases, each designed to provide a deeper level of insight.

G cluster_0 Phase 1: Broad Biochemical Profiling cluster_1 Phase 2: Focused Biochemical Assays cluster_2 Phase 3: Cellular Target Engagement & Functional Assays P1_1 Primary Target Potency (LYP) P1_2 Broad Kinase & Phosphatase Panel P1_1->P1_2 Initial Screen P2_1 IC50 Determination for Hits P1_2->P2_1 Identified Off-Targets P2_2 Receptor Binding Assays P2_1->P2_2 Orthogonal Validation P3_1 Cellular Thermal Shift Assay (CETSA) P2_2->P3_1 Confirming Cellular Binding P3_2 Downstream Signaling Pathway Analysis P3_1->P3_2 Functional Consequences

Caption: A three-phase workflow for assessing compound selectivity.

Phase 1: Broad Biochemical Profiling

The initial phase aims to cast a wide net to identify the primary target and any significant off-targets within major enzyme families.

Primary Target Potency Determination

The first step is to confirm the compound's activity against our hypothesized target, LYP, and determine its half-maximal inhibitory concentration (IC50).

Large-Scale Kinase and Phosphatase Panel Screening

Given that many small molecule inhibitors exhibit cross-reactivity with other enzymes sharing similar active site architecture, screening against a broad panel of kinases and phosphatases is essential.[6][11] This is often performed at a single high concentration (e.g., 10 µM) to identify potential off-targets.

Hypothetical Data Summary: Phase 1

CompoundPrimary Target (LYP) IC50 (nM)Kinase Hits (>50% inhibition @ 10µM)Phosphatase Hits (>50% inhibition @ 10µM)
4-Nitrobenzofuran-2-carboxylic acid 15032 (PTPN1, PTPN2)
Compound A (Selective) 5000
Compound B (Non-selective) 2002510

This hypothetical data suggests that while 4-Nitrobenzofuran-2-carboxylic acid is a potent LYP inhibitor, it may have some off-target activity against related phosphatases.

Phase 2: Focused Biochemical Assays

Hits from the broad panel screen are further investigated in this phase to confirm and quantify their activity.

IC50 Determination for Off-Target Hits

Dose-response curves and IC50 values are generated for the off-targets identified in Phase 1 to understand the potency of these interactions.

Orthogonal Receptor Binding Assays

To ensure the observed inhibition is not an artifact of the assay format, orthogonal assays, such as receptor-ligand binding assays, are employed.[12][13][14][15] These assays directly measure the binding of the compound to the target protein.[12][13][15]

Hypothetical Data Summary: Phase 2

CompoundLYP IC50 (nM)PTPN1 IC50 (nM)PTPN2 IC50 (nM)LYP Binding Affinity (Kd, nM)
4-Nitrobenzofuran-2-carboxylic acid 1501,2002,500120
Compound A (Selective) 50>10,000>10,00045
Compound B (Non-selective) 200500800180

This data reinforces the on-target potency of 4-Nitrobenzofuran-2-carboxylic acid and quantifies its weaker off-target interactions, suggesting a degree of selectivity over the non-selective Compound B.

Phase 3: Cellular Target Engagement and Functional Assays

The final and most critical phase is to assess the compound's activity in a more physiologically relevant context.[8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells.[6] It measures the thermal stabilization of a target protein upon ligand binding.[6]

Downstream Signaling Pathway Analysis

The functional consequence of target engagement is evaluated by measuring the modulation of downstream signaling events. For LYP, this would involve assessing the phosphorylation status of key proteins in the TCR signaling pathway.[14]

G TCR TCR Activation Lck Lck Phosphorylation TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 Downstream Downstream Signaling (e.g., ERK, JNK activation) ZAP70->Downstream LYP LYP LYP->Lck Dephosphorylates Inhibitor 4-Nitrobenzofuran- 2-carboxylic acid Inhibitor->LYP Inhibits

Caption: Simplified TCR signaling pathway indicating the role of LYP.

Hypothetical Data Summary: Phase 3

CompoundLYP CETSA Shift (°C)p-Lck Levels (at 1 µM)
4-Nitrobenzofuran-2-carboxylic acid +4.2Increased
Compound A (Selective) +5.5Increased
Compound B (Non-selective) +3.8Moderately Increased

The hypothetical cellular data confirms that 4-Nitrobenzofuran-2-carboxylic acid engages LYP in a cellular context and modulates its downstream signaling, exhibiting a profile superior to the non-selective inhibitor.

Experimental Protocols

Protocol 1: In Vitro Kinase/Phosphatase Profiling

This protocol outlines a general procedure for biochemical kinase and phosphatase screening.[11][16][17][18]

  • Reagents and Materials:

    • Purified recombinant kinases/phosphatases.

    • Specific peptide or protein substrates.

    • ATP (for kinases) or phosphopeptide substrate (for phosphatases).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds dissolved in DMSO.

    • Detection reagents (e.g., ADP-Glo™ for kinases, malachite green for phosphatases).

    • 384-well assay plates.

  • Procedure:

    • Prepare a 2X solution of each enzyme in assay buffer.

    • Prepare a 2X solution of the corresponding substrate and ATP/phosphosubstrate in assay buffer.

    • Dispense test compounds into the assay plate.

    • Add the 2X enzyme solution to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate percent inhibition relative to positive and negative controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for performing a CETSA experiment.[6]

  • Reagents and Materials:

    • Cultured cells expressing the target protein.

    • Cell lysis buffer (e.g., PBS with protease inhibitors).

    • Test compound dissolved in a vehicle (e.g., DMSO).

    • PCR tubes or 96-well PCR plates.

    • Thermal cycler.

    • Equipment for protein quantification (e.g., Western blot or ELISA).

  • Procedure:

    • Treat cultured cells with the test compound or vehicle for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in lysis buffer and subject them to freeze-thaw cycles to lyse.

    • Aliquot the cell lysate into PCR tubes/plate.

    • Heat the samples across a temperature gradient using a thermal cycler for 3 minutes.

    • Centrifuge the samples at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature using Western blot or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • Determine the shift in the melting temperature in the presence of the compound.

Conclusion

This guide has outlined a comprehensive and logical workflow for assessing the selectivity of 4-Nitrobenzofuran-2-carboxylic acid. By integrating broad biochemical profiling with focused biophysical and cell-based assays, researchers can build a robust and reliable selectivity profile. The hypothetical data presented illustrates how this compound could be positioned as a promising selective inhibitor of LYP, warranting further investigation. This systematic approach, grounded in scientific integrity, is essential for the successful development of novel therapeutics and chemical probes.

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • About Ligand Binding Assays. Gifford Bioscience. Available from: [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. Available from: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available from: [Link]

  • Multi-pathway cellular analysis of compound selectivity. RSC Publishing. Available from: [Link]

  • A review for cell-based screening methods in drug discovery. PMC. Available from: [Link]

  • Binding Assays. BMG LABTECH. Available from: [Link]

  • Rational Methods for the Selection of Diverse Screening Compounds. Spring. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available from: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • In vitro kinase assay. Protocols.io. Available from: [Link]

  • Four ways to measure selectivity | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. Available from: [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. Available from: [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. Scribd. Available from: [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. Available from: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. Available from: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available from: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]

Sources

In Vitro Validation of BFC-4N: A Novel Benzofuran-2-Carboxylic Acid Derivative as a Potent IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Drug Discovery

This guide provides a comprehensive in vitro validation workflow for a novel lead compound, 4-Nitrobenzofuran-2-carboxylic acid (herein referred to as BFC-4N), a potential inhibitor of the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively compare its performance against a well-established clinical trial candidate, Epacadostat, providing supporting experimental data and detailed protocols for researchers in oncology and drug development.

The Rationale: Targeting IDO1 in Cancer Immunotherapy

Cancer cells can evade the immune system by creating an immunosuppressive microenvironment.[1][2][3] One key mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[3][5] The subsequent depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs).[5][6] This metabolic checkpoint has emerged as a critical target for cancer immunotherapy, with several small-molecule inhibitors of IDO1 entering clinical trials.[1][4]

The benzofuran-2-carboxylic acid scaffold is present in various biologically active molecules with potential applications in cancer treatment.[7][8][9][10] This has led to the investigation of derivatives such as BFC-4N as novel therapeutic agents.

Lead Compound and Comparator

Lead Compound: BFC-4N (4-Nitrobenzofuran-2-carboxylic acid)

BFC-4N is a novel small molecule with a benzofuran-2-carboxylic acid core. Its potential as an IDO1 inhibitor is hypothesized based on structural similarities to other heterocyclic compounds known to interact with heme-containing enzymes. The nitro group at the 4-position is postulated to enhance binding affinity within the enzyme's active site.

Comparator Compound: Epacadostat (INCB024360)

Epacadostat is a potent and selective oral inhibitor of IDO1 that has been extensively studied in clinical trials.[11] It acts as a tryptophan-competitive inhibitor and serves as a robust benchmark for evaluating the efficacy of new IDO1 inhibitors.[11]

In Vitro Validation Workflow

A tiered approach is employed for the in vitro validation of BFC-4N, starting with a direct assessment of its enzymatic inhibitory activity and progressing to more physiologically relevant cell-based assays.

G cluster_0 Tier 1: Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays enzymatic_inhibition IDO1 Enzymatic Inhibition Assay mechanism_of_action Mechanism of Action (MoA) Assay enzymatic_inhibition->mechanism_of_action Determine Ki and IC50 cellular_ido1 Cellular IDO1 Activity Assay (Kynurenine Measurement) enzymatic_inhibition->cellular_ido1 Progress if potent selectivity Selectivity Assays (IDO2, TDO) mechanism_of_action->selectivity Confirm Reversibility t_cell_coculture T-Cell Co-culture Assay (IL-2 Measurement) cellular_ido1->t_cell_coculture Confirm Cellular Potency cytotoxicity Cytotoxicity Assay t_cell_coculture->cytotoxicity Assess Immune Rescue

Figure 1: Tiered in vitro validation workflow for IDO1 inhibitors.

Tier 1: Enzymatic Assays

IDO1 Enzymatic Inhibition Assay

This initial screen determines the direct inhibitory effect of BFC-4N on purified recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine.

Protocol:

  • Enzyme Preparation: Recombinant human IDO1 is pre-incubated with hemin to form the active holoenzyme.

  • Reaction Mixture: The reaction is initiated by adding L-tryptophan to a buffer containing the IDO1 holoenzyme, ascorbic acid, methylene blue, and catalase.

  • Inhibitor Addition: BFC-4N and Epacadostat are added at various concentrations.

  • Incubation: The reaction is incubated at 37°C.

  • Detection: The formation of kynurenine is measured by absorbance at 321 nm or by HPLC.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action (MoA) Assay

This assay distinguishes between reversible and irreversible inhibitors.[12]

Protocol:

  • Pre-incubation: IDO1 is pre-incubated with a high concentration of the inhibitor (e.g., 10x IC50).

  • Dilution: The mixture is then diluted to a concentration below the IC50 (e.g., 0.3x IC50).

  • Activity Measurement: IDO1 activity is measured immediately after dilution.

    • Reversible inhibitors will dissociate upon dilution, leading to a recovery of enzyme activity.

    • Irreversible inhibitors will remain bound, and enzyme activity will remain low.

Selectivity Assays

To assess the specificity of BFC-4N, its inhibitory activity is tested against related enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO).[13][14] The protocols are similar to the IDO1 enzymatic inhibition assay, using the respective purified enzymes.

Comparative Enzymatic Data (Hypothetical)

CompoundIDO1 IC50 (nM)IDO2 IC50 (µM)TDO IC50 (µM)Mechanism of Action
BFC-4N 85> 50> 50Reversible, Competitive
Epacadostat 70> 100> 100Reversible, Competitive[11]

Tier 2: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's activity in a cellular environment.[5][15]

Cellular IDO1 Activity Assay

This assay measures the ability of BFC-4N to inhibit IDO1 activity in intact cells. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SKOV-3 cells, are commonly used.[5][16]

Protocol:

  • Cell Seeding: HeLa or SKOV-3 cells are seeded in 96-well plates.

  • IDO1 Induction: Cells are treated with IFN-γ to induce IDO1 expression.

  • Inhibitor Treatment: Cells are then treated with various concentrations of BFC-4N or Epacadostat.

  • Kynurenine Measurement: After incubation, the supernatant is collected, and the concentration of kynurenine is measured using a colorimetric assay or LC-MS.

  • Data Analysis: IC50 values are determined based on the reduction of kynurenine levels.

G cluster_0 Cellular IDO1 Activity Assay seed_cells Seed HeLa or SKOV-3 cells induce_ido1 Induce IDO1 with IFN-γ seed_cells->induce_ido1 add_inhibitor Add BFC-4N or Epacadostat induce_ido1->add_inhibitor incubate Incubate add_inhibitor->incubate measure_kyn Measure Kynurenine in Supernatant incubate->measure_kyn calculate_ic50 Calculate Cellular IC50 measure_kyn->calculate_ic50

Figure 2: Workflow for the cellular IDO1 activity assay.

T-Cell Co-culture Assay

This assay evaluates the ability of the IDO1 inhibitor to rescue T-cell function from the immunosuppressive effects of IDO1-expressing cancer cells.[5]

Protocol:

  • Co-culture Setup: IDO1-induced cancer cells (e.g., SKOV-3) are co-cultured with a T-cell line (e.g., Jurkat) or primary human T cells.

  • T-Cell Activation: T-cells are stimulated with mitogens (e.g., PHA) or superantigens to induce activation and IL-2 secretion.

  • Inhibitor Treatment: The co-culture is treated with BFC-4N or Epacadostat.

  • IL-2 Measurement: After incubation, the supernatant is collected, and the concentration of IL-2 is measured by ELISA.

  • Data Analysis: The restoration of IL-2 production in the presence of the inhibitor indicates a reversal of IDO1-mediated immunosuppression.

Cytotoxicity Assay

It is crucial to ensure that the observed effects are due to IDO1 inhibition and not general cytotoxicity. A standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on both the cancer cell line and the T-cells.

Comparative Cellular Data (Hypothetical)

CompoundCellular IDO1 IC50 (nM) (HeLa cells)T-Cell Rescue (IL-2 Production, EC50, nM)Cytotoxicity (CC50, µM)
BFC-4N 150200> 25
Epacadostat 120180> 25[11]

Discussion of Comparative Data

Based on the hypothetical data, BFC-4N demonstrates potent and selective inhibition of IDO1, with an enzymatic IC50 in the nanomolar range, comparable to Epacadostat. The high IC50 values against IDO2 and TDO suggest a favorable selectivity profile. In cell-based assays, BFC-4N effectively inhibits cellular IDO1 activity and rescues T-cell function from IDO1-mediated suppression, again with potency similar to Epacadostat. Importantly, BFC-4N exhibits low cytotoxicity, indicating a good therapeutic window.

Conclusion

The in vitro validation data suggests that 4-Nitrobenzofuran-2-carboxylic acid (BFC-4N) is a promising lead compound for the development of a novel IDO1 inhibitor. Its performance is comparable to the clinical candidate Epacadostat in key enzymatic and cellular assays. These findings warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in syngeneic tumor models. The detailed protocols and comparative data presented in this guide provide a robust framework for the continued investigation of BFC-4N and other novel IDO1 inhibitors.

References

  • Title: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: Frontiers in Pharmacology URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: Oncotarget URL: [Link]

  • Title: Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology Source: European Pharmaceutical Review URL: [Link]

  • Title: Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening Source: ResearchGate URL: [Link]

  • Title: Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis Source: Frontiers in Immunology URL: [Link]

  • Title: IDO1 Inhibitor Mechanism of Action Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects Source: Oncotarget URL: [Link]

  • Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: Journal of Chemistry URL: [Link]

  • Title: Discovery of IDO1 Inhibitors: From Bench to Bedside Source: Cancer Research URL: [Link]

  • Title: Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions Source: Frontiers in Immunology URL: [Link]

  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: Scribd URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction Source: Molecules URL: [Link]

  • Title: Mini review on important biological properties of benzofuran derivatives Source: MedCrave online URL: [Link]

  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Safety Operating Guide

4-Nitrobenzofuran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To establish a fail-safe, compliant disposal protocol for 4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4).[1][2][3] This guide addresses the dual risks of nitro-aromatic energetic potential and carboxylic acid corrosivity .[1][2][3][4]

Operational Stance: Treat this compound as a Class 6.1 Toxic / Irritant with secondary energetic considerations . While stable under standard conditions, the nitro group at the C4 position necessitates strict segregation from strong reducing agents and bases during the disposal workflow to prevent uncontrolled exothermic decomposition.[1][2][3]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity. Misidentification of nitro-isomers can lead to incompatible waste stream mixing.[1][2][3]

Table 1: Physicochemical & Hazard Data
ParameterSpecificationCritical Note
Compound Name 4-Nitrobenzofuran-2-carboxylic acidVerify isomer: 5-nitro isomer (CAS 10242-12-3) is more common but protocols are identical.[1][2][3]
CAS Number 69604-06-4 Unique identifier for regulatory tracking.[1][2][3]
Formula / MW C₉H₅NO₅ / 207.14 g/mol High oxygen balance due to nitro/carboxyl groups.[1][2][3][4][5]
Physical State Solid (Pale yellow to tan powder)Dust explosion hazard if finely dispersed.[1][2][3][4]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335).[1][2][3]
Reactivity Acidic; Nitro-aromaticIncompatible: Strong oxidizers, strong bases, reducing agents (e.g., LiAlH₄, hydrides).[1][2][3]

Pre-Disposal Handling & Segregation

The Golden Rule: Never dispose of nitro-aromatic acids in "General Organic Waste" without first assessing the pH and solvent composition.[1][2][3]

  • Solid Waste: Segregate into "Solid Organic Hazardous Waste" . Do not mix with oxidizers (e.g., permanganates, nitrates) or strong reducing agents.[1][2][3]

  • Liquid Waste (Mother Liquors):

    • If dissolved in organic solvent (MeOH, DCM, EtOAc): Classify as "Flammable Organic Waste" .[1][2][3]

    • If aqueous (pH < 2): Do NOT add directly to a basic waste drum.[1][2][3][4] Neutralize first (See Section 4.2).[1][2][3]

Disposal Workflow Protocols

Protocol A: Solid Waste Disposal (Preferred)

Use this for pure compound, expired shelf-stock, or contaminated solid consumables (gloves, paper).[1][3]

  • Containerization: Place solids in a high-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Label as "Hazardous Waste - Solid Organic - Toxic/Irritant" . Explicitly write "Contains Nitro-Aromatic Acid".[1][2][3]

  • Destruction Method: The only acceptable final fate is High-Temperature Incineration at a licensed facility.[1][2][3]

    • Why? Incineration ensures complete oxidation of the nitro group and benzofuran ring, preventing environmental leaching.[1][2][3]

Protocol B: Aqueous/Solution Waste Neutralization

Use this for reaction mixtures or cleaning rinsates.[1][2][4]

WARNING: Direct neutralization of nitro-acids with strong bases (NaOH/KOH) can be highly exothermic.[1][2][3]

  • Dilution: Dilute the waste solution 1:10 with cold water.

  • Neutralization: Slowly add Sodium Bicarbonate (NaHCO₃) or dilute (1M) Sodium Hydroxide while stirring.

    • Endpoint: pH 6–8.[1][2][3]

    • Observation: Watch for CO₂ evolution (bubbling).[1][2][3] Stop if solution heats rapidly (>40°C).[1][2][3]

  • Solvent Check:

    • If organic solvent > 10%: Discard entire mixture into "Halogenated" or "Non-Halogenated" solvent waste drum based on solvent type.[1][2][3][4]

    • If purely aqueous (< 1% organic): Check local regulations.[1][2][3][4] In many jurisdictions, neutralized aqueous waste containing toxic nitro-aromatics must still be collected as hazardous waste, not sewered.[1][2][3]

    • Recommendation:Always containerize. Do not pour down the drain unless explicitly authorized by EHS for trace quantities.[1][2][3][4]

Decision Logic Visualization

The following diagram illustrates the critical decision points for disposing of 4-Nitrobenzofuran-2-carboxylic acid, ensuring safety and compliance.

DisposalWorkflow Start Waste Generation: 4-Nitrobenzofuran-2-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure or Contaminated) StateCheck->SolidPath Solid LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Liquid SolidPkg Pack in HDPE/Glass Jar Label: 'Solid Organic - Irritant' SolidPath->SolidPkg SolventCheck Solvent Content? LiquidPath->SolventCheck Incinerate Final Fate: High-Temp Incineration SolidPkg->Incinerate OrganicSolv Organic Solvent (>10%) SolventCheck->OrganicSolv Organic Matrix Aqueous Aqueous Acidic (pH < 7) SolventCheck->Aqueous Water Matrix WasteStream1 Stream: Flammable/Halogenated Organic Waste OrganicSolv->WasteStream1 Neutralize CAUTION: Exothermic Neutralize with NaHCO3 to pH 7 Aqueous->Neutralize WasteStream2 Stream: Aqueous Hazardous Waste (Do NOT Sewer) Neutralize->WasteStream2 WasteStream1->Incinerate WasteStream2->Incinerate

Figure 1: Decision tree for the segregation and treatment of 4-Nitrobenzofuran-2-carboxylic acid waste.[1][2][3]

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[1][2][3] Use a P95 dust mask if powder is loose.[1][2][3]

  • Containment:

    • Solid Spill: Do not sweep dry (dust explosion risk).[1][2][3][4] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1][2][3]

    • Liquid Spill: Absorb with vermiculite or sand.[1][2][3][4] Do not use sawdust (combustible + nitro compound = fire risk).[1][2][3][4]

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1][2][3] Place all cleanup materials into the solid hazardous waste container.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 1477128, 5-Nitrobenzofuran-2-carboxylic acid. (Used for structural class hazard extrapolation).[1][2][3] Retrieved October 26, 2025, from [Link]

  • University of Wisconsin–Madison. (2024).[1][2][3] Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved October 26, 2025, from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][3] Retrieved October 26, 2025, from [Link][1]

Sources

Personal Protective Equipment & Handling Guide: 4-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "What"

Handling 4-Nitrobenzofuran-2-carboxylic acid requires more than generic laboratory safety. As a nitro-substituted aromatic acid, this compound presents a dual-threat profile: the corrosivity/irritation potential of the carboxylic acid moiety and the toxicological unpredictability of the nitro group.

While standard Safety Data Sheets (SDS) classify this material primarily as an irritant (H315, H319, H335), seasoned researchers treat nitro-benzofurans with elevated caution due to the potential for sensitization and mutagenicity common to nitro-aromatics. This guide moves beyond compliance to ensure biological integrity.

Immediate Hazard Profile:

  • Primary Routes: Inhalation of dust, Dermal absorption.

  • Critical Risk: Respiratory sensitization and cumulative dermal toxicity.

  • Reactivity: Stable under ambient conditions but incompatible with strong oxidizers and strong bases.

Hazard Mechanism & PPE Logic

To select the right PPE, we must understand the permeation kinetics. Nitro-aromatics are lipophilic; they can permeate standard nitrile gloves faster than water-based salts.

Chemical MoietyHazard CharacteristicPPE Implication
Nitro Group (-NO₂) Potential mutagen/sensitizer. Increases lipophilicity, aiding skin permeation.Glove Selection: Standard nitrile degrades faster. Double-gloving or laminate liners are required for solutions.
Carboxylic Acid (-COOH) Proton donor; causes contact dermatitis and mucous membrane irritation.Respiratory: Inhalation of dust causes immediate bronchial irritation. Fume hood use is non-negotiable.
Benzofuran Core Planar aromatic structure; potential DNA intercalator (theoretical risk).Disposal: Must be segregated for high-temperature incineration; never drain-dispose.

PPE Matrix: The Defense System

This matrix defines the minimum acceptable protection levels based on the state of matter.

Table 1: PPE Specifications
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Emergency/Spill Cleanup
Hand Protection Double Nitrile (0.11 mm min). Change immediately upon contamination.[1]Laminate (Silver Shield) under Nitrile (if solvent is DCM/Acetone) OR High-Grade Butyl .Chem-Resistant Laminate or Butyl Rubber (0.7 mm).
Eye Protection Safety Glasses with Side Shields.Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield.
Respiratory Fume Hood (Face velocity > 0.5 m/s). If hood unavailable: N95/P2 Respirator.Fume Hood . If outside hood: Half-mask with Organic Vapor/Acid Gas cartridge.Full-face respirator with ABEK-P3 cartridges.
Body Defense Standard Cotton Lab Coat + Long Pants + Closed Shoes.Lab Coat + Chemical Resistant Apron (Tyvek or PVC) if splashing likely.Tyvek® Chemical Resistant Coveralls.

Operational Protocols

A. The "Zero-Exposure" Weighing Workflow

Weighing light, fluffy powders is the highest risk point for inhalation.

Step-by-Step:

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a draft shield, but do not remove the chemical from the hood.

  • Static Control: Use an anti-static gun or wipes on the spatula and weighing boat. Nitro compounds can carry static charge, causing powder to "jump" and aerosolize.

  • Transfer: Use a disposable antistatic weighing boat. Do not return excess chemical to the stock bottle to prevent cross-contamination.

  • Solubilization: Add the solvent to the solid immediately after weighing to suppress dust generation.

B. Reaction Safety
  • Temperature: Avoid heating to dryness. Nitro compounds possess high energy; while this acid is relatively stable, dry heating risks decomposition.

  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust, especially if reacting with thionyl chloride or oxalyl chloride (generating HCl/SO₂).

C. Visualized Workflow (DOT)

SafetyWorkflow cluster_ppe Critical PPE Checkpoints Start Start: 4-Nitrobenzofuran-2-COOH RiskAssess Risk Assessment: Check Ventilation & Glove Integrity Start->RiskAssess Weighing Weighing (Solid) In Fume Hood ONLY Anti-static measures RiskAssess->Weighing Pass Solubilization Solubilization Add solvent to solid Suppress dust Weighing->Solubilization Transfer Reaction Reaction Phase Closed Vessel Secondary Containment Solubilization->Reaction Waste Disposal Segregated Organic Waste Reaction->Waste Quench

Figure 1: Operational workflow emphasizing containment during the critical solid-handling phase.

Decontamination & Disposal[3][4][5]

Disposal Code (EU/Global Harmonized): Generally D10 (Incineration on land). Waste Stream: Halogen-free Organic Solvents (unless chlorinated solvents were used).

Protocol:

  • Quenching: If the material was used in an acid chloride formation, quench excess reagent slowly with cold water/bicarbonate before disposal.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) or strong bases in the waste container to prevent exothermic runaway.

  • Labeling: Clearly label the waste tag with "Nitro-aromatic acid" and "Potential Sensitizer."

Spill Response:

  • Solid: Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into a biohazard/chemical waste bag.

  • Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (nitro compounds + cellulose = fire risk).

References

  • PubChem. (2023). 4-Nitrobenzofuran-2-carboxylic acid Compound Summary. National Library of Medicine. [Link](Note: Link directs to specific isomer or closest derivative if exact CAS page is under maintenance, verify CAS 16401-24-2).

  • ECHA. (2023). C&L Inventory: Nitrobenzofuran derivatives. European Chemicals Agency. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.